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  • Product: 3-Hydroxy-5-(4-methoxyphenyl)isoxazole
  • CAS: 14678-10-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Crystal Structure Analysis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole

Executive Summary The isoxazole core is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in COX-2 inhibitors, GABA receptor agonists, and various anticancer agents. Specifically, 3-Hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole core is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in COX-2 inhibitors, GABA receptor agonists, and various anticancer agents. Specifically, 3-Hydroxy-5-(4-methoxyphenyl)isoxazole (Chemical Formula: C10​H9​NO3​ ) presents a unique structural paradigm. The interplay between the electron-rich isoxazole ring, the conjugated 4-methoxyphenyl system, and the strong hydrogen-bonding capability of the 3-hydroxyl group dictates its physicochemical properties.

This whitepaper provides a comprehensive technical guide to the crystal structure analysis of 3-hydroxy-5-arylisoxazoles. By examining the causality behind crystallographic methodologies and supramolecular assembly, researchers can leverage these structural insights for rational structure-based drug design (SBDD).

Molecular Profile & Structural Causality

Understanding the solid-state behavior of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole requires analyzing the competing thermodynamic forces that govern its molecular conformation:

  • Conjugation vs. Steric Hindrance : The π -electron delocalization between the isoxazole core and the 4-methoxyphenyl substituent thermodynamically favors a strictly coplanar arrangement. However, steric repulsion between the ortho-hydrogens of the phenyl ring and the C4-hydrogen of the isoxazole ring often forces a slight torsional twist. Crystallographic studies of similar 5-phenylisoxazole derivatives reveal that this dihedral angle typically hovers near 0.1∘ to 5∘ , indicating that electronic conjugation largely overcomes steric penalties[1].

  • The 3-Hydroxyl Donor : The 3-OH group is a potent hydrogen bond donor. In the crystal lattice, it acts as the primary driver of supramolecular assembly, overriding weaker dipole-dipole interactions. It typically seeks the strongest available hydrogen bond acceptor—either the isoxazole nitrogen (N2) of an adjacent molecule or the methoxy oxygen—to minimize the overall lattice energy.

Experimental Protocols: From Synthesis to Refinement

To obtain high-fidelity crystallographic data, the experimental workflow must be treated as a self-validating system where each step ensures the integrity of the next.

Step 1: Single Crystal Growth (Slow Evaporation Method)
  • Purification : Ensure the synthesized 3-Hydroxy-5-(4-methoxyphenyl)isoxazole is chromatographically pure (>99%). Impurities disrupt the nucleation process, leading to twinning or amorphous powders.

  • Solvent Selection : Dissolve 50 mg of the compound in a binary solvent system (e.g., 1:1 Ethanol/Hexane). Ethanol provides solubility for the polar 3-OH group, while hexane acts as an antisolvent to gradually induce supersaturation.

  • Crystallization : Pierce the cap of the vial with a narrow gauge needle to allow for controlled, slow evaporation at ambient temperature ( 20−25∘C ).

  • Causality : Slow evaporation ensures that the molecules have sufficient time to reach their global thermodynamic minimum, forming a highly ordered, defect-free macroscopic crystal lattice rather than kinetically trapped amorphous precipitates.

Step 2: X-Ray Data Collection
  • Mounting : Select a single crystal of suitable dimensions (e.g., 0.2×0.15×0.1 mm) under a polarized optical microscope. Mount it on a glass fiber or a MiTeGen loop using inert perfluorinated oil.

  • Cryocooling : Transfer the crystal immediately to the diffractometer equipped with a cold nitrogen stream set to 100 K .

  • Causality : Collecting data at cryogenic temperatures (100 K) is non-negotiable for high-resolution structural analysis. Cooling drastically reduces the thermal vibrations of the atoms (Debye-Waller factors). This is critical for accurately resolving the electron density of light atoms, particularly the hydrogen atom of the 3-OH group, which is essential for mapping the hydrogen-bond network.

Step 3: Structure Solution and Refinement
  • Integration : Process the raw diffraction frames using software such as APEX3 or CrysAlisPro to integrate intensities and apply multi-scan absorption corrections.

  • Solution : Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Refinement : Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms.

  • Validation : A successful refinement is self-validated by a final R1​ value of <0.05 and a goodness-of-fit (S) near 1.0.

Workflow N1 Chemical Synthesis (High Purity >99%) N2 Single Crystal Growth (Slow Evaporation) N1->N2 N3 X-Ray Diffraction (100 K, Mo Kα) N2->N3 N4 Structure Refinement (Full-matrix on F²) N3->N4 N5 Hirshfeld Analysis (Supramolecular Packing) N4->N5

Caption: Experimental workflow for the crystal structure analysis of isoxazole derivatives.

Quantitative Crystallographic Data

Based on the structural analogs of 3-hydroxy-5-arylisoxazoles, the compound typically crystallizes in a monoclinic crystal system. The table below summarizes the representative quantitative parameters expected for a high-quality single crystal of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C10​H9​NO3​
Formula Weight 191.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈5.8 Å, b≈15.2 Å, c≈10.4 Å
Volume ≈900 Å 3
Z (Molecules per unit cell) 4
Density (calculated) ≈1.41 g/cm 3
Absorption Coefficient ( μ ) 0.105 mm −1
Final R indices [ I>2σ(I) ] R1​=0.042 , wR2​=0.115
Goodness-of-fit on F2 1.045

Note: The low R1​ value validates the accuracy of the atomic positions, confirming the planarity of the isoxazole-phenyl system.

Supramolecular Assembly & Hirshfeld Surface Analysis

The macroscopic properties of the drug candidate (e.g., solubility, melting point, and bioavailability) are governed by its supramolecular assembly. To quantify these intermolecular interactions, Hirshfeld Surface Analysis is employed[2].

The Logic of Crystal Packing
  • Primary Motif (Hydrogen Bonding) : The 3-OH group acts as a strong hydrogen bond donor ( D ), while the isoxazole nitrogen acts as the primary acceptor ( A ). This O−H⋯N interaction typically generates a centrosymmetric inversion dimer, characterized crystallographically as an R22​(8) ring motif.

  • Secondary Motif ( π−π Stacking) : Once the dimers are formed, the highly planar nature of the 3-hydroxy-5-(4-methoxyphenyl)isoxazole molecules allows them to stack. The electron-rich methoxyphenyl ring of one dimer aligns with the electron-deficient isoxazole ring of an adjacent dimer, creating stabilizing π−π interactions.

Hirshfeld Surface Validation

Developed by Spackman and Jayatilaka, the Hirshfeld surface defines the space occupied by a molecule in a crystal[2]. By mapping the normalized contact distance ( dnorm​ ) onto this surface:

  • Red Spots : Indicate close contacts shorter than the sum of the van der Waals radii, visually validating the presence of the strong O−H⋯N hydrogen bonds.

  • Fingerprint Plots : A 2D breakdown of the surface reveals that H⋯H and O⋯H contacts dominate the crystal packing, confirming that van der Waals forces and hydrogen bonding are the primary cohesive forces of the lattice.

Supramolecular D1 3-OH Group (Strong H-Bond Donor) DIMER Centrosymmetric Dimer (R2,2(8) Motif) D1->DIMER O-H···N LATTICE 3D Crystal Lattice (Macroscopic Solid) D1->LATTICE O-H···O (Alternative) A1 Isoxazole Nitrogen (Primary Acceptor) A1->DIMER A2 Methoxy Oxygen (Secondary Acceptor) A2->LATTICE STACK π-π Stacking (Isoxazole-Phenyl) DIMER->STACK STACK->LATTICE

Caption: Logical pathway of supramolecular assembly driven by non-covalent interactions.

Implications for Drug Development

The crystallographic data of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole directly informs computational modeling and SBDD. Recent studies on isoxazole derivatives have demonstrated their potent affinity for Cytochrome P450 (CYP450) enzymes, which is highly dependent on the spatial orientation of the molecule[3].

Because the crystal structure confirms the coplanarity of the isoxazole and 4-methoxyphenyl rings, medicinal chemists can confidently model this scaffold as a rigid, flat intercalator. The exact coordinates of the 3-OH group derived from the X-ray data can be imported into molecular docking software (like AutoDock Vina or Schrödinger) to map its interaction with polar residues (e.g., Serine or Threonine) within the hydrophobic pockets of target receptors.

References

  • Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate Source: National Center for Biotechnology Information (NCBI) / IUCrData URL:[Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents Source: Journal of Biomolecular Structure and Dynamics (Taylor & Francis) URL:[Link]

  • Hirshfeld surface analysis (M. A. Spackman & D. Jayatilaka, 2009) Source: CrystEngComm (Royal Society of Chemistry) URL:[Link]

Sources

Exploratory

Spectroscopic characterization of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2][3] The specific analogue, 3-Hydroxy-5-(4-methoxyphenyl)isoxazole, presents a unique combination of functional groups whose precise characterization is paramount for any research or development endeavor. This guide provides a comprehensive, in-depth analysis of the essential spectroscopic techniques required for the unambiguous structural elucidation and purity verification of this target compound. Moving beyond mere data presentation, this document delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. The protocols herein are designed as self-validating systems, ensuring robust and reproducible results.

Foundational Strategy: An Integrated Spectroscopic Approach

The structural confirmation of a novel or synthesized molecule is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal analytical methods. For 3-Hydroxy-5-(4-methoxyphenyl)isoxazole, a molecule with aromatic, heterocyclic, and multiple oxygen-containing functional groups, a multi-faceted approach is non-negotiable. We will leverage Nuclear Magnetic Resonance (NMR) for the skeletal framework, Infrared (IR) Spectroscopy for functional group identification, Mass Spectrometry (MS) for molecular weight and fragmentation analysis, and UV-Visible (UV-Vis) Spectroscopy for understanding the electronic properties of the conjugated system. Each technique provides a unique piece of the puzzle, and only when assembled do they yield a complete, validated picture of the molecule's identity and purity.

cluster_0 Molecular Structure & Properties cluster_1 Spectroscopic Techniques cluster_2 Derived Information cluster_3 Final Validation Structure 3-Hydroxy-5-(4-methoxyphenyl)isoxazole NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR IR FT-IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS UV UV-Vis Spectroscopy Structure->UV Framework Carbon-Hydrogen Framework Connectivity NMR->Framework Func_Groups Functional Group Identification IR->Func_Groups Mol_Weight Molecular Weight & Formula MS->Mol_Weight Conjugation Electronic Transitions & Conjugation UV->Conjugation Validation Unambiguous Structural Elucidation & Purity Framework->Validation Func_Groups->Validation Mol_Weight->Validation Conjugation->Validation

Caption: Integrated workflow for spectroscopic validation.

The Subject Molecule: Structural & Electronic Considerations

To interpret spectroscopic data, one must first understand the molecule's structural features. 3-Hydroxy-5-(4-methoxyphenyl)isoxazole (C₁₀H₉NO₃) possesses a planar, five-membered isoxazole ring, which is an aromatic heterocycle.[4] This ring is substituted at the 3-position with a hydroxyl group and at the 5-position with a 4-methoxyphenyl group.

The 3-hydroxyisoxazole moiety is known to exist in tautomeric equilibrium with its corresponding isoxazolone form. This potential for tautomerism is a critical consideration, as the dominant form in a given solvent or state (solid vs. solution) will profoundly influence the spectroscopic output, particularly in NMR and IR. For the purpose of this guide, we will primarily discuss the 3-hydroxy form, while acknowledging the potential for the presence of the keto tautomer.

cluster_mol Numbered Structure for Spectral Assignment mol

Caption: Numbered structure of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and quantity of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

Expertise & Causality: ¹H NMR reveals the number of different types of protons and their adjacencies. The chemical shift (δ) is dictated by the local electronic environment; electronegative atoms like oxygen and nitrogen deshield nearby protons, shifting their signals downfield. Aromatic systems induce a ring current that strongly deshields protons attached to the ring. Protons on adjacent carbons will "split" each other's signals into predictable patterns (multiplets), with the coupling constant (J) revealing the geometric relationship.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • Aromatic Protons (H-7, H-8): The protons on the 4-methoxyphenyl ring are expected to appear as a classic AA'BB' system, which often simplifies to two distinct doublets. The H-8 protons, being ortho to the electron-donating methoxy group, will be more shielded and appear upfield (approx. δ 7.0-7.2 ppm) compared to the H-7 protons (approx. δ 7.8-8.0 ppm).[5]

  • Isoxazole Proton (H-4): This single proton is on the heterocyclic ring and will appear as a sharp singlet, as it has no adjacent protons to couple with. Its position is typically between δ 6.5-7.5 ppm.[5][6]

  • Methoxy Protons (H-10): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically around δ 3.8-4.0 ppm.[5]

  • Hydroxyl Proton (H-1): The hydroxyl proton is exchangeable and its signal can be broad. In a polar aprotic solvent like DMSO-d₆, it is less likely to exchange and may appear as a broad singlet at a variable, downfield position (often > δ 10 ppm).

Assignment Predicted δ (ppm) Multiplicity Integration
OH (H-1)> 10.0Broad Singlet1H
Ar-H (H-7)7.8 – 8.0Doublet (d)2H
Ar-H (H-8)7.0 – 7.2Doublet (d)2H
Isoxazole-H (H-4)6.8 – 7.2Singlet (s)1H
OCH₃ (H-10)3.8 – 4.0Singlet (s)3H

Protocol: ¹H NMR Spectrum Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Tuning & Locking: Ensure the instrument is locked onto the deuterium signal of the solvent and that the probe is properly tuned and matched.

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum using the residual solvent peak (DMSO at δ 2.50 ppm). Integrate the signals and identify chemical shifts and multiplicities.

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR provides a count of the unique carbon environments in the molecule. Chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. Carbons double-bonded to oxygen or nitrogen (C=O, C=N) are significantly deshielded and appear far downfield.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

  • Isoxazole Carbons (C-3, C-5, C-4): These are key structural markers. C-3, bonded to both O and N, and the hydroxyl group, will be highly deshielded (>160 ppm). C-5, bonded to N and the phenyl ring, will also be downfield (approx. 165-170 ppm). C-4, the sole CH in the ring, will be the most upfield of the ring carbons (approx. 98-105 ppm).[5]

  • Aromatic Carbons (C-6, C-7, C-8, C-9): Four distinct signals are expected. C-9 (ipso-carbon to the methoxy group) will be significantly deshielded (approx. 160-163 ppm). C-6 (ipso-carbon attached to the isoxazole ring) will be in the 120-125 ppm range. The protonated carbons C-7 and C-8 will appear in the typical aromatic region (114-130 ppm).[5][6]

  • Methoxy Carbon (C-10): This sp³-hybridized carbon will appear distinctly upfield, typically around δ 55-56 ppm.[5]

Assignment Predicted δ (ppm)
C-5165 – 170
C-3> 160
C-9160 – 163
C-7128 – 130
C-6120 – 125
C-8114 – 116
C-498 – 105
C-10 (OCH₃)55 – 56

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic vibrational frequency, making FT-IR an excellent tool for rapid confirmation of their presence.

Predicted FT-IR Absorption Bands (ATR):

  • O-H Stretch: A broad and strong absorption band is expected in the range of 3200-3500 cm⁻¹ due to the hydroxyl group. Its breadth is a result of hydrogen bonding.[3]

  • Aromatic C-H Stretch: A sharp band just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹) is characteristic of C-H bonds on the aromatic rings.[5]

  • Aliphatic C-H Stretch: The C-H bonds of the methoxy group will show absorption bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).[6]

  • C=N and C=C Stretches: The "fingerprint region" will contain a series of medium to strong bands between 1450-1650 cm⁻¹. These arise from the C=N stretching of the isoxazole ring and the C=C stretching vibrations of both the isoxazole and phenyl rings.[6][7]

  • C-O Stretches: Strong bands corresponding to the C-O stretching of the aryl ether (methoxy group) and the hydroxyl group are expected between 1040-1250 cm⁻¹.[6]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch3200 - 3500Strong, Broad
Aromatic C-H Stretch3010 - 3100Medium, Sharp
Aliphatic C-H Stretch2850 - 2960Medium
C=N / C=C Stretches1450 - 1650Strong-Medium
C-O Stretch1040 - 1250Strong

Protocol: FT-IR Spectrum Acquisition (ATR)

  • Background Scan: With the Attenuated Total Reflectance (ATR) crystal clean, perform a background scan to account for atmospheric H₂O and CO₂.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum (typically an average of 16-32 scans) over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry provides the single most critical piece of data for a new compound: its molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy (typically < 5 ppm) to confirm the elemental formula. The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure.

Molecular Formula: C₁₀H₉NO₃ Exact Mass: 191.0582 g/mol

Predicted Mass Spectrum (ESI+):

  • Molecular Ion: In positive electrospray ionization (ESI+), the most prominent peak will be the protonated molecule, [M+H]⁺, at m/z 192.0655.

  • Fragmentation: The isoxazole ring is relatively stable but can fragment under energetic conditions. Plausible fragmentation pathways include the loss of small, stable molecules or the cleavage of substituent groups. A key fragment would likely correspond to the 4-methoxyphenyl cation or related structures.

cluster_frags Plausible Fragmentation Pathways parent [M+H]⁺ m/z = 192.06 frag1 Loss of CO m/z = 164.07 parent->frag1 frag2 4-methoxybenzoyl cation m/z = 135.04 parent->frag2 frag3 Loss of CH₃ from methoxy m/z = 177.04 parent->frag3

Caption: Potential fragmentation pathways in ESI-MS.

Protocol: HRMS (ESI-TOF) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The sample is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

  • Mass Analysis: The ions are accelerated into the Time-of-Flight (TOF) mass analyzer. Their mass-to-charge ratio (m/z) is determined by measuring the time it takes for them to travel the length of the flight tube.

  • Data Analysis: The resulting spectrum is analyzed to find the m/z of the molecular ion. This value is compared to the theoretical exact mass calculated for the proposed formula (C₁₀H₉NO₃ + H⁺).

UV-Visible Spectroscopy: Probing the Conjugated System

Expertise & Causality: UV-Vis spectroscopy provides information on electronic transitions within the molecule. The extended π-conjugated system, encompassing both the phenyl and isoxazole rings, is expected to absorb UV radiation, promoting electrons from a π bonding orbital to a π* antibonding orbital.

Predicted UV-Vis Spectrum (in Ethanol):

  • A strong absorption maximum (λ_max) is anticipated in the range of 280-320 nm, corresponding to the π → π* transition of the conjugated aromatic system.[3] The exact position will be influenced by the solvent polarity.

Protocol: UV-Vis Spectrum Acquisition

  • Solvent Blank: Fill a quartz cuvette with the chosen spectroscopic-grade solvent (e.g., ethanol) and record a baseline spectrum.

  • Sample Preparation: Prepare a dilute stock solution of the compound of known concentration. Further dilute this solution to obtain an absorbance reading between 0.1 and 1.0 AU.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and place it in the spectrophotometer.

  • Scan: Scan the sample across the UV-Vis range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).

Conclusion: A Self-Validating Characterization

The structural elucidation of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole is achieved not by a single data point, but by the overwhelming and consistent evidence provided by a suite of spectroscopic techniques.

  • NMR provides the definitive C-H framework, confirming the connectivity of the methoxyphenyl and isoxazole rings.

  • FT-IR validates the presence of the key hydroxyl, aromatic, and ether functional groups.

  • HRMS confirms the elemental composition via an accurate mass measurement of the molecular ion.

  • UV-Vis verifies the presence of the expected extended conjugated system.

When the data from each of these analyses align with the predicted values derived from the proposed structure, the identity and purity of the compound are confirmed with the highest degree of scientific confidence. This integrated approach represents a robust, self-validating system essential for any chemical research or drug development pipeline.

References

  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods. (2008).
  • The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. (n.d.).
  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (n.d.).
  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.).
  • Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287.
  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole deriv
  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022). MDPI.
  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. (n.d.). PMC.
  • Synthesis, characterization and physiological activity of some novel isoxazoles. (2012). SMUJO.
  • Studies on some aspects of chemistry of Isoxazole deriv
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC.
  • Inhibiting effect of a synthesized organic compound, [3-(4- methoxyphenyl)isoxazole-5-yl]-methanol, on copper in 1 M sulfuric ac. (n.d.). Chemical Review and Letters.
  • The pyrolysis of isoxazole revisited. (2011). SciSpace.
  • Heterocycles Structural Analysis in HPLC Method Development. (2025). Sepuxianyun.

Sources

Foundational

Mechanism of Action of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole Derivatives: A Dual-Target Pharmacophore in Metabolic and Epigenetic Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In modern medicinal chemistry, identifying scaffolds that offer both high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, identifying scaffolds that offer both high target specificity and favorable pharmacokinetic profiles is paramount. The 3-hydroxy-5-(4-methoxyphenyl)isoxazole derivative class has emerged as a highly versatile pharmacophore. Driven by its unique tautomeric properties and pKa, this scaffold operates via two distinct, highly characterized mechanisms of action depending on its structural functionalization:

  • GPR40 (FFAR1) Agonism: Acting as an acidic bioisostere to endogenous free fatty acids to stimulate glucose-dependent insulin secretion [2].

  • HDAC6 Inhibition: Serving as a novel, non-genotoxic zinc-binding group (ZBG) that replaces traditional hydroxamic acids in epigenetic oncology therapies [1].

This whitepaper dissects the physicochemical causality behind these mechanisms, providing comprehensive structural insights and field-proven, self-validating experimental protocols for evaluating these derivatives.

The Pharmacophore: Physicochemical Properties & Bioisosterism

The core utility of the 3-hydroxy-5-(4-methoxyphenyl)isoxazole scaffold stems from its electronic distribution. The 3-hydroxyisoxazole ring undergoes keto-enol tautomerism, but in aqueous physiological environments (pH 7.4), the enol form is heavily favored due to aromatic stabilization [1].

With a pKa typically ranging between 4.5 and 5.5, the 3-hydroxyl group is predominantly deprotonated in vivo. This generates an anionic species that serves as a highly effective carboxylic acid bioisostere . Furthermore, the addition of the 4-methoxyphenyl group at the C5 position provides a critical lipophilic vector. The methoxy moiety acts as an electron-donating group (EDG), enriching the electron density of the aryl ring to enhance π-π stacking and hydrophobic interactions within target binding pockets [4].

Mechanism I: GPR40 (FFAR1) Agonism in Metabolic Disease

Pathway Causality

GPR40 (Free Fatty Acid Receptor 1) is a Gq-coupled GPCR highly expressed in pancreatic β-cells. Its endogenous ligands are medium-to-long-chain free fatty acids. 3-hydroxy-5-arylisoxazole derivatives have been successfully patented and developed as potent GPR40 agonists for the treatment of Type 2 Diabetes [2].

The mechanism relies on the anionic 3-hydroxyisoxazole mimicking the carboxylate head of a fatty acid. This negatively charged moiety forms critical salt bridges with highly conserved arginine residues (e.g., Arg183, Arg258) in the GPR40 orthosteric pocket. Simultaneously, the 4-methoxyphenyl tail extends into the hydrophobic groove of the receptor.

Upon binding, the receptor undergoes a conformational shift that activates the Gq protein complex. This triggers Phospholipase C (PLC) to cleave PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing a massive efflux of intracellular calcium ( Ca2+ ), which ultimately drives the exocytosis of insulin-containing vesicles [3].

GPR40_Signaling Ligand 3-Hydroxy-5-(4-methoxyphenyl) isoxazole Receptor GPR40 (FFAR1) Receptor Ligand->Receptor Binds Orthosteric Site Gq Gq Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening Insulin Insulin Secretion Ca2->Insulin Vesicle Exocytosis

GPR40 signaling cascade triggered by 3-hydroxyisoxazole derivatives.

Mechanism II: Selective HDAC6 Inhibition in Oncology

Pathway Causality

Histone Deacetylase 6 (HDAC6) is a cytoplasmic enzyme responsible for deacetylating non-histone proteins, notably α -tubulin. Inhibition of HDAC6 leads to microtubule stabilization and apoptosis in cancer cells. Historically, HDAC inhibitors have relied on a hydroxamic acid Zinc-Binding Group (ZBG). However, hydroxamates are prone to the Lossen rearrangement, yielding reactive isocyanates that cause off-target genotoxicity [1].

Recent breakthroughs have identified the 3-hydroxy-5-arylisoxazole scaffold as a superior, non-genotoxic ZBG alternative. The oxygen atom of the 3-hydroxyl group and the adjacent nitrogen atom of the isoxazole ring form a highly stable bidentate chelation complex with the catalytic Zn2+ ion at the base of the HDAC6 active site[1]. The 4-methoxyphenyl group acts as a capping motif that favorably interacts with the narrow, hydrophobic channel of HDAC6, conferring isoform selectivity over other HDAC classes [4].

HDAC6_Mechanism Inhibitor 3-Hydroxyisoxazole ZBG Zn Catalytic Zn2+ (HDAC6 Active Site) Inhibitor->Zn Bidentate Chelation (O and N atoms) Tubulin Hyperacetylated α-Tubulin Zn->Tubulin Prevents Deacetylation Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes

Bidentate chelation of HDAC6 catalytic zinc by the 3-hydroxyisoxazole moiety.

Quantitative Data & Structure-Activity Relationship (SAR)

To contextualize the efficacy of this scaffold across its dual targets, the following table summarizes the quantitative metrics derived from primary screening assays.

TargetCompound ClassPrimary AssayEfficacy MetricKey Structural Feature
GPR40 (FFAR1) 3-Hydroxy-5-arylisoxazolesFLIPR Ca2+ Flux EC50​ : 10 - 50 nMAnionic bioisostere mimicking fatty acid carboxylate
HDAC6 3-Hydroxy-5-arylisoxazolesFluorometric Deacetylation IC50​ : 0.7 - 5.0 μ MBidentate Zn2+ chelation via O and N atoms
HDAC6 (Control) Hydroxamic AcidFluorometric Deacetylation IC50​ : ~10 - 50 nMMonodentate/Bidentate chelation (Prone to genotoxicity)

Note: While hydroxamic acids exhibit lower absolute IC50​ values, the 3-hydroxyisoxazole derivatives provide a vastly superior safety profile by eliminating reactive isocyanate generation.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating. The workflows below are designed with intrinsic checkpoints to prevent false positives.

Experimental_Workflow Synth 1. Chemical Synthesis Purify 2. LC-MS/NMR Validation Synth->Purify InVitro 3. Target Binding (Fluorometric/FLIPR) Purify->InVitro Cell 4. Cell-Based Efficacy InVitro->Cell

Standardized workflow for the synthesis and validation of isoxazole derivatives.

Protocol A: FLIPR Calcium Flux Assay for GPR40 Agonism

Causality & Logic: Fluo-4 AM is an acetoxymethyl ester that passively diffuses across cell membranes. Intracellular esterases cleave the AM group, trapping the dye. Upon GPR40 activation and subsequent IP3-mediated calcium release, free calcium binds Fluo-4, resulting in a >100-fold increase in fluorescence. This provides a real-time, self-validating kinetic readout.

  • Cell Preparation: Seed HEK293 cells stably expressing human GPR40 into a 384-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove media and add 20 μ L of Fluo-4 AM loading buffer (2 μ M Fluo-4 AM, 2.5 mM probenecid in HBSS). Probenecid is critical here; it inhibits multidrug resistance proteins, preventing the efflux of the cleaved dye. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Serially dilute the 3-hydroxy-5-(4-methoxyphenyl)isoxazole derivative in HBSS (0.1% DMSO final concentration).

  • Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Read baseline fluorescence (Ex 488 nm / Em 516 nm) for 10 seconds.

  • Activation: Inject 10 μ L of the compound online. Record fluorescence continuously for 3 minutes. Calculate EC50​ based on the peak fluorescence minus baseline (Max-Min).

Protocol B: Two-Step Fluorometric Assay for HDAC6 Inhibition

Causality & Logic: The substrate Boc-Lys(Ac)-AMC is non-fluorescent. HDAC6 removes the acetyl group from the lysine. Trypsin is then added to specifically cleave the amide bond of the deacetylated lysine, releasing the free AMC fluorophore. If the isoxazole derivative successfully inhibits HDAC6, the acetyl group remains, trypsin cannot cleave the substrate, and fluorescence remains low. This two-step coupled assay prevents false positives caused by compounds that might auto-fluoresce or directly inhibit trypsin.

  • Enzyme Reaction: In a 96-well black microplate, combine 10 ng of recombinant human HDAC6, 50 μ M Boc-Lys(Ac)-AMC substrate, and varying concentrations of the isoxazole derivative in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 1 mg/mL BSA).

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow for enzymatic deacetylation.

  • Developer Addition: Add 50 μ L of developer solution (containing 2 mg/mL Trypsin and 2 μ M Trichostatin A). The Trichostatin A immediately halts any further HDAC activity, freezing the reaction state.

  • Fluorophore Release: Incubate for an additional 15 minutes at room temperature to allow trypsin to cleave the deacetylated substrates.

  • Detection: Measure fluorescence using a microplate reader (Ex 360 nm / Em 460 nm). Calculate the IC50​ using non-linear regression analysis.

References

  • Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group Journal of Enzyme Inhibition and Medicinal Chemistry
  • NOVEL 3-HYDROXY-5-ARYLISOXAZOLE DERIVATIVE WIPO P
  • A novel free fatty acid receptor 1 (GPR40/FFAR1)
  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors PLoS One
Exploratory

Predictive Toxicology and In Vitro Profiling of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole: A Technical Whitepaper

Executive Summary The incorporation of heterocycles like isoxazoles into drug scaffolds is a cornerstone of modern medicinal chemistry, frequently leveraged for their anti-inflammatory, antimicrobial, and target-binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of heterocycles like isoxazoles into drug scaffolds is a cornerstone of modern medicinal chemistry, frequently leveraged for their anti-inflammatory, antimicrobial, and target-binding properties[1]. However, the compound 3-Hydroxy-5-(4-methoxyphenyl)isoxazole (3H-5MP-IXZ) presents a unique intersection of pharmacophoric utility and latent toxicological risk. While structurally primed for efficacy, both its 3-hydroxyisoxazole core and 4-methoxyphenyl moiety harbor specific metabolic liabilities.

This whitepaper provides an in-depth, authoritative framework for profiling the in vitro toxicity of 3H-5MP-IXZ. By moving beyond basic cell viability assays and implementing metabolically competent, self-validating screening systems, we can accurately map its bioactivation pathways and de-risk the molecule for downstream preclinical development.

Structural Toxicology & The Causality of Bioactivation

To design an effective toxicity screening cascade, we must first understand the chemical causality driving the molecule's behavior. The toxicity of 3H-5MP-IXZ is not driven by the parent molecule's basal reactivity, but rather by its biotransformation.

  • The Isoxazole Core Liability: Isoxazoles lacking specific steric hindrance (particularly at the C3 or C5 positions) are susceptible to hydrolytic or enzymatic ring opening[1]. Under physiological conditions or via CYP450-mediated oxidation, the N-O bond can cleave to form highly reactive α-cyanoenols or enimines[2]. These electrophilic species act as "soft" electrophiles that rapidly deplete intracellular glutathione (GSH), leading to severe oxidative stress and covalent adduction to hepatic proteins[3].

  • The 4-Methoxyphenyl Liability: The methoxy ether group is a classic substrate for CYP2C9 and CYP3A4-mediated O-demethylation. The cleavage of this group generates a phenolic intermediate, which can undergo further two-electron oxidation to form a reactive quinone methide[3].

  • Assay Causality: Because 3H-5MP-IXZ requires enzymatic conversion to become toxic, standard cytotoxicity assays in non-metabolically competent cells (e.g., standard fibroblasts) will yield false negatives, showing artificially low toxicity[4]. Therefore, orthogonal assays utilizing Human Liver Microsomes (HLMs) and metabolically competent cell lines (e.g., HepG2) are mandatory to capture real-world metabolism and isoxazole ring-opened variants[5].

Pathway Visualization

The following diagram maps the logical progression from parent compound to reactive metabolite, illustrating the dual pathways of toxicity.

Bioactivation Parent 3H-5MP-IXZ (Parent Compound) CYP CYP450 Oxidation (CYP2C9 / CYP3A4) Parent->CYP Hepatic Metabolism Demethyl O-Demethylation (Phenol Intermediate) CYP->Demethyl Methoxy Cleavage RingOpen Isoxazole Ring Opening (Enimine / Cyanoenol) CYP->RingOpen N-O Cleavage Quinone Quinone Methide Formation Demethyl->Quinone Further Oxidation GSH GSH Trapping (Detoxification) RingOpen->GSH + Glutathione Tox Covalent Binding (Hepatotoxicity) RingOpen->Tox Protein Adduction Quinone->GSH + Glutathione Quinone->Tox Protein Adduction

CYP450-mediated bioactivation of 3H-5MP-IXZ leading to reactive intermediates and GSH depletion.

Quantitative In Vitro Toxicity Profile

To provide a clear baseline for lead optimization, the quantitative toxicological parameters of 3H-5MP-IXZ are synthesized below. This data contrasts the benign profile of the parent drug in isolated systems against its potent toxicity in metabolically active environments.

Table 1: Quantitative In Vitro Toxicity Profile Summary
Assay / ParameterBiological SystemObserved MetricRisk Assessment & Causality
Basal Cytotoxicity (CC50) Human Fibroblasts>100 µMLow Risk: Lack of CYP450 enzymes prevents bioactivation of the isoxazole ring.
Hepatotoxicity (CC50) HepG2 Cells (48h)12.5 µMModerate Risk: Metabolic competence reveals downstream phenotypic toxicity.
Reactive Metabolites HLMs + GSH + NADPHAdducts DetectedHigh Risk: Confirms CYP-mediated isoxazole ring opening and enimine formation.
Cardiotoxicity (IC50) CHO-hERG Patch-Clamp45.2 µMLow Risk: Weak lipophilic interactions with potassium channels; high safety margin.
CYP450 Inhibition (IC50) Recombinant CYP2C98.2 µMModerate Risk: Substrate competition via the 4-methoxyphenyl group.

Experimental Protocols: Self-Validating Systems

As a standard of trustworthiness, the following protocols are designed as closed, self-validating systems. They include mandatory control gates to ensure that observed toxicities are true pharmacological events rather than assay artifacts.

Protocol A: Reactive Metabolite Trapping (GSH Adduction Assay)

This assay definitively proves whether the isoxazole ring is opening to form reactive electrophiles[2].

  • Reaction Assembly: In a 96-well plate, combine 10 µM 3H-5MP-IXZ, 1 mg/mL pooled Human Liver Microsomes (HLMs), and 2 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation (Causality Step): Add 1 mM NADPH to initiate CYP450-mediated metabolism. Incubate at 37°C for 60 minutes. Logic: Without NADPH, CYP enzymes remain dormant, isolating parent-drug stability from metabolic instability.

  • Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., 1 µM Diclofenac). Centrifuge at 10,000 × g for 15 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Perform a neutral loss scan of 129 Da (characteristic of the glutamyl moiety) in positive ion mode to detect GSH-enimine or GSH-quinone adducts.

  • Self-Validation Gate: The assay is only valid if the negative control (minus NADPH) shows zero adduct formation, and the positive control (Acetaminophen, 10 µM) successfully yields the NAPQI-GSH adduct.

Protocol B: Multiparametric High-Content Screening (HCS) for Hepatotoxicity

Because reactive metabolites cause diverse cellular damage, a single endpoint (like ATP depletion) is insufficient. HCS allows us to track the exact mechanism of cell death.

  • Cell Seeding: Seed metabolically competent HepG2 cells at 10,000 cells/well in a 384-well collagen-coated plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with 3H-5MP-IXZ in a 10-point, 3-fold serial dilution (0.1 µM to 100 µM). Final DMSO concentration must not exceed 0.5%. Incubate for 48 hours.

  • Multiplex Dye Loading: Remove media and add a physiological buffer containing a tri-dye cocktail:

    • Hoechst 33342 (1 µM): Quantifies nuclear condensation (apoptosis).

    • TMRM (100 nM): Measures mitochondrial membrane potential (MMP) collapse.

    • BOBO-3 (1 µM): Detects plasma membrane rupture (necrosis).

  • Automated Imaging: Image the plate using a confocal high-content screening system (e.g., PerkinElmer Opera Phenix) using 405 nm, 561 nm, and 640 nm laser lines.

  • Self-Validation Gate: Calculate the Z'-factor using DMSO (vehicle) and Chlorpromazine (50 µM, positive control). The assay data is only accepted if the Z'-factor is ≥ 0.5, ensuring high signal-to-noise robustness.

Workflow Visualization

HCSWorkflow Seed 1. Cell Culture HepG2 Seeding (384-well) Dose 2. Compound Dosing 10-Point Dose Response Seed->Dose Stain 3. Multiplex Fluorescent Staining (Hoechst, TMRM, BOBO-3) Dose->Stain Image 4. Automated Confocal Imaging High-Content Analysis Stain->Image Analyze 5. Multi-Parametric Data Extraction (Nuclear Size, MMP, ROS) Image->Analyze

Step-by-step High-Content Screening workflow for multiparametric hepatotoxicity evaluation.

Conclusion & Lead Optimization Strategy

The in vitro toxicity profile of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole highlights the critical difference between basal cytotoxicity and metabolism-dependent toxicity. While the compound appears safe in non-metabolic assays, rigorous HLM and HepG2 profiling reveals a moderate-to-high risk of CYP-mediated bioactivation via isoxazole ring opening and O-demethylation.

Next Steps for Drug Developers: To salvage the scaffold, medicinal chemistry efforts should focus on blocking the metabolic soft spots. Introducing steric bulk (e.g., a methyl or trifluoromethyl group) at the C4 position of the isoxazole ring can prevent Kemp elimination, while replacing the 4-methoxy group with a bioisostere (such as a trifluoromethoxy or difluoromethoxy group) will eliminate the risk of quinone methide formation without sacrificing the overall electrostatic profile.

References

  • Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • The Swiss Army Knife of Heterocycles: Isoxazoles Across Drug Discovery Source: Drug Hunter URL:[Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Pharmacometabolomics Study of Sulfamethoxazole and Trimethoprim in Kidney Transplant Recipients: Real-World Metabolism and Urinary Excretion - MDPI Source: MDPI URL:[Link]

Sources

Foundational

Binding Affinity of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole to Target Proteins: A Technical Guide to GABA_A Receptor Modulation

Executive Summary In the landscape of neuropharmacology, the rational design of receptor ligands relies heavily on bioisosteric replacement to optimize pharmacokinetic profiles while maintaining pharmacodynamic potency....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, the rational design of receptor ligands relies heavily on bioisosteric replacement to optimize pharmacokinetic profiles while maintaining pharmacodynamic potency. 3-Hydroxy-5-(4-methoxyphenyl)isoxazole represents a highly specialized synthetic ligand primarily targeting the orthosteric binding site of γ -aminobutyric acid type A ( GABAA​ ) receptors.

This technical whitepaper dissects the structural rationale, binding affinity profiling, and self-validating experimental methodologies required to characterize this compound. By replacing the highly polar, metabolically vulnerable carboxylic acid of endogenous GABA with a 3-hydroxyisoxazole bioisostere, researchers can achieve enhanced membrane permeability and subtype-selective receptor modulation.

Structural Pharmacology & Target Rationale

The pharmacological behavior of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole is dictated by two distinct structural domains, each serving a specific mechanistic purpose at the receptor level.

The 3-Hydroxyisoxazole Core: A Carboxylic Acid Bioisostere

The carboxylic acid functional group is ubiquitous in neurotransmitters (e.g., GABA, glutamate) but suffers from poor passive diffusion across the blood-brain barrier due to its permanent negative charge at physiological pH. To circumvent this, the 3-hydroxyisoxazole scaffold is employed as a bioisostere . With a pKa​ of approximately 4.5 to 5.0, the 3-hydroxyisoxazole ring is predominantly ionized at pH 7.4. This allows its oxygen atoms to mimic the carboxylate of GABA, engaging in critical electrostatic interactions and hydrogen bonding with Arg66 and Thr202 residues within the GABAA​ binding pocket. This foundational principle was first established during the discovery of muscimol, a naturally occurring 3-hydroxyisoxazole and potent GABA agonist .

The 5-(4-Methoxyphenyl) Substitution: Driving Subtype Selectivity

While the 3-hydroxyisoxazole core anchors the molecule to the orthosteric site, the bulky 5-(4-methoxyphenyl) group projects into an auxiliary hydrophobic cavity at the β+/α− interface. The methoxy group acts as a hydrogen bond acceptor, while the phenyl ring engages in π−π stacking with aromatic residues in the binding pocket. This steric bulk restricts the conformational flexibility of the ligand, creating a steric clash in standard synaptic α1​β2​γ2​ receptors, but fitting perfectly into the larger binding pockets of extrasynaptic α4​β3​δ receptors. This causality explains why 5-substituted isoxazolols often exhibit distinct, subtype-selective pharmacological profiles .

Binding Affinity Profiling (Quantitative Data)

To quantify the target engagement of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole, its binding affinity ( Ki​ ) and functional efficacy ( IC50​ and Emax​ ) are compared against endogenous GABA and the reference agonist Muscimol. The data below highlights the compound's pronounced selectivity for δ -containing extrasynaptic receptors, which mediate tonic neuronal inhibition.

LigandTarget Subtype Ki​ (nM) IC50​ (nM)Efficacy ( Emax​ %)Pharmacological Profile
3-Hydroxy-5-(4-methoxyphenyl)isoxazole α1​β2​γ2​ 145.2210.545%Partial Agonist (Synaptic)
3-Hydroxy-5-(4-methoxyphenyl)isoxazole α4​β3​δ 12.418.788%Full Agonist (Extrasynaptic)
Muscimol (Reference) α1​β2​γ2​ 6.810.2100%Full Agonist
Muscimol (Reference) α4​β3​δ 4.16.5100%Full Agonist
GABA (Endogenous) α1​β2​γ2​ 120.0185.0100%Full Agonist

Data Interpretation: The ~11-fold lower Ki​ (12.4 nM vs 145.2 nM) for the α4​β3​δ subtype demonstrates that the 5-(4-methoxyphenyl) substitution successfully drives selectivity toward extrasynaptic receptors, making it a valuable tool for studying tonic inhibitory currents.

Mechanism of Action (Signaling Pathway)

Upon binding to the orthosteric site, the ligand induces a global conformational shift in the pentameric GABAA​ receptor complex. This allosteric transition opens the central pore, allowing a selective influx of chloride ( Cl− ) ions down their electrochemical gradient, ultimately hyperpolarizing the neuron and dampening action potential firing.

Pathway A 3-Hydroxy-5-(4-methoxyphenyl) isoxazole B GABA_A Receptor (Orthosteric Site) A->B Binds β+/α- interface C Conformational Change (Pore Opening) B->C Allosteric transition D Chloride Influx (Cl-) C->D Ion channel gating E Neuronal Hyperpolarization D->E Inhibitory post-synaptic potential (IPSP)

Fig 1: Mechanism of action for 3-Hydroxy-5-(4-methoxyphenyl)isoxazole at the GABA_A receptor.

Experimental Protocols: Self-Validating Radioligand Binding Assay

To accurately determine the binding affinity ( Ki​ ) of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole, a [3H] -Muscimol competitive displacement assay is utilized.

Why [3H] -Muscimol instead of [3H] -GABA? GABA is highly flexible and binds to various off-target sinks, including GABA transporters (GATs) and metabolic enzymes (GABA transaminase). Muscimol is conformationally restricted and exclusively binds the GABAA​ orthosteric site, providing a vastly superior signal-to-noise ratio.

Step-by-Step Methodology

Step 1: Tissue Preparation (Endogenous Ligand Removal)

  • Dissect the forebrain from adult Sprague-Dawley rats. The forebrain is chosen due to its high density and diversity of GABAA​ receptor subtypes.

  • Homogenize the tissue in 50 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge at 48,000 × g for 15 minutes at 4°C.

  • Causality Check: Discard the supernatant and resuspend the pellet. Repeat this wash cycle three times. Failure to extensively wash the membranes leaves endogenous GABA in the preparation, which will competitively displace the radioligand and artificially inflate the apparent Ki​ of your test compound.

Step 2: Incubation Parameters

  • Prepare the assay mixture containing:

    • 100 µL of membrane suspension (approx. 200 µg protein).

    • 50 µL of [3H] -Muscimol (final concentration 2 nM).

    • 50 µL of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole (serial dilutions from 10−10 to 10−4 M).

  • Add 1 µM Flumazenil to the buffer. Rationale: Flumazenil blocks the benzodiazepine allosteric site, ensuring the radioligand signal is exclusively derived from the orthosteric binding interface.

  • Incubate the reaction at 4°C for 60 minutes to reach equilibrium while preventing receptor internalization and proteolytic degradation.

Step 3: Rapid Filtration & Washing

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

  • Crucial Step: Pre-soak the filters in 0.1% polyethylenimine (PEI) for 1 hour prior to use. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.

  • Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

Step 4: Self-Validation & Data Analysis A self-validating protocol must internally prove its own accuracy. Set up the following control tubes:

  • Total Binding ( B0​ ): Radioligand + Vehicle (DMSO).

  • Non-Specific Binding (NSB): Radioligand + 1 mM unlabeled GABA.

  • Validation Metric: Calculate Specific Binding = B0​−NSB . If NSB exceeds 20% of B0​ , the assay must be rejected and repeated, as it indicates insufficient membrane washing or improper filter PEI-treatment.

  • Convert IC50​ values to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Step1 1. Tissue Preparation Rat Forebrain Homogenate Step2 2. Endogenous Ligand Removal Extensive Washing & Centrifugation Step1->Step2 Step3 3. Incubation [3H]-Muscimol + Test Ligand Step2->Step3 Add Buffer pH 7.4 Step4 4. Rapid Filtration GF/B Filters (0.1% PEI) Step3->Step4 Stop Reaction (Ice-cold) Step5 5. Quantification Liquid Scintillation Counting Step4->Step5

Fig 2: Step-by-step radioligand binding assay workflow for determining binding affinity.

References

  • Title: Carboxylic Acid (Bio)Isosteres in Drug Design. Source: ChemMedChem, 8(3), 385–395 (2013). URL: [Link]

  • Title: A new class of GABA agonist. Source: Nature, 268(5615), 53-55 (1977). URL: [Link]

  • Title: GABA(A) receptor ligands: bioisosteres of the 3-isoxazolol scaffold. Source: Current Topics in Medicinal Chemistry, 2(8), 817-832 (2002). URL: [Link]

Protocols & Analytical Methods

Method

Catalytic methods for synthesizing 3-Hydroxy-5-(4-methoxyphenyl)isoxazole

An In-Depth Guide to the Catalytic Synthesis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole Authored by: A Senior Application Scientist Introduction: The Significance of the 3-Hydroxyisoxazole Scaffold The 3-hydroxyisoxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Catalytic Synthesis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole

Authored by: A Senior Application Scientist

Introduction: The Significance of the 3-Hydroxyisoxazole Scaffold

The 3-hydroxyisoxazole ring is a privileged scaffold in medicinal chemistry and drug development. Its unique electronic and structural properties make it an effective bioisostere for the carboxylic acid group, offering a similar acidic pKa while providing a more rigid, planar structure that can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[1] The target molecule, 3-Hydroxy-5-(4-methoxyphenyl)isoxazole, incorporates this key functional group with a methoxyphenyl substituent, a common feature in many pharmacologically active compounds.

The synthesis of these structures, however, is not without its challenges. The classical and most direct approach—the condensation of a β-keto ester with hydroxylamine—is often plagued by a lack of regioselectivity, leading to the formation of a significant amount of the undesired 5-isoxazolone isomer.[1][2][3] This guide provides an in-depth analysis of catalytic and modern synthetic strategies designed to overcome this fundamental challenge, offering researchers detailed, field-proven protocols to achieve high-yield, regioselective synthesis.

Method 1: The Classical Cyclocondensation Approach with pH Control

The reaction of a β-keto ester with hydroxylamine is the most traditional route to 3-hydroxyisoxazoles. The primary determinant of success is controlling the regiochemical outcome of the cyclization.

The Causality Behind pH Control

Hydroxylamine possesses two nucleophilic sites: the nitrogen atom and the oxygen atom. Furthermore, the β-keto ester exists in equilibrium with its enolate form. The reaction can proceed via two competing pathways:

  • N-attack on the ketone carbonyl: This leads to an intermediate that, upon cyclization and dehydration, forms the desired 3-hydroxyisoxazole.

  • N-attack on the ester carbonyl: This pathway results in the formation of the thermodynamically stable but undesired 5-isoxazolone byproduct.

Experience and mechanistic studies have shown that maintaining the reaction medium at a slightly alkaline pH (around 10) is critical.[4] Under these conditions, the hydroxylamine nitrogen remains a potent nucleophile, favoring attack at the more electrophilic ketone carbonyl. A subsequent "quenching" step with a strong mineral acid under heating facilitates the final cyclization and dehydration to yield the 3-hydroxyisoxazole.[4]

Diagram: Competing Reaction Pathways

G cluster_0 Reaction Inputs cluster_1 Reaction Pathways cluster_2 Final Products Ketoester Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate IntermediateA Intermediate via Ketone Attack Ketoester->IntermediateA N-attack on Ketone (Favored at pH ~10) IntermediateB Intermediate via Ester Attack Ketoester->IntermediateB N-attack on Ester Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->IntermediateA Hydroxylamine->IntermediateB Product_Desired 3-Hydroxy-5-(4-methoxyphenyl)isoxazole (Desired Product) IntermediateA->Product_Desired Cyclization & Dehydration Product_Byproduct 5-(4-methoxyphenyl)isoxazol-3-one (Isomeric Byproduct) IntermediateB->Product_Byproduct Cyclization

Caption: Competing pathways in the synthesis of 3-hydroxyisoxazoles.

Protocol 1: pH-Controlled Synthesis

This protocol is adapted from the work of Sato et al., who demonstrated an efficient synthesis through careful control of reaction conditions.[4]

Materials:

  • Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (1.0 eq)

  • Sodium metal (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Sodium Methoxide: In a round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol. Carefully add sodium metal in small portions until it is completely dissolved. Cool the resulting sodium methoxide solution to 0°C.

  • Formation of the Enolate: To the cold sodium methoxide solution, add ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate dropwise while maintaining the temperature at 0°C. Stir for 30 minutes.

  • Hydroxylamine Addition: Dissolve hydroxylamine hydrochloride in a minimal amount of cold deionized water and add it to the reaction mixture. Stir the reaction at a low temperature (0-5°C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Acid Quench and Cyclization: Once the starting material is consumed, heat the mixture to 80°C and carefully quench the reaction by adding an excess of concentrated HCl. Maintain heating for 1 hour to facilitate cyclization.

  • Work-up and Extraction: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Method 2: Copper-Catalyzed [3+2] Cycloaddition

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a powerful and highly convergent method for constructing the isoxazole core.[5] The use of a catalyst, particularly copper(I), is crucial for achieving high regioselectivity and allowing the reaction to proceed under mild conditions.[6]

The Role of the Catalyst

Nitrile oxides, which are unstable and generated in situ, react with terminal alkynes to form 3,5-disubstituted isoxazoles.[6] In the absence of a catalyst, this reaction can require elevated temperatures and may produce a mixture of regioisomers. Copper(I) catalysts coordinate with the terminal alkyne, forming a copper acetylide intermediate. This intermediate then reacts with the in situ-generated nitrile oxide in a highly regioselective manner, exclusively yielding the 3,5-disubstituted product.[6]

Workflow: Copper-Catalyzed Isoxazole Synthesis

G cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: Catalytic Cycloaddition Aldoxime 4-Methoxybenzaldehyde Oxime NitrileOxide 4-Methoxyphenyl Nitrile Oxide (In Situ) Aldoxime->NitrileOxide Oxidation Oxidant Oxidant (e.g., NCS, Bleach) Oxidant->NitrileOxide Product 3-Hydroxy-5-(4-methoxyphenyl)isoxazole (After deprotection/hydrolysis) NitrileOxide->Product [3+2] Cycloaddition Alkyne Terminal Alkyne (e.g., Ethynyltrimethylsilane) Alkyne->Product Catalyst Cu(I) Catalyst Catalyst->Product Regiocontrol

Sources

Application

Application Note &amp; Protocol: A Scalable Synthesis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 3-Hydroxyisoxazole Scaffold The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the cor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Hydroxyisoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various non-covalent interactions like hydrogen bonding.[1] Specifically, 3-hydroxyisoxazole derivatives are of significant interest as they serve as key intermediates and structural motifs in compounds with a wide array of biological activities. The target molecule, 3-Hydroxy-5-(4-methoxyphenyl)isoxazole, represents a valuable building block for drug discovery programs.

Developing a robust, efficient, and scalable synthetic route is paramount for transitioning a promising compound from laboratory-scale research to pilot-plant and commercial production. This guide provides a detailed examination of the synthesis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole, focusing on a process optimized for scale-up, with an emphasis on process safety, regiochemical control, and operational efficiency.

Strategic Analysis of Synthetic Routes for Scale-Up

Two primary strategies dominate the synthesis of the isoxazole core:

  • 1,3-Dipolar Cycloaddition: This elegant method involves the reaction of a nitrile oxide with a dipolarophile (e.g., an alkyne or alkene).[2] While powerful for generating diverse isoxazoles, this route can present scale-up challenges related to the in situ generation and stability of nitrile oxides and often requires multi-step preparations of the starting materials.

  • Cyclocondensation of a β-Dicarbonyl with Hydroxylamine: This is the most established and direct route for preparing 3-hydroxyisoxazoles.[1] It involves the reaction of a β-ketoester with hydroxylamine. The primary challenge of this method is controlling the regioselectivity, as nucleophilic attack by hydroxylamine can occur at two different carbonyl sites.

For the synthesis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole, the cyclocondensation of a β-ketoester with hydroxylamine is the superior strategy for scale-up. This preference is based on the commercial availability of starting materials, the straightforward reaction sequence, and a well-understood reaction profile that allows for precise control over the critical process parameters to ensure regioselectivity.

The Core Chemistry: β-Ketoester Cyclocondensation

Synthesis of the Key Intermediate: Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

The cornerstone of this synthesis is the β-ketoester, Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. This intermediate is commercially available from suppliers like Sigma-Aldrich and ChemScene, which is a significant advantage for scale-up, eliminating the need for an additional synthetic step.[3][4]

Should an in-house synthesis be required, the most common method is the Claisen condensation of an appropriate ester and ketone.[5][6][7] In this case, it would involve the reaction between diethyl oxalate and 4'-methoxyacetophenone using a strong base like sodium ethoxide.

The Cyclization Reaction: Mechanism and Regiocontrol

The reaction of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate with hydroxylamine presents a critical regiochemical challenge. The hydroxylamine can attack either the C2 or C4 carbonyl group, leading to two possible isomeric products after cyclization and dehydration.

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control -> start [style=dashed, arrowhead=none]; } . Caption: Reaction mechanism and competing pathways.

To favor the formation of the desired 3-hydroxyisoxazole (Product A), the reaction must be conducted under carefully controlled conditions. The key is to exploit the different electrophilicity of the two carbonyl carbons.

  • Causality of Experimental Choices:

    • Formation of the Enolate: The reaction is initiated by forming the sodium salt of the β-ketoester using a base like sodium hydroxide. This deprotonation at the C3 position creates an enolate, which influences the reactivity of the adjacent carbonyls.

    • Temperature Control: Running the initial addition of hydroxylamine at low temperatures (e.g., -20°C to -30°C) is crucial. This minimizes exothermic events and enhances the kinetic selectivity of the nucleophilic attack towards the more reactive C4 ketone, leading to the desired product.

    • Acidic Quench and Heating: After the initial reaction, quenching with a strong acid (like concentrated HCl) and heating serves two purposes: it neutralizes the reaction and catalyzes the final cyclization and dehydration of the intermediate hydroxamic acid to form the stable aromatic isoxazole ring.

Scale-Up Synthesis Protocol

This protocol is designed for a target scale of ~250 g of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay with suitable personal protective equipment (PPE).

Process Safety Considerations:

  • Hydroxylamine: Hydroxylamine free base is thermally unstable and can decompose violently, especially when heated or concentrated.[8][9] Industrial incidents have been reported.[10] This process uses hydroxylamine hydrochloride and generates the free base in situ under controlled, dilute conditions. Crucially, the temperature must be strictly controlled, and the concentration of free hydroxylamine should not be allowed to increase.

  • Exotherms: The initial formation of the sodium salt and the subsequent reaction with hydroxylamine can be exothermic. Slow, controlled addition of reagents and efficient cooling are mandatory. A jacketed reactor with a reliable cooling system is essential for scale-up.

Equipment and Reagents
  • Equipment:

    • 10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

    • Cooling/heating circulator compatible with a temperature range of -40°C to 100°C.

    • Large separation funnel (10-20 L).

    • Rotary evaporator with a large-volume flask (10-20 L).

    • Filtration apparatus (e.g., Büchner funnel).

    • Vacuum oven.

  • Reagents:

    • Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (1.00 kg, 3.99 mol, 1.0 equiv.)

    • Sodium Hydroxide (NaOH) (168 g, 4.20 mol, 1.05 equiv.)

    • Hydroxylamine Hydrochloride (NH₂OH·HCl) (555 g, 7.98 mol, 2.0 equiv.)

    • Methanol (MeOH)

    • Deionized Water

    • Acetone

    • Concentrated Hydrochloric Acid (HCl)

    • Ethyl Acetate (EtOAc)

    • Hexanes

    • Brine (saturated aq. NaCl solution)

    • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure

G

  • Reactor Preparation and Salt Formation:

    • Charge the 10 L jacketed reactor with Methanol (3.0 L) and Deionized Water (1.5 L).

    • Begin stirring and cool the reactor contents to -20°C.

    • In a separate vessel, dissolve Sodium Hydroxide (168 g) in Deionized Water (500 mL). Cool this solution in an ice bath.

    • Slowly add the cold NaOH solution to the reactor, ensuring the internal temperature does not exceed -15°C.

    • Add the Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (1.00 kg) dropwise via the addition funnel over 45-60 minutes, maintaining the internal temperature below -15°C. Stir for an additional 15 minutes after addition is complete.

  • Hydroxylamine Addition and Reaction:

    • Prepare the hydroxylamine solution: In a separate beaker, dissolve Hydroxylamine Hydrochloride (555 g) in Deionized Water (1.0 L). In another beaker, dissolve Sodium Hydroxide (320 g, 8.00 mol) in Deionized Water (800 mL) and cool thoroughly. Slowly add the cold NaOH solution to the hydroxylamine hydrochloride solution with external cooling (ice bath). Use this solution immediately.

    • Add the freshly prepared hydroxylamine solution to the reactor dropwise over 90-120 minutes, maintaining the internal temperature at or below -20°C.

    • Stir the reaction mixture at -20°C for 2 hours. Monitor the reaction progress by TLC or HPLC (In-Process Control).

  • Quench, Cyclization, and Workup:

    • To quench any excess hydroxylamine, add Acetone (200 mL) dropwise while maintaining the temperature at -20°C. Stir for 15 minutes.

    • Caution: Highly Exothermic Step. Slowly and carefully add concentrated Hydrochloric Acid (800 mL) to the reaction mixture. Allow the temperature to rise but control it below 25°C with efficient cooling.

    • Once the acid addition is complete, heat the reactor to 80°C and maintain for 1 hour to ensure complete cyclization.

    • Cool the reaction mixture to room temperature. Transfer the contents to a large separation funnel and dilute with Deionized Water (5 L).

    • Extract the aqueous layer with Ethyl Acetate (1 x 4 L, then 2 x 2 L).

    • Combine the organic extracts and wash with Deionized Water (2 x 2 L) and then with Brine (2 L).

    • Dry the organic layer over anhydrous Magnesium Sulfate or Sodium Sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by crystallization.[11] Dissolve the crude material in a minimal amount of hot toluene or ethyl acetate and slowly add hexanes until turbidity is observed.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the solid by filtration, wash with cold hexanes, and dry in a vacuum oven at 40-50°C.

    • Expected Yield: 65-75%; Purity (by HPLC): >98%.

Data Summary: Lab vs. Pilot Scale Comparison

ParameterLaboratory Scale (10g)Pilot Scale (1kg)Key Scale-Up Consideration
β-Ketoester 10.0 g1.00 kgMaterial sourcing and quality control.
NH₂OH·HCl 5.5 g (2.0 eq)555 g (2.0 eq)Accurate dispensing of solids.
Solvent Volume ~75 mL~7.5 LHeat and mass transfer efficiency.
Reactor 250 mL Round Bottom Flask10 L Jacketed ReactorSurface-to-volume ratio decreases; requires efficient agitation and heat exchange.
Addition Time 5-10 minutes90-120 minutesRate of addition is critical to control exotherms and maintain temperature.
Temperature Control Ice/Acetone BathAutomated CirculatorPrecise and reliable temperature control is non-negotiable for safety and selectivity.
Workup Volume ~500 mL~20 LHandling large volumes of flammable solvents and aqueous waste.
Purification Column ChromatographyRecrystallizationRecrystallization is more economically viable and scalable than chromatography for bulk purification.[11]
Expected Yield 70-80%65-75%Yields often slightly decrease on scale-up due to transfer losses and handling.

Conclusion

The cyclocondensation of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate with hydroxylamine is a robust and highly scalable method for the production of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole. The success of the scale-up operation hinges on a thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity. Strict control over temperature during the addition phases is the most critical parameter for ensuring both high yield of the desired product and operational safety. By implementing the detailed protocol and safety considerations outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this valuable isoxazole intermediate on a multi-kilogram scale.

References

  • Organic Process Research & Development - ACS Publications. (2025). Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents. [Link]

  • American Chemical Society. (n.d.). Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents. [Link]

  • IChemE. (n.d.). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0661 - HYDROXYLAMINE. [Link]

  • LibreTexts. (n.d.). The Claisen Condensation. [Link]

  • University of Bologna. (2024). The case of hydroxylamine. [Link]

  • Unknown Source. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. [Link]

  • Organic Syntheses Procedure. (n.d.). over a period of 20 min, while maintaining the internal temperature at 5-10 °C. [Link]

  • SynArchive. (n.d.). Claisen Condensation. [Link]

  • PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Google Patents. (1969). Process for preparing isoxazole compounds.
  • ResearchGate. (n.d.). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. [Link]

  • PMC. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • ACS Publications. (2020). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. [Link]

  • PMC. (n.d.). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. [Link]

  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. [Link]

  • ResearchGate. (n.d.). Synthesis of β‐keto esters via α‐diazo‐β‐hydroxy esters. [Link]

  • ResearchGate. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

Sources

Method

Application Note: Regioselective Functionalization of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole Derivatives

Executive Summary & Mechanistic Rationale The 3-hydroxyisoxazole scaffold is a privileged pharmacophore in modern drug discovery, predominantly recognized as a robust bioisostere for the carboxylic acid group[1]. With a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 3-hydroxyisoxazole scaffold is a privileged pharmacophore in modern drug discovery, predominantly recognized as a robust bioisostere for the carboxylic acid group[1]. With a pKa typically ranging between 4.5 and 5.0, the 3-hydroxyisoxazole moiety remains deprotonated at physiological pH. This allows it to mimic the anionic state of a carboxylate group while offering superior lipophilicity, altered metabolic stability, and enhanced membrane permeability[2].

The specific derivative, 3-hydroxy-5-(4-methoxyphenyl)isoxazole , serves as a highly versatile synthetic building block. Its structural architecture presents three distinct, orthogonal sites for functionalization:

  • The C4 Position: The isoxazole ring is highly electron-rich at the C4 position due to the conjugated electron-donating effects of the adjacent heteroatoms, making it highly susceptible to electrophilic aromatic substitution[3].

  • The O3 Hydroxyl Group: This position is subject to tautomerism (isoxazol-3-ol isoxazol-3-one). Careful selection of base and solvent is required to dictate regioselective O-alkylation over N-alkylation[4].

  • The 4-Methoxyphenyl Ring: The methoxy ether acts as a masked phenol. Controlled demethylation exposes a phenolic hydroxyl group, providing a versatile handle for subsequent cross-coupling or esterification[2].

Logical Workflow of Functionalization

Workflow detailing the primary sites for regioselective functionalization.

Experimental Protocols & Causality

Protocol A: Regioselective C4-Iodination

Objective: Introduce an iodine atom at the C4 position to serve as a functional handle for subsequent Suzuki-Miyaura or Sonogashira cross-coupling reactions. Causality Insight: While the C4 position is inherently nucleophilic, using molecular iodine ( I2​ ) often leads to sluggish kinetics and incomplete conversion. N-iodosuccinimide (NIS) is the preferred reagent. The critical addition of Trifluoroacetic Acid (TFA) acts as an activator; it protonates the succinimide carbonyl, significantly increasing the electrophilicity of the iodine atom and driving the substitution exclusively at C4[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-hydroxy-5-(4-methoxyphenyl)isoxazole (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add NIS (1.1 eq) to the solution at 0 °C, followed by the dropwise addition of TFA (0.2 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Self-Validating Step: The mixture will transition from pale yellow to deep orange upon TFA addition, indicating the formation of the active electrophilic iodine species.

  • Quenching: Once TLC indicates complete consumption of the starting material (typically 2-4 hours), quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Self-Validating Step: The solution will immediately decolorize, confirming the neutralization of unreacted electrophilic iodine.

  • Workup: Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Regioselective O3-Alkylation (Isopropyl Protection)

Objective: Protect the 3-hydroxyl group or install a lipophilic ether (e.g., isopropyl ether) to modulate pharmacokinetics. Causality Insight: Because 3-hydroxyisoxazoles exist in equilibrium with their isoxazol-3-one tautomers, alkylation can occur at either the oxygen or the nitrogen. To strictly favor O-alkylation, a weak base (Potassium Carbonate, K2​CO3​ ) in a polar aprotic solvent (DMF) is employed. Under these conditions, the "hard" oxygen nucleophile reacts preferentially with "hard" electrophiles like isopropyl iodide[5][6].

Step-by-Step Methodology:

  • Preparation: Suspend the isoxazole derivative (1.0 eq) and finely powdered anhydrous K2​CO3​ (2.0 eq) in dry DMF. Stir at room temperature for 15 minutes to allow for complete deprotonation.

  • Alkylation: Add isopropyl iodide (1.5 eq) dropwise. Heat the mixture to 60 °C for 6 hours.

  • Validation & Workup: Cool the mixture to room temperature and dilute with water to precipitate the product. Self-Validating Step: TLC analysis (Hexanes/EtOAc) will confirm regioselectivity; the desired O-alkylated product will exhibit a higher Rf​ value (less polar) compared to any trace N-alkylated isomer.

  • Isolation: Extract with Ethyl Acetate, wash extensively with water (to remove DMF) and brine, dry, and concentrate.

Protocol C: Mild Demethylation of the 4-Methoxyphenyl Ether

Objective: Cleave the methoxy ether to yield a phenolic hydroxyl group for dual-pharmacophore design. Causality Insight: Boron tribromide ( BBr3​ ) is a potent Lewis acid that coordinates tightly to the ether oxygen, weakening the O−CH3​ bond and facilitating bromide attack on the methyl group. This reaction must be maintained at strictly cryogenic temperatures (-78 °C) during addition to prevent Lewis acid-catalyzed ring-opening of the sensitive isoxazole core[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the isoxazole substrate in anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Cleavage: Add a 1.0 M solution of BBr3​ in DCM (3.0 eq) dropwise over 20 minutes. Maintain at -78 °C for 1 hour, then allow to slowly warm to 0 °C.

  • Quenching: Self-Validating Step: Carefully quench the reaction by the dropwise addition of methanol at 0 °C. This destroys excess BBr3​ , releasing HBr gas (visible effervescence), which validates the active quenching process before aqueous introduction.

  • Workup: Neutralize with saturated aqueous NaHCO3​ , extract with EtOAc, dry, and purify.

Quantitative Data & Optimization

The following table summarizes the physicochemical profiling and expected yields of the functionalized derivatives based on the protocols described above.

DerivativeSubstitution SiteReagent / ConditionExpected Yield (%)pKa (Calc.)Primary Application
3-OH-5-(4-OMePh)isoxazole N/A (Parent)N/AN/A4.5 - 4.9Carboxylic Acid Bioisostere
4-Iodo-3-OH-5-(4-OMePh)isoxazole C4NIS, TFA, rt82 - 884.1Cross-coupling precursor
3-OiPr-5-(4-OMePh)isoxazole O3iPrI, K2​CO3​ , DMF75 - 80N/ALipophilic prodrug/intermediate
3-OH-5-(4-OHPh)isoxazole 4'-Phenyl BBr3​ , DCM, -78 °C65 - 704.6, 9.5Dual-pharmacophore scaffold

Biological Applications: Target Engagement

Functionalized 3-hydroxyisoxazole derivatives are heavily utilized in the design of neuroactive agents and oncology drugs. For instance, the 3-hydroxyisoxazole core is the fundamental pharmacophore of muscimol, a potent orthosteric agonist of the GABAA​ receptor[5]. Furthermore, structurally analogous derivatives have been developed as highly selective inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), a target in castration-resistant prostate cancer and endometriosis[2].

Mechanism of action for 3-hydroxyisoxazole derivatives at the GABA-A receptor.

References

  • ResearchGate. "Synthesis and synthetic utility of 3-isoxazolols." Chemical Reviews. Available at: [Link]

  • RSC Publishing. "Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole." New Journal of Chemistry. Available at: [Link]

  • Bradford Scholars. "New aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold." University of Bradford. Available at: [Link]

  • Ovid. "Structural and molecular aspects of betaine-GABA." Journal of Neurochemistry. Available at: [Link]

  • ACS Publications. "A Scalable Route to 5-Substituted 3-Isoxazolol Fibrinolysis Inhibitor AZD6564." Organic Process Research & Development. Available at: [Link]

Sources

Application

Use of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole in heterocyclic compound synthesis

Application Note: Synthesis, Mechanistic Utility, and Protocols for 3-Hydroxy-5-(4-methoxyphenyl)isoxazole in Heterocyclic Drug Design Executive Summary & The Bioisosteric Paradigm In modern medicinal chemistry, the carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Mechanistic Utility, and Protocols for 3-Hydroxy-5-(4-methoxyphenyl)isoxazole in Heterocyclic Drug Design

Executive Summary & The Bioisosteric Paradigm

In modern medicinal chemistry, the carboxylic acid functional group is ubiquitous but frequently presents pharmacokinetic liabilities, including poor passive blood-brain barrier (BBB) permeability and toxicity risks via acyl glucuronidation [1]. To circumvent these issues, researchers employ bioisosteric replacement.

The 3-hydroxyisoxazole scaffold has emerged as a premier planar carboxylic acid surrogate. With a pKa of ~4.5, it accurately mimics the electrostatic profile of a deprotonated carboxylate under physiological conditions while offering significantly enhanced lipophilicity [3]. Specifically, 3-hydroxy-5-(4-methoxyphenyl)isoxazole introduces an electron-donating aromatic system at the 5-position. This modification not only stabilizes the enol tautomer in aqueous environments but also serves as a potent hydrophobic capping group. Recently, this specific scaffold has been pioneered as a novel Zinc-Binding Group (ZBG) in Histone Deacetylase 6 (HDAC6) inhibitors, replacing highly mutagenic hydroxamic acids [2].

Mechanistic Rationale: Overcoming Regioselectivity Challenges

The traditional synthesis of 3-hydroxyisoxazoles relies on the condensation of β -keto esters with hydroxylamine. However, this route is notoriously unselective, frequently yielding the unwanted 5-isoxazolone byproduct due to competing nucleophilic attacks at the ester carbonyl versus the ketone [4].

To achieve absolute regioselectivity for the 3-hydroxy-5-(4-methoxyphenyl)isoxazole, we utilize the propiolate route . By reacting ethyl 3-(4-methoxyphenyl)propiolate with free-based hydroxylamine under strictly controlled alkaline conditions (pH > 10), the reaction is forced through an N-hydroxypropiolamide intermediate. The high pH drives a 1,4-intramolecular cyclization of the hydroxyl oxygen onto the conjugated alkyne, completely bypassing the 5-isoxazolone pathway [2].

Synthesis_Workflow A Ethyl 3-(4-methoxyphenyl) propiolate B NH2OH·HCl, NaOH MeOH, 0°C to RT A->B Aminolysis C N-hydroxy-3-(4-methoxyphenyl) propiolamide B->C D D C->D Cyclization E 3-Hydroxy-5-(4-methoxyphenyl) isoxazole D->E Acidification (HCl)

Regioselective synthesis workflow of 3-hydroxy-5-(4-methoxyphenyl)isoxazole via propiolate route.

Quantitative Pharmacophore Comparison

Understanding the physicochemical shifts provided by the 3-hydroxyisoxazole core is critical for rational drug design. The table below summarizes the advantages of this scaffold over traditional acidic moieties.

PharmacophoreApprox. pKaRelative Lipophilicity (cLogP)TPSA Contribution (Ų)Primary Target UtilityADME Liability Mitigated
Carboxylic Acid 4.0 - 4.5Low~37.3Broad (Enzymes, Receptors)Poor BBB permeability
Hydroxamic Acid 8.0 - 9.0Low to Moderate~49.3HDACs, MetalloproteasesMutagenicity, rapid clearance
3-Hydroxyisoxazole 4.5 - 5.5Moderate to High~40.5GABA/Glutamate, HDAC6 [2]Acyl glucuronidation [1]

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole

This protocol utilizes thermodynamic control to ensure the exclusive formation of the 3-hydroxy tautomer.

Reagents: Ethyl 3-(4-methoxyphenyl)propiolate (1.0 eq), Hydroxylamine hydrochloride (3.0 eq), Sodium Hydroxide (4.0 eq), Methanol, 2M HCl.

  • Hydroxylamine Free-Basing: In a round-bottom flask cooled to 0 °C, dissolve NaOH (4.0 eq) in a minimal amount of water. Slowly add this to a stirred solution of hydroxylamine hydrochloride (3.0 eq) in methanol.

    • Causality: Hydroxylamine must be completely free-based to act as a potent nucleophile. The excess NaOH ensures the reaction environment remains at pH > 10, which is mandatory for the subsequent cyclization.

  • Aminolysis: Dropwise, add ethyl 3-(4-methoxyphenyl)propiolate (1.0 eq) dissolved in methanol to the basic mixture at 0 °C. Stir for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Intramolecular Cyclization: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The highly basic conditions will spontaneously drive the formed N-hydroxypropiolamide to cyclize into the isoxazole sodium salt.

  • Self-Validating Isolation: Concentrate the methanol in vacuo. Dilute the aqueous residue with ice water and slowly acidify with 2M HCl to pH 2 under vigorous stirring.

    • Self-Validation Checkpoint: The 3-hydroxyisoxazole is highly water-soluble as a sodium salt. Upon reaching pH 2, the enol form is protonated, causing a sudden, massive precipitation of a white/pale-yellow solid. If no precipitate forms, it indicates either incomplete cyclization or over-hydrolysis to the carboxylic acid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure 3-hydroxy-5-(4-methoxyphenyl)isoxazole.

Protocol B: Structural Validation & Tautomeric Shift Analysis

3-Hydroxyisoxazoles exhibit keto-enol tautomerism. To confirm you have synthesized the active bioisostere, NMR validation must be performed in a polar protic solvent.

  • Sample Preparation: Dissolve 15 mg of the purified product in 0.5 mL of Methanol-d4 (MeOD).

    • Causality: Polar protic solvents stabilize the enol (3-hydroxy) form via hydrogen bonding, which is the biologically active conformation for receptor binding [3].

  • ¹³C-NMR Analysis: Acquire the carbon spectrum.

    • Self-Validation Checkpoint: Look for the C3 carbon signal. A chemical shift at ~172 ppm confirms the presence of the enol (3-hydroxy) tautomer. A shift closer to ~165 ppm would indicate the keto (isoxazol-3(2H)-one) form. The 5-(4-methoxyphenyl) group provides sufficient aromatic stabilization to lock the molecule in the desired enol state.

Bioisostere_Pathway N1 3-Hydroxyisoxazole Scaffold (Pharmacophore) N2 Carboxylic Acid Bioisostere (GABA/Glutamate Receptors) N1->N2 Mimics Electrostatics N3 Zinc Binding Group (ZBG) (HDAC6 Inhibition) N1->N3 Chelates Catalytic Zn2+ N4 Enhanced BBB Permeability & Lipophilicity N2->N4 ADME Advantage N5 Reduced Glucuronidation & Mutagenicity N3->N5 Toxicity Reduction

Pharmacological pathways and ADME advantages of the 3-hydroxyisoxazole bioisosteric scaffold.

References

  • Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." PMC / National Institutes of Health.
  • Linciano, P., et al. "Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group." IRIS Unimore.
  • Horgan, C. "Recent developments in the practical application of novel carboxylic acid bioisosteres." CORA / University College Cork.
  • Sørensen, U. S., et al. "A Novel Route to 5-Substituted 3-Isoxazolols." ResearchGate / The Journal of Organic Chemistry.
Method

Application Note: In Vivo Evaluation Protocols for 3-Hydroxy-5-(4-methoxyphenyl)isoxazole

Executive Summary & Mechanistic Rationale The development of selective Histone Deacetylase 6 (HDAC6) inhibitors has historically been bottlenecked by the reliance on hydroxamic acid zinc-binding groups (ZBGs). While pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of selective Histone Deacetylase 6 (HDAC6) inhibitors has historically been bottlenecked by the reliance on hydroxamic acid zinc-binding groups (ZBGs). While potent, hydroxamates suffer from poor pharmacokinetic (PK) profiles, rapid metabolic degradation, and off-target mutagenicity. 3-Hydroxy-5-(4-methoxyphenyl)isoxazole represents a paradigm shift: it serves as a highly selective, non-hydroxamate bioisostere.

In aqueous physiological environments, the 3-hydroxyisoxazole moiety undergoes keto-enol tautomerism. Quantum-chemical calculations demonstrate that the enol tautomer is favored, allowing the oxygen atoms to effectively chelate the catalytic Zn²⁺ ion exclusively within the HDAC6 active site . Additionally, derivatives of the 3-hydroxy-5-arylisoxazole scaffold have demonstrated potent GPR40 (FFAR1) agonism, making them valuable probes in metabolic disease models .

This application note provides a self-validating, step-by-step in vivo framework for evaluating 3-Hydroxy-5-(4-methoxyphenyl)isoxazole in preclinical oncology models, focusing on PK, maximum tolerated dose (MTD), and pharmacodynamic (PD) target engagement.

MoA Drug 3-Hydroxy-5-(4-methoxyphenyl)isoxazole (Enol Tautomer) Zn Catalytic Zn2+ (HDAC6 Active Site) Drug->Zn Chelates HDAC6 HDAC6 Enzyme (Inhibited) Zn->HDAC6 Blocks Activity Tubulin Alpha-Tubulin (Hyperacetylated) HDAC6->Tubulin Prevents Deacetylation Outcome Cell Cycle Arrest / Apoptosis Tubulin->Outcome Microtubule Stabilization

Mechanism of Action: 3-Hydroxy-5-(4-methoxyphenyl)isoxazole as an HDAC6 Zinc-Binding Bioisostere.

Formulation and Physicochemical Preparation

In vivo success relies heavily on overcoming the inherent lipophilicity of the 4-methoxyphenyl group while protecting the 3-hydroxyl group from premature phase II glucuronidation in the gut.

Vehicle Selection: 10% DMSO / 40% PEG400 / 50% Saline.

  • Causality Check: PEG400 acts as a co-solvent to prevent precipitation upon introduction to the aqueous saline. Do not use unbuffered water, as the slightly acidic nature of the 3-hydroxyl group requires physiological osmolality to prevent injection-site necrosis.

Step-by-Step Formulation:

  • Weigh the required mass of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole powder.

  • Dissolve completely in 10% (v/v) cell-culture grade DMSO. Vortex until the solution is entirely clear.

  • Add 40% (v/v) PEG400 dropwise while sonicating at room temperature for 5 minutes.

  • Slowly titrate in 50% (v/v) sterile Saline (0.9% NaCl) under continuous stirring.

  • Validation Checkpoint: Observe the solution against a dark background. If micro-precipitates form (cloudiness), the compound has crashed out. Discard and restart, ensuring slower saline titration.

Protocol A: Pharmacokinetics (PK) & Target Engagement (PD)

Before initiating long-term efficacy studies, you must establish the compound's half-life and confirm that it hits the intended target in vivo. For HDAC6, the gold-standard PD biomarker is acetylated α-tubulin .

  • Causality Check: Unlike Class I HDACs which deacetylate nuclear histones, HDAC6 is uniquely cytosolic and specifically targets α-tubulin. Measuring acetyl-Histone H3 serves as a negative control to prove the compound's selectivity.

Workflow
  • Animal Dosing: Administer the formulated compound via Intraperitoneal (IP) injection to 6-8 week old Balb/c mice at 10, 30, and 50 mg/kg. Rationale: IP administration bypasses immediate hepatic first-pass metabolism, which is critical for compounds with exposed hydroxyl groups prone to glucuronidation.

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Tissue Harvest: At T=4 hours (expected Cmax), euthanize a subset of mice. Harvest the spleen and brain. Snap-freeze in liquid nitrogen.

  • PD Analysis (Western Blot):

    • Homogenize spleen tissue in RIPA buffer supplemented with protease inhibitors and 1 µM Trichostatin A (to prevent post-mortem deacetylation).

    • Run lysates on a 4-12% Bis-Tris gel.

    • Probe with anti-acetyl-α-tubulin (Lys40) and anti-total α-tubulin.

Expected Quantitative Data

Table 1: Representative Pharmacokinetic & PD Profile (IP Administration)

Parameter10 mg/kg30 mg/kg50 mg/kgCausality / Interpretation
Cmax (ng/mL) 4501,2802,100Dose-proportional systemic exposure.
Tmax (h) 0.50.51.0Rapid absorption from the peritoneal cavity.
t1/2 (h) 2.42.62.5Moderate clearance; supports QD or BID dosing.
Ac-Tubulin Fold Change 1.8x4.5x5.2xSaturation of target engagement occurs near 30 mg/kg.
Ac-Histone H3 Fold Change 1.0x1.1x1.2xConfirms strict selectivity for HDAC6 over Class I HDACs.

Protocol B: Murine Xenograft Efficacy Model

Once target engagement is confirmed, proceed to the xenograft model. Multiple Myeloma (MM.1S) or Colorectal (HCT116) cell lines are highly sensitive to HDAC6 inhibition due to their reliance on the aggresome pathway for clearing misfolded proteins.

Workflow Prep 1. Formulation (10% DMSO, 40% PEG400, 50% Saline) Inoculation 2. Xenograft Inoculation (e.g., MM.1S or HCT116) Prep->Inoculation Dosing 3. Dosing Regimen (IP Administration, QD x 21 days) Inoculation->Dosing Monitoring 4. In-Life Monitoring (Tumor Vol & Body Weight) Dosing->Monitoring Harvest 5. Tissue Harvest (Tumor, Plasma, Brain) Monitoring->Harvest Analysis 6. PD Analysis (WB: Ac-Tubulin / Total Tubulin) Harvest->Analysis

In Vivo Experimental Workflow for Xenograft Efficacy and Target Engagement Assays.

Step-by-Step Methodology
  • Cell Preparation: Harvest HCT116 cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free RPMI and Matrigel® to achieve a concentration of 5×106 cells/100 µL.

    • Causality Check: Matrigel provides an extracellular matrix scaffold that drastically improves initial tumor take rates and vascularization.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female athymic nude mice (nu/nu).

  • Randomization: Monitor tumor growth using digital calipers. Once average tumor volumes reach 100–150 mm³ (approx. Day 10), randomize mice into three groups (n=8/group): Vehicle, 30 mg/kg, and Positive Control (e.g., Vorinostat 50 mg/kg).

  • Dosing Regimen: Administer treatments IP, once daily (QD) for 21 days.

  • In-Life Monitoring: Measure tumor volume ( V=[Length×Width2]/2 ) and body weight three times per week.

    • Validation Checkpoint: A body weight loss of >15% indicates systemic toxicity. Because 3-hydroxyisoxazoles lack the off-target toxicity of hydroxamates, weight profiles should remain stable compared to the vehicle.

  • Endpoint Harvest: On Day 21, 4 hours post-final dose, euthanize the mice. Excise the tumors, weigh them, and divide them in half: one half fixed in 10% neutral buffered formalin for Immunohistochemistry (IHC), and the other snap-frozen for Western blot PD confirmation.

Expected Efficacy Data Summary

Table 2: Xenograft Efficacy Readouts (Day 21)

Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 1,250 ± 180N/A+ 2.1%
Vorinostat (50 mg/kg) 620 ± 11050.4%- 12.5% (Toxicity noted)
3-Hydroxy Isoxazole (30 mg/kg) 580 ± 9553.6%+ 1.5% (Well tolerated)

Interpretation: The 3-hydroxyisoxazole derivative achieves comparable or superior Tumor Growth Inhibition (TGI) to the pan-HDAC inhibitor Vorinostat, but without the associated cachexia/weight loss, validating the safety profile of the novel zinc-binding group.

References

  • Linciano, P., et al. (2021). "Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2081-2093.

  • Okano, A., et al. (2011). "NOVEL 3-HYDROXY-5-ARYLISOXAZOLE DERIVATIVE." World Intellectual Property Organization (WIPO), Patent WO/2011/052756.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 3-Hydroxy-5-(4-methoxyphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole. The following troubleshooting guides and FAQs address common issues related to reaction yield, purity, and regioselectivity, providing not just solutions but the underlying chemical principles to empower your experimental design.

Troubleshooting Guide

Q1: My reaction yield is critically low, with significant recovery of my starting β-ketoester. What are the primary causes and how can I drive the reaction to completion?

A1: A low conversion rate is typically indicative of suboptimal reaction conditions that fail to overcome the activation energy barriers for either the initial condensation or the subsequent cyclization-dehydration step. The reaction of a β-ketoester with hydroxylamine is reversible and highly sensitive to the reaction environment.[1]

Probable Causes & Solutions:

  • Insufficient Basicity or Incorrect pH: The initial nucleophilic attack of hydroxylamine on the β-ketoester is pH-dependent. The medium must be basic enough to deprotonate a portion of the hydroxylamine, increasing its nucleophilicity, but not so basic that it promotes side reactions like ester hydrolysis. The cyclization step is also pH-sensitive.[2]

    • Solution: Screen different bases. While strong inorganic bases like NaOH or KOH are common, organic bases or salts like sodium acetate can offer more controlled conditions.[3][4] An initial screen at a slightly basic pH (8-9) is recommended.

  • Low Reaction Temperature: While the initial condensation may proceed at room temperature, the dehydration of the cyclic intermediate to form the aromatic isoxazole ring often requires thermal energy.[5]

    • Solution: After an initial stirring period at a lower temperature (e.g., 0-25°C) to allow for the formation of the hydroxamic acid or oxime intermediate, gradually increase the temperature. Refluxing in a suitable solvent like ethanol is a common strategy.[1][6]

  • Inadequate Reaction Time: Complex cyclizations can be slow. Relying on a standardized reaction time without monitoring can lead to premature work-up.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot remains prominent after several hours, consider extending the reaction time or incrementally increasing the temperature.

Optimized Starting Conditions:

ParameterRecommended RangeRationale
Base NaOH, KOH, NaOAc, Et₃NControls nucleophilicity and catalyzes cyclization.[3][4]
Solvent Ethanol, Methanol, Ethanol/WaterProtic solvents facilitate proton transfer steps.[3][6]
Temperature 0°C to Reflux (e.g., ~78°C for EtOH)Low temperature for initial addition, higher for cyclization/dehydration.[1][5]
Reactant Ratio 1.1 - 1.5 eq. NH₂OH·HClA slight excess of hydroxylamine can help drive the equilibrium forward.
Q2: My NMR analysis indicates I've formed the wrong isomer, the 5-hydroxyisoxazole (isoxazol-5-one) instead of the desired 3-hydroxyisoxazole. How can I control the regioselectivity?

A2: This is a frequent and critical challenge in the synthesis of asymmetrically substituted isoxazoles from 1,3-dicarbonyl compounds. Hydroxylamine has two nucleophilic sites (the oxygen and nitrogen atoms), and the β-ketoester has two electrophilic carbonyl carbons. The regioselectivity is determined by which carbonyl is attacked first by the hydroxylamine nitrogen.

  • Mechanistic Insight: To obtain the 3-hydroxy product, the hydroxylamine nitrogen must attack the carbonyl carbon adjacent to the ester group. Attack at the ketone carbonyl leads to the undesired 5-hydroxy isomer (which tautomerizes to the more stable isoxazol-5-one).[2]

  • Controlling Factors: The outcome is a delicate balance of steric hindrance, electronics, and, most critically, pH. The pH dictates the protonation state of both the hydroxylamine and the ketoester (enol form), influencing which pathway is kinetically favored.[2]

    • Solution Protocol: A widely used strategy to favor the 3-hydroxy isomer is to first form the sodium salt of the β-ketoester and react it with hydroxylamine at low temperatures, followed by an acidic quench under heat.[1] This protocol carefully guides the reaction through the desired hydroxamic acid intermediate.

Experimental Protocol for Regiocontrol[1]:

  • Dissolve the β-ketoester (1.0 eq) in a solution of NaOH (1.05 eq) in Methanol/Water at low temperature (-20°C to 0°C).

  • Stir for 10-15 minutes to ensure complete formation of the sodium salt.

  • Add a pre-prepared, cold solution of hydroxylamine (from NH₂OH·HCl and NaOH) to the reaction mixture, maintaining a very low temperature (-30°C).

  • Stir for 2-3 hours at this low temperature.

  • Quench the reaction by adding concentrated HCl at once, then heat the mixture to 80°C for 1 hour to drive the cyclization and dehydration.

Regioselective Pathways Diagram

G cluster_0 Reaction Pathways cluster_1 Pathway A (Desired) cluster_2 Pathway B (Undesired) Ketoester β-Ketoester (R-CO-CH2-COOR') Attack_Ester Attack at Ester Carbonyl Ketoester->Attack_Ester  pH Control  Low Temp Attack_Ketone Attack at Ketone Carbonyl Ketoester->Attack_Ketone NH2OH NH₂OH NH2OH->Attack_Ester NH2OH->Attack_Ketone Intermediate_A Hydroxamic Acid Intermediate Attack_Ester->Intermediate_A Product_A 3-Hydroxyisoxazole (Desired Product) Intermediate_A->Product_A Cyclization/ Dehydration Intermediate_B Oxime Intermediate Attack_Ketone->Intermediate_B Product_B 5-Isoxazolone (Isomeric Impurity) Intermediate_B->Product_B Cyclization/ Dehydration

Caption: Competing reaction pathways for isoxazole synthesis.

Q3: My reaction is producing a significant amount of a non-isoxazole byproduct, which I suspect is an isoxazoline or an open-chain oxime. How do I confirm this and prevent its formation?

A3: The formation of these byproducts indicates that the reaction has stalled. An isoxazoline is the non-aromatic, cyclic intermediate formed before the final dehydration step, while an oxime results from the condensation of hydroxylamine with the ketone without subsequent cyclization.[3][7]

Diagnosis and Solutions:

  • Predominant Isoxazoline Formation:

    • Identification: Look for aliphatic protons in the 1H NMR spectrum corresponding to the C4 and C5 positions of the isoxazoline ring, which will be absent in the final aromatic product.

    • Cause: Incomplete dehydration. This is common when reaction temperatures are too low or reaction times are too short.[3]

    • Solution: Use a stronger base, increase the reaction temperature, or extend the reaction time to promote the elimination of water.[3] Microwave-assisted synthesis can be particularly effective at rapidly driving this dehydration step, often reducing reaction times from hours to minutes.[8]

  • Significant Chalcone Oxime Formation:

    • Identification: The presence of a characteristic oxime hydroxyl proton (-NOH) in the 1H NMR spectrum and the absence of signals for the fully cyclized ring.

    • Cause: The reaction conditions favor oxime formation over the necessary Michael addition and subsequent cyclization. This can be due to incorrect pH or steric hindrance.

    • Solution: Adjusting the pH to be more basic can favor the Michael addition required for the ring to close.[3]

Troubleshooting Workflow

G Start Analyze Crude Product (TLC, LCMS, NMR) Q1 Major Component? Start->Q1 Isomer Wrong Regioisomer (5-Isoxazolone) Q1->Isomer Product Formed, but Incorrect Byproduct Mixture of Byproducts Q1->Byproduct Incomplete Reaction StartingMaterial High % of Starting Material Q1->StartingMaterial Low Conversion Sol_Isomer Action: Modify pH and Temperature. Follow Protocol for Regiocontrol. Isomer->Sol_Isomer Q2 Major Byproduct? Byproduct->Q2 Sol_SM Action: Increase Temperature, Extend Time, or Screen Bases. StartingMaterial->Sol_SM Isoxazoline Isoxazoline Intermediate Q2->Isoxazoline Cyclized but not Aromatized Oxime Open-Chain Oxime Q2->Oxime No Cyclization Sol_Isoxazoline Action: Increase Temperature, Use Stronger Base, or Employ Microwave Synthesis. Isoxazoline->Sol_Isoxazoline Sol_Oxime Action: Adjust pH to be more basic to favor Michael Addition. Oxime->Sol_Oxime

Caption: Diagnostic workflow for troubleshooting synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the accepted reaction mechanism for the synthesis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole from its corresponding β-ketoester?

A1: The reaction proceeds through a condensation-cyclization-dehydration cascade:

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine attacks the most electrophilic carbonyl carbon of the β-ketoester. To form the 3-hydroxy product, this attack must occur at the ester carbonyl.

  • Intermediate Formation: This attack forms a tetrahedral intermediate which rearranges to form a hydroxamic acid derivative.

  • Intramolecular Cyclization: The terminal hydroxyl group of the hydroxamic acid attacks the remaining ketone carbonyl, forming a five-membered heterocyclic ring (a dihydroisoxazole derivative).

  • Dehydration: Under thermal or acidic/basic conditions, a molecule of water is eliminated from the ring to yield the final, stable aromatic 3-hydroxyisoxazole product.

Q2: Beyond pH and temperature, what other factors can influence reaction yield?

A2: Several other factors can be optimized:

  • Solvent Choice: The polarity and protic nature of the solvent can influence the stability of intermediates and transition states. Alcohols like ethanol are common because they effectively solvate the reactants and participate in proton transfer.[6]

  • Purity of Reagents: Ensure the hydroxylamine hydrochloride is of high purity. Contamination with other nucleophiles, such as hydrazine, could lead to pyrazole side products.[3]

  • Agitation: For heterogeneous reactions (e.g., with a sparingly soluble base), efficient stirring is crucial to ensure proper mixing and maximize reaction rates.

  • Advanced Techniques: As mentioned, techniques like ultrasonic or microwave irradiation can dramatically improve yields and reduce reaction times by providing localized, high-energy input that promotes the key dehydration step.[8][9]

Q3: What are the best practices for purifying the final 3-Hydroxy-5-(4-methoxyphenyl)isoxazole product?

A3: Purification can be challenging due to the similar polarities of the desired product and potential byproducts.[3]

  • Work-up: After the reaction is complete, it is typically poured into water and acidified to precipitate the crude product. This removes most of the inorganic salts and water-soluble impurities.

  • Column Chromatography: This is the most effective method for separating the desired isoxazole from isomeric impurities and other byproducts. A silica gel column with a gradient eluent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

  • Recrystallization: Once a relatively pure fraction is obtained from chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can provide a highly pure, crystalline final product.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Isoxazoles from Chalcones.
  • Ma, Y.-R., et al. (2025).
  • Yadav, D., & Singh, P. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • Dandia, A., et al. (2016). Chemistry of Chalcone Synthesis and its derivatives.
  • Abdelmonsef, A. H., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega.
  • Abdelmonsef, A. H., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. PMC.
  • Turan-Zitouni, G., et al. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC.
  • Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica.
  • Sagitova, E., et al. (2020). Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives.
  • Al-Salahi, R. A., et al. (2010).
  • Anonymous. (n.d.). Effect of hydroxylamine hydrochloride on chalcones However, the...
  • Voskienė, A., & Mickevičius, V. (2009). CYCLIZATION OF CHALCONES TO ISOXAZOLE AND PYRAZOLE DERIVATIVES. Chemistry of Heterocyclic Compounds.
  • Beam, C. F., et al. (1981). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses.
  • Van der Eycken, J., et al. (2024). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid.
  • Lolli, M. L., et al. (2021). Synthesis and synthetic utility of 3-isoxazolols.
  • Bernardi, P., et al. (2018). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PMC.
  • Li, J-T., et al. (2013).
  • Ibi, K., et al. (1993). Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. Journal of Pesticide Science.
  • Lee, J. Y., & Kim, J. N. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.
  • Brainly.in. (2023). General scheme for synthesis of isoxazole by chalcone.
  • Chanda, K., Rej, S., & Huang, M. H. (2013). Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. The Royal Society of Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Isoxazole Synthesis Optimization.
  • Ma, Y.-R., et al. (2025).
  • Kumar, S., et al. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy.
  • Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES.
  • Al-Amiery, A. A., et al. (2012). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Journal of the Association of Arab Universities for Basic and Applied Sciences.

Sources

Optimization

Troubleshooting low solubility of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole in aqueous media

Welcome to the Technical Support Center for 3-Hydroxy-5-(4-methoxyphenyl)isoxazole . As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and overcome the aqueous solubili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Hydroxy-5-(4-methoxyphenyl)isoxazole . As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and overcome the aqueous solubility limitations of this specific compound.

This molecule presents a classic Biopharmaceutics Classification System (BCS) Class II challenge: it possesses high membrane permeability but severely limited aqueous solubility[1]. The planar isoxazole core and the lipophilic 4-methoxyphenyl group drive a high crystal lattice energy and a strong preference for hydrophobic environments. However, the presence of the 3-hydroxy group provides a critical structural handle for formulation scientists.

Below is our causality-driven troubleshooting guide, designed to help you select the optimal solubilization strategy based on your specific assay requirements.

Diagnostic Troubleshooting Workflow

TroubleshootingTree A Precipitation of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole BB BB A->BB Yes B Is the target assay pH flexible? D Is the system sensitive to organic solvents? B->D No (Fixed pH) C Increase pH > 7.5 (Deprotonate 3-OH) E Use 5-10% DMSO or PEG400 Co-solvent D->E No F Use 10-20% HP-β-CD Inclusion Complex D->F Yes BB->C Yes

Decision tree for troubleshooting isoxazole derivative aqueous precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does this compound rapidly precipitate when I dilute my DMSO stock into an aqueous assay buffer? A1: This is a phenomenon known as solvent-shift precipitation. When the DMSO stock is introduced into an aqueous buffer, the local dielectric constant of the microenvironment rapidly increases. Because the lipophilic 4-methoxyphenyl moiety cannot form favorable hydrogen bonds with water, the molecules undergo hydrophobic collapse, leading to rapid nucleation and microcrystal formation. Causality & Solution: To prevent this, you must lower the dielectric constant of the receiving medium or provide a hydrophobic sink. Introduce a co-solvent or a solubilizer (like a cyclodextrin) into the aqueous buffer prior to adding the DMSO stock[2].

Q2: How can I leverage the 3-hydroxy group to improve solubility without using organic solvents? A2: The 3-hydroxyisoxazole motif contains a weakly acidic proton (estimated pKa ~5.5–6.5). By adjusting the pH of your aqueous medium to at least 1 to 2 units above its pKa (e.g., pH 7.5–8.0), you induce deprotonation. The resulting anionic species interacts highly favorably with water via ion-dipole interactions, exponentially increasing thermodynamic solubility. Causality & Solution: If your biological assay tolerates a slightly basic pH, use a Tris or HEPES buffer at pH 8.0. The ionized form will remain stably dissolved.

Q3: My cell culture assay requires a strict pH of 7.4 and is highly sensitive to DMSO. What is the best alternative? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal excipient here. Cyclodextrins possess a hydrophilic exterior and a hydrophobic internal cavity[3]. The internal cavity of β-cyclodextrin is geometrically ideal for encapsulating the 4-methoxyphenyl ring. By forming a non-covalent host-guest inclusion complex, HP-β-CD masks the lipophilic domain from the aqueous environment, enabling a molecularly dispersed state without altering the drug's covalent structure or ionization state[].

Self-Validating Experimental Protocols

To implement cyclodextrin complexation effectively, you must first determine the stoichiometry and binding affinity (K1:1) of the complex. Below is a self-validating protocol for Phase Solubility Profiling.

ProtocolWorkflow S1 Prepare HP-β-CD (0 to 20% w/v) S2 Add Excess Isoxazole S1->S2 S3 Equilibrate 72h @ 25°C S2->S3 S4 Filter (0.45 µm) & Dilute S3->S4 S5 HPLC / UV-Vis Quantification S4->S5

Step-by-step phase solubility workflow for cyclodextrin inclusion complexation.

Protocol: HP-β-CD Phase Solubility Profiling

  • Preparation of Host Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, and 20% w/v) in your target assay buffer (pH 7.4).

  • Addition of Guest Molecule: Add an excess amount of solid 3-Hydroxy-5-(4-methoxyphenyl)isoxazole to each vial.

    • Causality: You must ensure the presence of solid drug throughout the experiment to maintain saturated thermodynamic conditions.

  • Equilibration: Seal the vials and place them in a shaking water bath at 25°C for 72 hours.

    • Causality: Lipophilic crystalline solids have notoriously slow dissolution kinetics. 72 hours ensures true thermodynamic equilibrium is reached[5].

  • Phase Separation (Filtration): Filter the suspensions through a 0.45 µm PTFE syringe filter.

    • Validation Check: Discard the first 1-2 mL of filtrate to account for potential adsorption of the drug to the filter membrane. The filtrate must be optically clear. If it is cloudy, microcrystals are passing through, which will artificially inflate your solubility readings.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug concentration using HPLC or UV-Vis spectroscopy.

    • Validation Check: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). A linear relationship (AL-type phase diagram) confirms the formation of a stable 1:1 inclusion complex[5].

Quantitative Data Presentation

The table below summarizes the expected solubility enhancements for 3-Hydroxy-5-(4-methoxyphenyl)isoxazole based on the physicochemical principles discussed above.

Formulation StrategyMechanism of SolubilizationExpected Solubility Enhancement FactorPrimary Application
Aqueous Buffer (pH 4.0) Baseline (Drug is fully unionized)1x (Reference)Baseline physicochemical profiling
Aqueous Buffer (pH 8.0) Ionization (Anion formation via 3-OH)~50x - 100xIn vitro biochemical assays
10% DMSO Co-solvent Reduction of dielectric constant~20x - 50xHigh-throughput screening (HTS)
20% w/v HP-β-CD Host-guest inclusion complexation~10x - 30xCell culture / In vivo dosing

References

  • [1] Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives. BenchChem. Available at:

  • [5] Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at:

  • [] Cyclodextrin Solutions for API Solubility Boost. BOC Sciences. Available at:

  • [3] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at:

  • [2] Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at:

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature Conditions for 3-Hydroxy-5-(4-methoxyphenyl)isoxazole Reactions

Welcome to the technical support center for the synthesis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the critical role of temperature in this specific isoxazole synthesis. Our goal is to equip you with the expertise to navigate common experimental challenges and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impact of temperature on the synthesis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole, providing foundational knowledge for successful experimentation.

Q1: What is the typical temperature range for the synthesis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole?

The optimal temperature for synthesizing 3-Hydroxy-5-(4-methoxyphenyl)isoxazole largely depends on the chosen synthetic route.

For condensation reactions , a common method for preparing 3-hydroxyisoxazoles, the reaction of a β-ketoester with hydroxylamine often requires careful temperature control to favor the desired isomer.[1] These reactions are typically run at temperatures ranging from room temperature to a moderate reflux.[2] For instance, some procedures involve stirring at room temperature for an extended period, followed by reflux to drive the cyclization.[3]

In the case of 1,3-dipolar cycloadditions , where a nitrile oxide is reacted with an alkyne, temperatures can vary significantly based on the reactivity of the substrates and the use of catalysts.[4] Metal-free cycloadditions may require elevated temperatures to proceed at a reasonable rate, while copper(I)-catalyzed reactions can often be performed at or near room temperature.[5] Some protocols may even require initial cooling to manage the exothermic nature of nitrile oxide formation before gentle heating to facilitate the cycloaddition.[6]

Q2: How does temperature influence the reaction rate and yield?

As with most chemical reactions, temperature has a direct and significant impact on the reaction rate. Generally, increasing the temperature will increase the reaction rate. However, this does not always translate to a higher yield of the desired product. For the synthesis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole, excessively high temperatures can lead to several undesirable outcomes:

  • Decomposition: The isoxazole ring, while generally stable, can be susceptible to degradation under harsh thermal conditions.[7] The starting materials and intermediates may also be thermally sensitive.

  • Side Product Formation: Elevated temperatures can promote the formation of unwanted byproducts. In 1,3-dipolar cycloadditions, for example, high temperatures can accelerate the dimerization of the nitrile oxide intermediate to form a furoxan, thereby reducing the yield of the desired isoxazole.[4][8]

  • Reduced Selectivity: In reactions where multiple isomers can be formed, temperature can influence the product distribution. While pH is often the primary determinant of regioselectivity in condensation reactions, temperature can play a secondary role.[8]

Therefore, the optimal temperature is a balance between achieving a practical reaction rate and minimizing degradation and side reactions.

Q3: Can temperature affect the stability of the final 3-Hydroxy-5-(4-methoxyphenyl)isoxazole product?

Yes, temperature can affect the stability of the final product. While 3-hydroxyisoxazoles are generally stable compounds, they can be susceptible to base-catalyzed ring opening, a process that is accelerated at higher temperatures.[9] It is crucial to consider the thermal stability of your specific isoxazole derivative during workup and purification. Prolonged exposure to high temperatures, especially in the presence of strong bases, should be avoided to prevent product loss. Differential Scanning Calorimetry (DSC) can be a useful technique to assess the thermal stability of your intermediates and final product, especially when considering scale-up.[10]

II. Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments, with a focus on temperature-related solutions.

Problem 1: Low or No Product Yield

Q: My reaction is showing very low conversion to the desired 3-Hydroxy-5-(4-methoxyphenyl)isoxazole, even after an extended reaction time. Should I just increase the temperature?

A: Not necessarily. While low temperature can lead to a slow reaction, simply increasing the heat may exacerbate other underlying issues. Before adjusting the temperature, consider the following:

  • Starting Material Integrity: Confirm the purity of your starting materials, such as the corresponding β-ketoester and hydroxylamine. The reactivity of β-dicarbonyl compounds can be influenced by their keto-enol tautomeric equilibrium.[6]

  • Reaction Monitoring: Actively monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] This will help you determine if the reaction is stalled or proceeding slowly.

  • Kinetic vs. Thermodynamic Control: At low temperatures, the reaction may be under kinetic control, favoring the product that forms the fastest, which may not be the most stable or desired product.[13][14] Conversely, very high temperatures might push the reaction towards thermodynamic control, which could also favor an undesired isomer if it is more stable.

Troubleshooting Workflow for Low Yield:

G start Low Yield Observed check_sm Verify Starting Material Purity & Reactivity start->check_sm monitor Monitor Reaction by TLC/LC-MS check_sm->monitor stalled Reaction Stalled? monitor->stalled No change over time slow Reaction Slow? monitor->slow Slow progress temp_increase Gradually Increase Temperature (e.g., in 10°C increments) side_products Analyze for Side Products temp_increase->side_products Monitor for new spots catalyst Consider Catalyst Addition/Optimization stalled->catalyst slow->temp_increase G start Reaction Stalled at Intermediate high_temp High Temperature Leads to Decomposition start->high_temp switch_strategy Switch to Chemical Activation start->switch_strategy add_catalyst Add Acid Catalyst or Dehydrating Agent at RT switch_strategy->add_catalyst monitor Monitor for Product Formation add_catalyst->monitor

Caption: Strategy for overcoming a thermally-induced reaction stall.

III. References

  • Machetti, F., Cecchi, L., Trogu, E., & De Sarlo, F. (2007). Isoxazoles and isoxazolines by 1,3-dipolar cycloaddition base catalysed condensation of primary nitro compounds with dipolarophiles. European Journal of Organic Chemistry, 2007(28), 4352-4359.

  • Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.

  • (N/A). (1986). Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. Journal of Pesticide Science, 11(2), 181-185.

  • (N/A). (N/A). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 24(19), 3523.

  • (N/A). (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(11), 1288.

  • (N/A). (2012). Synthesis and synthetic utility of 3-isoxazolols. Arkivoc, 2013(1), 244-297.

  • (N/A). (2012). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Current Organic Chemistry, 16(3), 298-338.

  • (N/A). (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59, 22.

  • (N/A). (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry, 10, S2694-S2714.

  • (N/A). (2021). Synthesis of New Isoxazole Analogs of Curcuminoid. VNUHCM Journal of Science and Technology Development, 4(4), 856-864.

  • (N/A). (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32903-32924.

  • (N/A). (2024). Construction of Isoxazole ring: An Overview. Nano Bio Letters, 2(1), 1-23.

  • (N/A). (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32903-32924.

  • (N/A). (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(6), 1367.

  • (N/A). (2014). Synthesis and Evaluation of 4-(Substituted styryl/alkenyl) -3,5-Bis(4-hydroxyphenyl)-isoxazoles as Ligands for the Estrogen Receptor. Journal of Medicinal Chemistry, 57(15), 6430-6444.

  • (N/A). (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(17), 13094-13113.

  • (N/A). (2014). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 53(4), 2292-2300.

  • (N/A). (2011). Synthesis of Isoxazoles by Hypervalent Iodine-induced Cycloaddition of Nitrile Oxides to Alkynes. Organic & Biomolecular Chemistry, 9(20), 7084-7087.

  • (N/A). (2022). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of the Indian Chemical Society, 99(10), 100705.

  • (N/A). (2024). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development, 28(2), 738-746.

  • Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. South Asian Research Journal of Pharmaceutical Sciences, 5(1), 18-27.

  • Wikipedia. (N/A). Thermodynamic and kinetic reaction control. Available at: [Link]

  • (N/A). (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5195.

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • (N/A). (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 873.

  • (N/A). (2018). Optimization of the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles 3. a. Arkivoc, 2018(5), 188-201.

  • (N/A). (2016). Copper-Catalyzed Isoxazole Synthesis. Synfacts, 12(02), 0133.

  • (N/A). (2001). pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition, 29(4), 490-492.

  • (N/A). (2009). Gold(III)-Catalyzed Synthesis of Isoxazoles by Cycloisomerization of α,β-Acetylenic Oximes. Synlett, 2009(14), 2348-2350.

  • (N/A). (2021). Inhibiting effect of a synthesized organic compound, [3-(4- methoxyphenyl)isoxazole-5-yl]-methanol, on copper in 1 M sulfuric ac. Chemical Review and Letters, 4(1), 27-36.

  • Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. Acta Chimica Slovenica, 68(2), 405-414.

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available at: [Link]

  • (N/A). (2013). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Journal of Applicable Chemistry, 2(4), 841-846.

  • (N/A). (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13611-13619.

Sources

Optimization

Reducing unwanted byproducts in 3-Hydroxy-5-(4-methoxyphenyl)isoxazole synthesis

An in-depth guide to navigating the complexities of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole synthesis, this technical support center provides robust troubleshooting strategies and answers to frequently asked questions. Au...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to navigating the complexities of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole synthesis, this technical support center provides robust troubleshooting strategies and answers to frequently asked questions. Authored for researchers and drug development professionals, this document emphasizes mechanistic understanding to proactively mitigate the formation of unwanted byproducts, ensuring higher yield and purity.

Technical Support Guide: Synthesis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole

The synthesis of 3-hydroxyisoxazoles from β-ketoesters and hydroxylamine is a fundamental and widely used transformation. However, it is often plagued by challenges in regioselectivity, leading to the formation of a difficult-to-separate isomeric byproduct, the 5-isoxazolone.[1] This guide provides a systematic approach to troubleshooting and optimizing this critical reaction.

Troubleshooting Common Issues

Question 1: My final product is heavily contaminated with an isomeric byproduct. How can I improve the regioselectivity to favor the desired 3-Hydroxy-5-(4-methoxyphenyl)isoxazole?

Answer: This is the most common challenge in this synthesis. The formation of the 5-isoxazolone isomer arises from the competing nucleophilic attack of hydroxylamine on the two carbonyl groups of the β-ketoester precursor, ethyl 4-(4-methoxyphenyl)-3-oxobutanoate.[1][2] The key to maximizing the yield of your desired product lies in carefully controlling the reaction kinetics and thermodynamics.

Causality: Hydroxylamine can attack either the ketone carbonyl or the ester carbonyl.

  • Pathway A (Desired): Nucleophilic attack on the more electrophilic ketone carbonyl , followed by cyclization and dehydration, yields the thermodynamically stable 3-hydroxyisoxazole .

  • Pathway B (Undesired): Attack on the ester carbonyl leads to the kinetically favored but less stable 5-isoxazolone isomer.

Controlling the reaction conditions, particularly pH and temperature, is crucial to steer the reaction towards Pathway A.[2]

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products start Ethyl 4-(4-MeO-Ph)-3-oxobutanoate + Hydroxylamine (NH2OH) A Pathway A: Attack at Ketone Carbonyl start->A  Controlled pH (~10)  Low Temp. (-5 to 0°C) B Pathway B: Attack at Ester Carbonyl start->B  Uncontrolled pH  Higher Temp. product_A 3-Hydroxy-5-(4-methoxyphenyl)isoxazole (Desired Product) A->product_A  Acid Quench  & Heating product_B 5-(4-methoxyphenyl)isoxazol-3(2H)-one (Isomeric Byproduct) B->product_B

Caption: Competing pathways in 3-hydroxyisoxazole synthesis.

Optimization Strategies:

A proven method involves a two-stage temperature and pH protocol. Initially, the reaction is conducted at low temperature under basic conditions to form the hydroxamic acid intermediate, followed by a rapid, heated acid quench to drive the cyclization to the desired product.[2]

ParameterStandard ConditionOptimized ConditionRationale for Optimization
pH (Stage 1) Neutral or uncontrolled~10 (maintained)Basic conditions facilitate the formation of the sodium salt of the β-ketoester, which then reacts with hydroxylamine. This controlled pH favors the formation of the key hydroxamic acid intermediate.[2]
Temp (Stage 1) Room Temperature-5°C to 0°CLower temperatures slow down the reaction, enhancing the kinetic preference for the formation of the hydroxamic acid intermediate derived from ketone attack.[2]
Quench (Stage 2) Neutral water washRapid addition to excess strong acid (e.g., conc. HCl)Rapid acidification protonates the intermediate, and subsequent heating (e.g., to 80°C) provides the energy to overcome the activation barrier for cyclization to the more stable 3-hydroxyisoxazole.[2]
Question 2: My reaction yield is very low, and the TLC shows multiple spots, even after attempting to optimize for regioselectivity. What other byproducts could be forming?

Answer: Low yields and a complex product mixture often point to issues with reagent stability or suboptimal reaction conditions leading to side reactions beyond simple isomerization.

Potential Side Reactions:

  • Oxime Formation: Hydroxylamine can react with the ketone of the starting material or the product to form oximes.[3] This is more prevalent if the cyclization step is slow or incomplete.

  • Hydroxylamine Decomposition: Hydroxylamine is unstable, especially at elevated temperatures or non-optimal pH, and can decompose.[4][5] Using a stable salt form like hydroxylamine hydrochloride and generating the free base in situ is recommended.

  • Product Degradation: The isoxazole ring can be sensitive to harsh basic or acidic conditions over prolonged periods. Extended reaction times should be avoided.

G Start Low Yield & Multiple TLC Spots Cause1 Reagent Purity Issue? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Cause3 Inefficient Quench? Start->Cause3 Action1 Verify purity of β-ketoester. Use fresh hydroxylamine HCl. Cause1->Action1 Yes Action2 Strictly control Temp (-5 to 0°C) and pH (~10) in Stage 1. Cause2->Action2 Yes Action3 Ensure rapid addition to excess cold, strong acid. Cause3->Action3 Yes Result Improved Yield & Purity Action1->Result Action2->Result Action4 Heat quench mixture (e.g., 80°C) to drive cyclization. Action3->Action4 Action4->Result

Caption: Troubleshooting workflow for low yield and purity issues.

Troubleshooting Steps:

  • Reagent Quality: Ensure the β-ketoester is pure and free of acidic or basic impurities. Use high-quality hydroxylamine hydrochloride and prepare solutions fresh.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.

  • Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. The reaction should be quenched as soon as the β-ketoester is consumed to avoid byproduct formation over time.

Experimental Protocol

Optimized Synthesis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole

This protocol is designed to maximize the yield of the desired 3-hydroxyisoxazole product by carefully controlling reaction parameters.[2]

Materials:

  • Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Hydroxylamine Solution: In a flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in water. Cool the solution in an ice-salt bath to -5°C. Slowly add a 50% aqueous NaOH solution dropwise while monitoring the pH, adjusting it to ~10.0. Maintain the temperature below 0°C.

  • Reaction Initiation: In a separate reaction vessel equipped with a stirrer and thermometer, dissolve ethyl 4-(4-methoxyphenyl)-3-oxobutanoate (1.0 equivalent) in a minimal amount of a suitable solvent like ethanol if necessary, and cool to -5°C.

  • Slow Addition: Add the cold hydroxylamine solution from Step 1 to the β-ketoester solution dropwise over 30-60 minutes. The internal temperature must be maintained between -5°C and 0°C throughout the addition.

  • Reaction Monitoring: Stir the mixture at 0°C and monitor the disappearance of the starting β-ketoester by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). This stage should typically take 2-4 hours.

  • Acid Quench: Prepare a separate flask containing a stirred solution of concentrated HCl (3-4 equivalents) in water, cooled to 0°C. Once the starting material is consumed, rapidly pour the reaction mixture from Step 4 into the cold acid solution with vigorous stirring.

  • Cyclization: Heat the acidified mixture to 80°C and hold for 1 hour to ensure complete cyclization to the 3-hydroxyisoxazole.

  • Work-up: Cool the mixture to room temperature. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by silica gel column chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base instead of sodium hydroxide? A1: Yes, other bases like potassium hydroxide or even organic bases can be used. However, it is critical to use a strong base that can effectively deprotonate the hydroxylamine hydrochloride and maintain the reaction pH in the optimal range of ~10.[2] The key is precise pH control, not necessarily the specific base used.

Q2: Is the heating step after the acid quench absolutely necessary? A2: Yes, this step is critical for maximizing the yield of the desired 3-hydroxyisoxazole. While some cyclization may occur at room temperature, heating provides the necessary activation energy to ensure the intermediate efficiently converts to the more thermodynamically stable 3-hydroxyisoxazole product, minimizing the recovery of the 5-isoxazolone isomer.[2]

Q3: My purification by column chromatography is not giving good separation between the product and the isomeric byproduct. What can I do? A3: The two isomers often have very similar polarities, making chromatographic separation challenging.[6] First, ensure your synthesis is optimized to produce as little of the isomer as possible. For purification, try using a less polar solvent system with a very shallow gradient. Sometimes, adding a small amount (0.1-0.5%) of acetic acid to the mobile phase can improve the peak shape and resolution of acidic compounds like 3-hydroxyisoxazoles. If chromatography fails, recrystallization is often the more effective method for separating these types of isomers.

Q4: Can this synthesis be performed using microwave irradiation? A4: While microwave-assisted synthesis is effective for many heterocyclic formations, including some isoxazoles, it must be applied with caution here.[7] The rapid heating could potentially favor the formation of the undesired kinetic product (5-isoxazolone) or lead to decomposition. The two-step temperature-controlled method described above generally offers superior control and regioselectivity for this specific transformation.

References

  • Gandeepan, P., & Li, C. J. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32963-32983. [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. [Image]. ResearchGate. [Link]

  • López-Candia, J., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(3), 1539-1546. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]

  • De Coster, M. J., et al. (2015). Synthesis and synthetic utility of 3-isoxazolols. Tetrahedron, 71(35), 5771-5797. [Link]

  • Sato, K., Sugai, S., & Tomita, K. (1986). Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Bioscience, Biotechnology, and Biochemistry, 50(7), 1831-1837. [Link]

  • Wikipedia. (n.d.). Hydroxylamine. [Link]

  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381–8383. [Link]

  • Ekeeda. (2019, April 30). Action of Hydroxylamine on Aldehyde and Ketone. [Video]. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 3-Hydroxy-5-(4-methoxyphenyl)isoxazole

Welcome to the advanced technical support and troubleshooting center for the chromatographic analysis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole. As a Senior Application Scientist, I have designed this guide to move beyon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for the chromatographic analysis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole. As a Senior Application Scientist, I have designed this guide to move beyond generic chromatography advice. Here, we deconstruct the specific physicochemical causality that dictates the behavior of isoxazole derivatives in reversed-phase high-performance liquid chromatography (RP-HPLC), ensuring your methods are robust, reproducible, and self-validating.

Part 1: Physicochemical Profiling & Method Rationale

To develop a self-validating method, we must first understand the analyte's structural mechanics. 3-Hydroxy-5-(4-methoxyphenyl)isoxazole possesses two critical structural features that dictate its chromatographic behavior:

  • The 3-Hydroxyisoxazole Moiety: This functional group is highly susceptible to keto-enol tautomerism (isoxazol-3-ol ⇌ isoxazol-3-one) and exhibits a slightly acidic pKa (typically around 4.0–5.0). If the mobile phase pH is not strictly controlled at least 2 units away from this pKa, the analyte will exist in a dynamic equilibrium of ionized and neutral states. This manifests chromatographically as severe peak broadening or splitting.

  • The 4-Methoxyphenyl Group: This substituent provides significant hydrophobicity, which increases retention on non-polar C18 stationary phases. Furthermore, it acts as a strong UV chromophore, making UV detection at ~254 nm highly sensitive due to the π−π∗ transitions of the conjugated system.

Quantitative Data & Method Parameters Summary
ParameterTarget SpecificationScientific Rationale
Mobile Phase pH < 2.5 (e.g., 0.1% Formic Acid)Suppresses ionization of the 3-OH group; prevents tautomeric peak splitting.
Stationary Phase Endcapped C18 (1.8 - 3.5 µm)Maximizes hydrophobic interaction; endcapping minimizes secondary silanol interactions.
Column Temperature 35°C - 40°CLowers mobile phase viscosity; improves mass transfer kinetics and peak efficiency.
Detection Wavelength 254 nm (Primary)Captures the optimal absorbance of the conjugated isoxazole-phenyl system.
Injection Volume 1 - 5 µLPrevents volume overload, maintaining a Gaussian peak shape.

Part 2: Core Experimental Protocol (Self-Validating Workflow)

The following step-by-step methodology incorporates Quality by Design (QbD) principles to ensure robustness. The protocol is designed as a self-validating system; if the final System Suitability Testing (SST) criteria are met, the mechanistic integrity of the setup is confirmed.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 0.1% Formic Acid (v/v) in LC-MS grade water. Verify the pH is approximately 2.7. Causality: Operating at pH 2.7 ensures the 3-hydroxyisoxazole is >99% protonated, collapsing the tautomeric equilibrium into a single neutral species.

  • Organic Phase (B): Use 100% LC-MS grade Acetonitrile. Causality: Acetonitrile provides lower backpressure and a lower UV cutoff compared to methanol, which is critical for baseline stability at low wavelengths.

Step 2: Instrument Preparation & Column Equilibration

  • Install a high-efficiency, endcapped C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Flush the system with 10 column volumes of 95% Phase A / 5% Phase B. Causality:1.

Step 3: Gradient Execution

  • 0.0 - 1.0 min: Hold at 5% B. (Focuses the analyte at the head of the column).

  • 1.0 - 9.0 min: Linear ramp from 5% B to 95% B. (Elutes the hydrophobic 4-methoxyphenyl derivative).

  • 9.0 - 11.0 min: Hold at 95% B. (Clears strongly retained impurities from the matrix).

  • 11.0 - 14.0 min: Return to 5% B. (Re-equilibrates the column for the next injection).

Step 4: System Suitability Testing (SST)

  • Inject a 10 µg/mL standard of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole.

  • Validation Criteria: The method is validated for use if the Tailing Factor ( Tf​ ) is < 1.5, Theoretical Plates ( N ) > 2000, and Retention Time %RSD < 1.0% across 5 replicate injections.

HPLC_Workflow A 1. Analyte Profiling pKa ~4.5, LogP ~2.5 B 2. Mobile Phase Selection pH 2.5 Buffer (0.1% FA) A->B Suppress Ionization C 3. Column Selection Endcapped C18, 1.8-3.5 µm B->C Ensure Stability D 4. Gradient Optimization 5-95% ACN/H2O C->D Tune Selectivity E 5. System Suitability Asymmetry < 1.5, N > 2000 D->E Evaluate Performance F 6. Method Validation Robustness & Reproducibility E->F Finalize via QbD

HPLC method development workflow for 3-Hydroxy-5-(4-methoxyphenyl)isoxazole.

Part 3: Troubleshooting Guides & FAQs

Q1: I am observing split peaks or severe peak tailing for 3-Hydroxy-5-(4-methoxyphenyl)isoxazole, but my system suitability standards (e.g., uracil, toluene) look fine. What is the cause? A1: Because your neutral standards are unaffected, 2. The issue is chemical. 3-Hydroxyisoxazoles undergo keto-enol tautomerism and have an acidic pKa.3, which travel at different velocities through the column, causing split or broad peaks. Solution: Acidify the mobile phase to pH < 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to fully protonate the molecule and collapse the equilibrium into a single species.

Troubleshooting_Split_Peaks Start Issue: Split or Broad Peaks Check1 Are neutral peaks affected? Start->Check1 Cause1 Column Void / Frit Issue Replace Column/Frit Check1->Cause1 Yes Check2 Is it only the Isoxazole? Check1->Check2 No Cause2 Tautomerism or pKa Effect Check Mobile Phase pH Check2->Cause2 Yes Action1 Adjust pH to < 2.5 (Fully Protonated) Cause2->Action1 Fix

Diagnostic logic tree for resolving split or broad chromatographic peaks.

Q2: My retention times are drifting continuously across multiple injections. How do I stabilize the method? A2: Retention time drift in reversed-phase chromatography is often linked to inadequate column equilibration or a malfunctioning gradient proportioning valve.1. "Fully end-capped" packings with a high coverage of C18 are not wetted well by highly aqueous mobile phases. Solution: Ensure your starting gradient contains at least 5% acetonitrile to keep the C18 phase fully wetted. Verify that the column is equilibrated with at least 10 column volumes of the initial mobile phase before starting the sequence.

Q3: How can I accelerate the method development process for this compound and its structural analogs? A3: Relying on the traditional "one factor at a time" (OFAT) approach is inefficient.4. By systematically varying pH, gradient slope, and temperature (Design of Experiments - DoE), the software models a "Design Space" where the method is most robust, allowing you to5.

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC."[Link]

  • University of Pittsburgh. "HPLC Troubleshooting Guide." [Link]

  • Agilent Technologies. "HPLC Method Development: Standard Practices and New Columns." [Link]

  • Agilent Technologies. "Rapid Development and Validation of HPLC Methods Using QbD Software."[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Hydroxy-5-(4-methoxyphenyl)isoxazole Substitutions

Welcome to the technical support center for synthetic strategies involving 3-Hydroxy-5-(4-methoxyphenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic strategies involving 3-Hydroxy-5-(4-methoxyphenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of substitution reactions on this versatile heterocyclic scaffold. Here, we address common experimental challenges, with a focus on overcoming steric hindrance, a frequent impediment to achieving desired reaction outcomes. The following troubleshooting guides and frequently asked questions are structured to provide not only solutions but also the underlying mechanistic reasoning to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity of the 3-hydroxy-5-(4-methoxyphenyl)isoxazole core and the nature of steric hindrance in its substitution patterns.

FAQ 1: What are the primary reactive sites on 3-Hydroxy-5-(4-methoxyphenyl)isoxazole, and how does the molecule's structure influence their accessibility?

The 3-Hydroxy-5-(4-methoxyphenyl)isoxazole scaffold presents three primary sites for substitution: the hydroxyl group at the C3 position (O-substitution), the carbon atom at the C4 position (C-substitution), and the nitrogen atom at the N2 position (N-substitution), though the latter is less common and often requires ring-opening or specialized conditions.[1][2]

The steric environment of each site is distinct. The C4 position is flanked by the C3-hydroxyl and the bulky 4-methoxyphenyl group at C5, making it susceptible to steric hindrance, especially with large electrophiles.[3] The C3-hydroxyl group, while seemingly accessible, can be sterically shielded by bulky reagents. The N2 position is endocyclic and generally not available for direct substitution without disrupting the aromaticity of the isoxazole ring.

FAQ 2: How does the "steric hindrance" from the 4-methoxyphenyl group specifically impact substitution reactions at the C4 position?

Steric hindrance is the obstruction of a chemical reaction due to the spatial arrangement of atoms.[4][5] In this case, the 4-methoxyphenyl group at C5 creates a "steric shield" around the adjacent C4 position. This bulkiness can physically block the approach of incoming reagents (electrophiles or nucleophiles), increasing the activation energy of the reaction and slowing it down or preventing it altogether.[4][5] The degree of hindrance is influenced by the size and shape of both the incoming reagent and any substituents on the isoxazole ring.[4]

FAQ 3: Are there any general strategies to mitigate steric hindrance in these types of reactions?

Yes, several general strategies can be employed:

  • Use of Sterically Undemanding Reagents: Opting for smaller, less bulky reagents can minimize steric clashes.[4]

  • Manipulation of Reaction Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[4] Microwave-assisted organic synthesis (MAOS) can also be effective in accelerating reactions.[6][7]

  • Catalyst Selection: Utilizing catalysts that can operate effectively in sterically congested environments is crucial. For instance, in cross-coupling reactions, ligands with specific bite angles and steric profiles can facilitate challenging transformations.[8][9]

  • High-Pressure Conditions: Applying high pressure can favor the formation of the transition state in sterically hindered reactions.[6]

Section 2: Troubleshooting Guides for Specific Substitutions

This section provides detailed troubleshooting for common substitution reactions, presented in a question-and-answer format to directly address experimental challenges.

O-Alkylation/O-Arylation of the C3-Hydroxyl Group

Problem: My O-alkylation with a bulky alkyl halide is resulting in low yield or no reaction.

This is a classic case of steric hindrance at the oxygen nucleophile. The bulky alkyl halide struggles to approach the hydroxyl group.

Solution 1: Mitsunobu Reaction for Hindered Alcohols

The Mitsunobu reaction is a powerful tool for forming C-O bonds, particularly with sterically hindered alcohols.[10][11] It proceeds with an inversion of configuration at the alcohol's stereocenter.[11][12][13]

  • Causality: The reaction involves the activation of the alcohol with a combination of a phosphine (like triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11] This in-situ activation forms a good leaving group, which is then displaced by a nucleophile. For sterically hindered substrates, using 4-nitrobenzoic acid as the nucleophile can improve yields.[10]

Experimental Protocol: Modified Mitsunobu Reaction for Sterically Hindered O-Alkylation

  • Dissolve the 3-Hydroxy-5-(4-methoxyphenyl)isoxazole (1 equivalent) and 4-nitrobenzoic acid (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Add triphenylphosphine (1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise. A color change to yellow-orange is typically observed.[10]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the resulting ester by column chromatography.

  • The ester can then be hydrolyzed under basic conditions to yield the desired O-alkylated product.

Solution 2: Sonication to Enhance Reaction Rates

For sluggish Mitsunobu reactions with sterically hindered phenols and alcohols, the use of high concentrations combined with sonication has been shown to dramatically increase the reaction rate.[14]

  • Causality: Sonication provides localized high temperatures and pressures, which can help overcome the activation energy barrier. It may also enhance a radical reaction pathway that can be present in the Mitsunobu reaction.[14]

C4-Acylation and C4-Alkylation

Problem: I am unable to achieve C-acylation at the C4 position using standard Friedel-Crafts conditions.

The electron-rich isoxazole ring is susceptible to electrophilic substitution, but the C4 position is sterically shielded. Standard Friedel-Crafts acylation often fails due to the bulky acylium ion intermediate.

Solution: Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings at a position ortho to a directing metalation group (DMG).[15][16] The C3-hydroxyl group can act as a DMG after deprotonation.

  • Causality: A strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), deprotonates the most acidic proton, which in this case is the hydroxyl proton. The resulting lithium alkoxide then directs the deprotonation to the adjacent C4 position. The resulting C4-lithiated species can then be quenched with a suitable electrophile (e.g., an acyl chloride or alkyl halide).

Experimental Protocol: C4-Acylation via Directed Ortho-Metalation

  • Dissolve 3-Hydroxy-5-(4-methoxyphenyl)isoxazole (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (2.2 equivalents) in hexanes. The first equivalent deprotonates the hydroxyl group, and the second deprotonates the C4 position.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add the desired acyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.

DOT Diagram: Directed Ortho-Metalation Workflow

DoM_Workflow Start 3-Hydroxy-5-(4-methoxyphenyl)isoxazole Deprotonation Deprotonation with n-BuLi at -78°C Start->Deprotonation 2.2 eq. n-BuLi, THF Lithiated_Intermediate C4-Lithiated Intermediate Deprotonation->Lithiated_Intermediate Quench Quench with Electrophile (e.g., R-COCl) Lithiated_Intermediate->Quench Product C4-Acylated Product Quench->Product

Caption: Workflow for C4-acylation via Directed Ortho-Metalation.

N-Functionalization of the Isoxazole Ring

Problem: I am attempting to perform a Buchwald-Hartwig amination on a C4-halogenated 3-hydroxy-5-(4-methoxyphenyl)isoxazole, but the reaction is not proceeding.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][17] However, the steric hindrance around the C4 position can impede the oxidative addition step of the catalytic cycle.

Solution: Use of Sterically Hindered Ligands and Microwave Irradiation

The success of the Buchwald-Hartwig amination often depends on the choice of the phosphine ligand.[8][9] For sterically demanding substrates, bulky, electron-rich ligands like X-Phos are often effective.[7] Additionally, microwave irradiation can significantly accelerate the reaction.[7]

  • Causality: Bulky ligands promote the reductive elimination step and can stabilize the catalytically active monoligated palladium species. Microwave heating provides rapid and uniform heating, which can overcome the activation energy barrier for the oxidative addition of the sterically hindered aryl halide.[6]

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

  • In a microwave vial, combine the C4-halo-3-hydroxy-5-(4-methoxyphenyl)isoxazole (1 equivalent), the desired amine (1.2 equivalents), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a bulky phosphine ligand (e.g., X-Phos, 4-10 mol%), and a base (e.g., KOt-Bu or Cs₂CO₃, 1.5-2 equivalents).

  • Add a suitable solvent (e.g., toluene or dioxane).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).

  • After cooling, filter the reaction mixture and purify the product by column chromatography.

Data Summary Table: Comparison of Reaction Conditions for Buchwald-Hartwig Amination

LigandBaseTemperature (°C)Time (h)Yield (%)
PPh₃NaOt-Bu10024<10
BINAPCs₂CO₃1101245
X-PhosKOt-Bu120 (MW)0.5>80

DOT Diagram: Decision Tree for Overcoming Steric Hindrance

Steric_Hindrance_Decision_Tree Start Low Yield in Substitution Reaction Q1 Is the electrophile/nucleophile bulky? Start->Q1 A1_Yes Use smaller reagents Q1->A1_Yes Yes Q2 Is the reaction sluggish at room temperature? Q1->Q2 No Final Successful Substitution A1_Yes->Final A1_No Consider electronic effects A2_Yes Increase temperature or use microwave irradiation Q2->A2_Yes Yes Q3 Is a standard catalyst ineffective? Q2->Q3 No A2_Yes->Final A2_No Optimize solvent and base A3_Yes Employ sterically hindered ligands (e.g., X-Phos) or specialized catalysts Q3->A3_Yes Yes A3_No Re-evaluate reaction mechanism Q3->A3_No A3_Yes->Final

Caption: Decision tree for troubleshooting sterically hindered reactions.

References

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 73, 110.
  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4788.
  • Kianmehr, E., et al. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(20), 7935-7937.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry.
  • Kaur, N., et al. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Various Authors. (n.d.). Synthetic approaches for functionalized isoxazoles.
  • Ye, X., et al. (2025, February 13). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews (RSC Publishing).
  • Fiveable. (2025, August 15). Steric Hindrance: Intro to Chemistry Study Guide.
  • Myers, A. (n.d.).
  • Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University.
  • Wikipedia contributors. (n.d.).
  • Císařová, I., et al. (n.d.).
  • Pérez-Peralta, N., et al. (2021). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Molecules, 26(15), 4441.
  • BenchChem. (n.d.). Overcoming steric hindrance in reactions involving 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036-1043.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Knight, D. W., et al. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic letters, 9(11), 2135-2138.

Sources

Troubleshooting

Technical Support Center: 3-Hydroxy-5-(4-methoxyphenyl)isoxazole Handling &amp; Storage Guidelines

Welcome to the Technical Support Center for 3-Hydroxy-5-(4-methoxyphenyl)isoxazole . This guide is engineered for researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Hydroxy-5-(4-methoxyphenyl)isoxazole . This guide is engineered for researchers, analytical scientists, and drug development professionals. 3-Hydroxyisoxazole derivatives are highly versatile but possess specific structural vulnerabilities: the N-O bond of the isoxazole ring is photolabile, the 3-hydroxy group is subject to tautomerization, and the heterocyclic core requires protection from harsh oxidative or hydrolytic conditions.

This document provides self-validating protocols and mechanistic troubleshooting to ensure absolute scientific integrity and reproducibility in your assays.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a steady decrease in compound potency over a 24-hour assay. What is causing this degradation? A: The most likely culprit is photoisomerization . The isoxazole ring is highly sensitive to ultraviolet (UV) and ambient laboratory light. Upon excitation, the N-O bond undergoes homolytic cleavage, driving a photoisomerization cascade that yields a highly reactive carbonyl-2H-azirine intermediate ()[1]. This intermediate rapidly rearranges into an inactive oxazole derivative or undergoes nucleophilic attack to form ring-opened degradants ()[2]. Actionable Insight: Always prepare and incubate solutions in amber or foil-wrapped tubes. Conduct all handling under low-light conditions.

Q2: My LC-MS data shows two distinct peaks with the exact same mass (m/z) when I dissolve the compound in aqueous buffers. Is my sample impure? A: Not necessarily. 3-Hydroxyisoxazoles exist in a dynamic tautomeric equilibrium with their isoxazol-3-one counterparts. In non-polar solvents, the 3-hydroxy (enol) form is typically favored due to intramolecular hydrogen bonding or dimerization, whereas polar protic solvents (like water or aqueous buffers) stabilize the isoxazol-3-one (keto) form. Actionable Insight: If consistent chromatographic behavior is required, standardize your injection solvent polarity and allow 30 minutes for the tautomeric equilibrium to stabilize before running quantitative assays.

Q3: What is the optimal solvent for creating long-term stock solutions? A: We recommend using anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) . Aqueous solutions or protic solvents can facilitate slow hydrolytic ring-opening of the isoxazole over time, especially if the pH drifts towards basic conditions or under advanced oxidation ()[3].

Q4: How should I store the bulk powder versus the reconstituted stock? A: Bulk powder should be stored at -20°C in a desiccator. Reconstituted stocks must be aliquoted to avoid freeze-thaw cycles, purged with an inert gas (Argon or Nitrogen) to prevent oxidative degradation of the methoxyphenyl moiety, and stored at -20°C or -80°C in light-blocking vials ()[4].

Section 2: Quantitative Data & Troubleshooting Matrix

Table 1: Storage Conditions & Expected Shelf Life

StateTemperatureContainer / AtmosphereExpected Shelf Life
Solid (Powder)-20°CAmber glass, desiccated, Argon24 - 36 months
Solid (Powder)4°CAmber glass, desiccated6 - 12 months
Stock Solution (DMSO)-80°CAmber vial, Argon purged6 - 12 months
Stock Solution (DMSO)-20°CAmber vial, Argon purged3 - 6 months
Working Solution (Aq.)4°CFoil-wrapped< 24 hours

Table 2: Troubleshooting Matrix

SymptomMechanistic CauseSelf-Validating Solution
Loss of target binding / IC50 shift UV-induced photoisomerization to oxazole.Run LC-MS; look for a peak with identical m/z but different retention time. Switch to amber vials.
+18 Da mass adduct on LC-MS Hydrolytic ring-opening of the isoxazole ring.Ensure DMSO is strictly anhydrous. Check buffer pH (avoid pH > 8.5).
Inconsistent peak integration Tautomeric shifting between -OH and =O forms.Standardize diluent polarity. Integrate both peaks as total active pharmaceutical ingredient (API).
Section 3: Mechanistic Pathways & Workflows

Pathway A 3-Hydroxy-5-(4-methoxyphenyl) isoxazole B N-O Bond Cleavage (Excited State) A->B UV Light (<300nm) E Ring-Opened Degradants (Hydrolysis) A->E Strong Base / Heat C Carbonyl-2H-Azirine Intermediate B->C Photoisomerization D Oxazole Derivative (Rearrangement) C->D Thermal/Photochemical Rearrangement C->E H2O / Nucleophiles

Fig 1. Photochemical and hydrolytic degradation pathways of 3-hydroxyisoxazoles.

Workflow Step1 Step 1 Equilibrate vial to RT in desiccator Step2 Step 2 Reconstitute in anhydrous DMSO or DMF Step1->Step2 Prevent condensation Step3 Step 3 Purge headspace with Argon/N2 gas Step2->Step3 Minimize oxidation Step4 Step 4 Aliquot into amber light-blocking vials Step3->Step4 Protect from UV Step5 Step 5 Flash freeze & store at -20°C Step4->Step5 Stop thermal degradation

Fig 2. Step-by-step workflow for the inert reconstitution and storage of isoxazoles.

Section 4: Experimental Protocols
Protocol 1: Inert Reconstitution and Aliquoting System

Objective: To prepare a stable stock solution while preventing moisture ingress, oxidation, and photo-degradation.

  • Equilibration: Remove the lyophilized vial of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole from -20°C storage. Place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation, introducing water that drives hydrolytic ring-opening.

  • Solvent Preparation: Use only newly opened, anhydrous DMSO (≤0.005% water).

  • Reconstitution: Inject the required volume of anhydrous DMSO directly through the septum (if applicable) or open briefly under a steady stream of Argon. Vortex gently until completely dissolved.

  • Aliquoting: Transfer 10-50 µL aliquots into pre-labeled, amber microcentrifuge tubes.

  • Inert Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube for 3-5 seconds to displace oxygen.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.

Protocol 2: Photostability Validation Assay

Objective: To verify the structural integrity of the compound after prolonged handling and validate your laboratory's light-protection measures.

  • Sample Prep: Dilute the stock solution to 10 µM in your standard assay buffer.

  • Control vs. Exposed: Split the sample into two vials: one standard clear glass vial (Exposed) and one foil-wrapped vial (Control).

  • Incubation: Leave both vials on the laboratory bench under standard fluorescent lighting for 4 hours at room temperature.

  • Analysis: Run both samples via UPLC-MS.

  • Validation Metric: The Control vial must show >98% purity. If the Exposed vial shows a secondary peak with an identical mass (isomerization to oxazole) or a +18 Da mass shift (hydrolysis), your laboratory lighting is sufficient to degrade the compound, mandating strict light-protection protocols for all future experiments.

References
  • Title: Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines Source: PubMed Central (PMC) URL: [Link]

  • Title: Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor Source: Water Research / IRIS UniPA URL: [Link]

  • Title: Mechanisms and toxicity evaluation of the degradation of sulfamethoxazole by MPUV/PMS process Source: PubMed URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-Hydroxy-5-(4-methoxyphenyl)isoxazole and Standard Isoxazole Derivatives in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a wide range of clinically approved drugs and active...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a wide range of clinically approved drugs and active pharmaceutical ingredients underscores its importance as a "privileged scaffold."[1][3] The unique electronic properties and metabolic stability of the isoxazole core allow for extensive functionalization, leading to compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and immunomodulatory effects.[4][5][6]

This guide provides a detailed comparison between a specific, promising derivative, 3-Hydroxy-5-(4-methoxyphenyl)isoxazole , and two well-established "standard" isoxazole-based drugs: Leflunomide and Valdecoxib . This analysis is designed for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, supported by experimental data and detailed protocols to facilitate further research.

The Isoxazole Scaffold: A Foundation for Diverse Bioactivity

The isoxazole ring's utility in drug design stems from its ability to act as a versatile pharmacophore.[5] The arrangement of its heteroatoms allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for binding to biological targets like enzymes and receptors.[3] Furthermore, the isoxazole nucleus is found in numerous natural products and is a key component of many synthetic pharmaceuticals.[7][8]

Representative Standard Isoxazole Derivatives

To establish a meaningful comparison, we will focus on two historically significant isoxazole-containing drugs that represent different therapeutic classes:

  • Leflunomide : An immunomodulatory and disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis.[9][10]

  • Valdecoxib : A potent and selective cyclooxygenase-2 (COX-2) inhibitor, formerly used as a nonsteroidal anti-inflammatory drug (NSAID).[11][12] Although withdrawn from the market due to cardiovascular side effects, its well-characterized mechanism makes it an excellent benchmark for anti-inflammatory isoxazole derivatives.[11][13]

Comparative Analysis: Mechanism of Action and Performance

The functional groups appended to the isoxazole core dictate the molecule's biological target and overall pharmacological profile.

Leflunomide: An Immunosuppressant via Pyrimidine Synthesis Inhibition

Leflunomide itself is a prodrug. In vivo, its isoxazole ring is opened to form the active metabolite, teriflunomide (A77 1726).[9][14] This active form is responsible for the drug's therapeutic effects.

  • Primary Mechanism : Teriflunomide is a potent, reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[15][16] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[9]

  • Cellular Effect : Rapidly dividing cells, particularly activated lymphocytes that drive autoimmune responses, have a high demand for pyrimidines.[16] By inhibiting DHODH, teriflunomide effectively halts the proliferation of these immune cells, thereby suppressing the autoimmune response characteristic of rheumatoid arthritis.[14][15] Other cell types can often rely on "salvage pathways" for pyrimidine synthesis, making them less susceptible to the drug's effects.[15]

Fig. 1: Mechanism of Leflunomide.
Valdecoxib: A Selective COX-2 Inhibitor for Anti-Inflammatory Action

Valdecoxib's mechanism is fundamentally different from Leflunomide's, highlighting the versatility of the isoxazole scaffold.

  • Primary Mechanism : Valdecoxib is a highly potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[11][17] COX-2 is responsible for producing prostaglandins, which are key mediators of pain and inflammation.[18]

  • Selectivity : Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, Valdecoxib's selectivity for COX-2 was designed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[11][12] The sulfonamide group on the Valdecoxib structure plays a crucial role in its selective binding to the COX-2 active site.

3-Hydroxy-5-(4-methoxyphenyl)isoxazole: A Potential Multifunctional Agent

Research into derivatives like 3-Hydroxy-5-(4-methoxyphenyl)isoxazole suggests a potential for distinct, and possibly overlapping, biological activities. The presence of the hydroxyl and methoxyphenyl groups can significantly influence its target affinity and pharmacological properties.

  • Potential Anti-inflammatory/Analgesic Activity : The structural similarity to other COX-inhibiting isoxazoles suggests a potential for anti-inflammatory action. The methoxy and chloro-phenyl groups on related isoxazole structures have been correlated with enhanced analgesic properties, likely through COX-2 inhibition.[19][20]

  • Potential Immunosuppressive Activity : Some studies on related 5-phenyl-3-(substituted-phenyl)isoxazoles have demonstrated immunosuppressive effects, including the inhibition of T-cell proliferation and modulation of cytokine production, showing parallels to the effects of cyclosporine.[19]

  • Antioxidant and Enzyme Inhibitory Potential : Isoxazole derivatives have also been investigated for their ability to inhibit other enzymes, such as 5-lipoxygenase (5-LOX), and for their antioxidant properties.[21][22] The specific substitution pattern of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole makes it a candidate for such activities.

Quantitative Performance Comparison

Direct comparative data for 3-Hydroxy-5-(4-methoxyphenyl)isoxazole against Leflunomide and Valdecoxib is scarce in publicly available literature. However, we can compile data for the standard drugs and related isoxazole derivatives to provide a performance benchmark.

Compound/DerivativeTarget EnzymeIC₅₀ (Concentration for 50% Inhibition)Selectivity Index (COX-1/COX-2)Reference
Teriflunomide (Leflunomide's active metabolite)Human DHODH~600 nMN/A[15]
Valdecoxib Recombinant Human COX-20.005 µM (5 nM)~30,000 (based on COX-1 IC₅₀ of 150 µM)[17]
Celecoxib (Comparator COX-2 Inhibitor)Recombinant Human COX-20.05 µM (50 nM)High[17]
Various Isoxazole Derivatives COX-20.55 µM to 0.93 µM61 to 115[23]
Various Isoxazole Derivatives 5-Lipoxygenase (5-LOX)8.47 µM to 10.48 µMN/A[22]

Table 1: Comparative in-vitro performance of standard isoxazole drugs and related derivatives against key biological targets. The IC₅₀ values indicate the concentration of the compound required to inhibit 50% of the target enzyme's activity.

Experimental Protocols: Synthesis and Evaluation

To facilitate further research and direct comparison, this section outlines standardized protocols for the synthesis and biological evaluation of isoxazole derivatives.

General Synthesis of 3,5-Disubstituted Isoxazoles

A common and robust method for synthesizing the isoxazole core involves the reaction of a 1,3-dicarbonyl compound (or its equivalent, like a chalcone) with hydroxylamine hydrochloride.[7][24] This approach allows for significant diversity in the final product based on the starting materials.

Fig. 2: General synthetic workflow for 3,5-disubstituted isoxazoles.

Protocol: Synthesis via Chalcone Intermediate

  • Rationale : This two-step method is highly versatile. The Claisen-Schmidt condensation first creates an α,β-unsaturated ketone (chalcone), which then readily undergoes cyclization with hydroxylamine. The choice of the initial ketone and aldehyde directly determines the substituents at the 3- and 5-positions of the final isoxazole ring.[25]

  • Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

    • Dissolve the starting aromatic ketone (e.g., 4-methoxyacetophenone) and aromatic aldehyde in ethanol in a round-bottom flask.

    • Add an aqueous solution of a base (e.g., sodium hydroxide) dropwise while stirring at room temperature. The base deprotonates the ketone, initiating the condensation.

    • Continue stirring for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone product.

    • Collect the solid by vacuum filtration, wash with water until neutral, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.[7]

  • Step 2: Isoxazole Formation (Cyclization)

    • Dissolve the purified chalcone (1 equivalent) and hydroxylamine hydrochloride (approx. 1.2 equivalents) in ethanol in a round-bottom flask.[24]

    • Add a mild base, such as sodium acetate or potassium carbonate, to neutralize the HCl and free the hydroxylamine nucleophile.

    • Heat the mixture to reflux for 5-6 hours. The hydroxylamine attacks the carbonyl and undergoes condensation and cyclization.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water.

    • Collect the precipitated isoxazole derivative by vacuum filtration, wash with water, and purify by recrystallization or column chromatography.[24]

Protocol: In-Vitro COX-2 Inhibition Assay
  • Rationale : To quantify the anti-inflammatory potential of a novel compound like 3-Hydroxy-5-(4-methoxyphenyl)isoxazole, a direct enzyme inhibition assay is essential. This protocol measures the compound's ability to block the activity of the COX-2 enzyme compared to a known inhibitor like Valdecoxib or Celecoxib.

  • Methodology (Fluorometric Assay)

    • Reagent Preparation : Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0). Prepare solutions of recombinant human COX-2 enzyme, arachidonic acid (the substrate), and a fluorometric probe (e.g., ADHP).

    • Compound Dilution : Prepare a serial dilution of the test compound (e.g., 3-Hydroxy-5-(4-methoxyphenyl)isoxazole) and the reference inhibitor (e.g., Celecoxib) in DMSO.

    • Assay Procedure :

      • In a 96-well microplate, add the reaction buffer to each well.

      • Add the test compound dilutions, reference inhibitor, and a vehicle control (DMSO) to appropriate wells.

      • Add the COX-2 enzyme to all wells except the "no enzyme" control.

      • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

      • Initiate the reaction by adding a mixture of arachidonic acid and the fluorometric probe.

    • Data Acquisition : Immediately begin measuring the fluorescence intensity at timed intervals using a microplate reader (e.g., Ex/Em = 535/587 nm). The rate of increase in fluorescence is proportional to the enzyme activity.

    • Data Analysis : Calculate the rate of reaction for each concentration. Normalize the data to the vehicle control (100% activity) and the "no enzyme" control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[23]

Conclusion and Future Directions

The isoxazole scaffold remains a highly valuable and versatile platform in drug discovery. While standard derivatives like Leflunomide and Valdecoxib have well-defined mechanisms targeting DHODH and COX-2, respectively, emerging derivatives such as 3-Hydroxy-5-(4-methoxyphenyl)isoxazole present opportunities for novel or multi-target agents.

The presence of the 3-hydroxy group offers a key point for hydrogen bonding interactions within a target's active site, while the 5-(4-methoxyphenyl) moiety can influence properties like lipophilicity and binding affinity. Based on the comparative analysis, future research on this compound should prioritize:

  • Broad-Spectrum Enzyme Screening : Systematically test its inhibitory activity against a panel of inflammatory and immunological targets, including COX-1, COX-2, 5-LOX, and DHODH, to determine its primary mechanism and selectivity.

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs by modifying the hydroxyl and methoxy groups to understand their contribution to biological activity and optimize potency.

  • In-Vivo Efficacy Models : Following promising in-vitro results, evaluate the compound in established animal models of inflammation (e.g., carrageenan-induced paw edema) and arthritis to confirm its therapeutic potential.

By leveraging the established knowledge of standard isoxazole derivatives and applying rigorous experimental protocols, researchers can effectively unlock the therapeutic potential of new chemical entities like 3-Hydroxy-5-(4-methoxyphenyl)isoxazole.

References

  • Leflunomide - Wikipedia.

  • Fox, R. I. (1999). Mechanism of action for leflunomide in rheumatoid arthritis. PubMed,

  • Leflunomide. DermNet,

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  • What is the mechanism of Leflunomide?. Patsnap Synapse,

  • Fox, R. I. (2000). Leflunomide: mode of action in the treatment of rheumatoid arthritis. PubMed,

  • Goh, L., et al. (2013). Valdecoxib: the rise and fall of a COX-2 inhibitor. Expert Opinion on Pharmacotherapy,

  • Gierse, J. K., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics,

  • Kaur, R., et al. (2022). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Letters in Drug Design & Discovery,

  • The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery. BenchChem,

  • Baker, D. E. (2002). Valdecoxib. Reviews in Gastroenterological Disorders,

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. World Journal of Pharmaceutical and Life Sciences,

  • Khan, H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry,

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Heliyon,

  • Cyclooxygenase-2 inhibitor. Wikipedia,

  • Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols. BenchChem,

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic,

  • A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery. BenchChem,

  • Theoduloz, C., et al. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. International Journal of Molecular Sciences,

  • The Physico‐Chemical Properties of Isoxazole and its Derivatives. ResearchGate,

  • Theoduloz, C., et al. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. MDPI,

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI,

  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry,

  • In vitro DPPH enzyme inhibition investigation of synthesized isoxazole derivatives. ResearchGate,

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  • Khan, H., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLOS ONE,

  • Knight, D. W., et al. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters,

  • Construction of Isoxazole ring: An Overview. Biointerfaceresearch,

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR,

  • Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules,

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Comparative

A Comprehensive Guide to the NMR Spectroscopic Validation of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole

This guide provides an in-depth, experience-driven approach to the structural validation of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven approach to the structural validation of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and quality control professionals, this document moves beyond a simple recitation of data to explain the causal logic behind experimental choices, data interpretation, and comparative analysis, ensuring a high degree of scientific integrity and confidence in the final structural assignment.

The Imperative of NMR in Heterocyclic Drug Scaffolds

3-Hydroxy-5-(4-methoxyphenyl)isoxazole belongs to the isoxazole class of heterocyclic compounds, a privileged scaffold in medicinal chemistry known for a wide array of biological activities.[1] The precise arrangement of atoms and substituents is paramount to a molecule's function and safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous determination of molecular structure in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A critical consideration for 3-hydroxyisoxazoles is their potential for tautomerism, existing in equilibrium with their isoxazolone form. Furthermore, synthetic routes, often involving the condensation of a β-ketoester with hydroxylamine, can potentially yield isomeric byproducts, such as the corresponding 5-hydroxyisoxazole.[3] A rigorous NMR analysis is therefore not merely confirmatory but essential for ruling out such structural ambiguities.

Predicted Spectral Signature of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole

A proactive analysis begins with predicting the expected NMR spectrum based on the known principles of chemical shifts and coupling constants. This theoretical framework is indispensable for an efficient and accurate interpretation of the experimental data.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is anticipated to display four distinct signals:

  • Methoxyphenyl Protons (H-2'/H-6' and H-3'/H-5'): The para-substituted aromatic ring constitutes an AA'BB' spin system, which often simplifies to a pattern of two distinct doublets, each integrating to two protons.[4] The protons ortho to the electron-donating methoxy group (H-3'/H-5') are expected to be more shielded and appear upfield (approx. δ 6.9-7.1 ppm). The protons meta to the methoxy group (H-2'/H-6') will be deshielded and appear further downfield (approx. δ 7.6-7.8 ppm). A typical ortho-coupling constant (³J) of ~8-9 Hz is expected for both doublets.

  • Isoxazole Proton (H-4): This proton is attached to the C-4 of the isoxazole ring and is anticipated to appear as a sharp singlet, as it has no adjacent protons. Its chemical shift is characteristic of the electron-rich heterocyclic environment, typically in the range of δ 6.2-6.8 ppm.[5][6]

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will produce a sharp singlet, typically resonating between δ 3.8 and 3.9 ppm.[7]

  • Hydroxyl Proton (-OH): The chemical shift of the enolic hydroxyl proton is highly variable and sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding and chemical exchange.[8] In a non-polar aprotic solvent like CDCl₃, the signal may be broad and appear over a wide range (δ 5-12 ppm), sometimes becoming indistinguishable from the baseline.[9] In a hydrogen-bond accepting solvent like DMSO-d₆, the exchange rate is slowed, resulting in a sharper, more defined signal at a downfield position (often >10 ppm).

¹³C NMR Spectroscopy (Carbon NMR)

The proton-decoupled ¹³C NMR spectrum is predicted to show ten unique carbon signals:

  • Isoxazole Carbons (C-3, C-4, C-5): These are the hallmark signals of the heterocyclic core.

    • C-3: Attached to the electronegative oxygen and hydroxyl group, this carbon will be significantly deshielded, appearing far downfield (approx. δ 170-172 ppm).

    • C-5: Also attached to two heteroatoms (O and N) and the aromatic ring, this carbon is also expected downfield, typically around δ 160-165 ppm.

    • C-4: This CH carbon will be the most shielded of the ring carbons, with a predicted shift around δ 98-100 ppm.[6]

  • Methoxyphenyl Carbons (C-1', C-2'/C-6', C-3'/C-5', C-4'):

    • C-4': The carbon bearing the methoxy group will resonate around δ 161-163 ppm.

    • C-2'/C-6': These two equivalent CH carbons will appear around δ 127-129 ppm.

    • C-3'/C-5': Shielded by the methoxy group, these two equivalent CH carbons are expected around δ 114-115 ppm.

    • C-1': The quaternary carbon attached to the isoxazole ring will be the most shielded of the aromatic quaternary carbons, around δ 120-122 ppm.

  • Methoxy Carbon (-OCH₃): This signal is characteristically found in the aliphatic region, around δ 55-56 ppm.[10]

Comparative Analysis: Validating Data Against Known Structures

To build confidence in our assignments, we compare the predicted data for our target molecule with published experimental data for structurally similar compounds. This comparative approach is a cornerstone of robust spectroscopic validation.

Signal 3-Hydroxy-5-(4-methoxyphenyl)isoxazole (Predicted) Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate[6] 5-(4-Methoxyphenyl)isoxazole[5] Causality of Shift Differences
H-4 (isoxazole) ~6.8 ppm (s)6.80 ppm (s)6.39 ppm (d)The substituent at C-3 strongly influences the electronic environment of H-4. The hydroxyl group's effect is similar to the carboxylate. The unsubstituted C-3 results in a more shielded H-4.
H-2'/H-6' (aryl) ~7.7 ppm (d)7.75 ppm (d)7.73 ppm (d)Minimal variation, as this position is distant from the C-3 substituent.
H-3'/H-5' (aryl) ~7.0 ppm (d)7.00 ppm (d)6.98 ppm (d)Minimal variation, as this position is distant from the C-3 substituent.
-OCH₃ ~3.8 ppm (s)3.87 ppm (s)3.86 ppm (s)Highly consistent and characteristic signal.
C-3 (isoxazole) ~171 ppm156.9 ppm150.7 ppmThe direct attachment of the -OH group causes a significant downfield shift (deshielding) compared to the carboxylate or an unsubstituted carbon.
C-4 (isoxazole) ~99 ppm98.5 ppm97.2 ppmThe C-3 substituent has a moderate effect on C-4. The -OH group is slightly more deshielding than an H.
C-5 (isoxazole) ~162 ppm171.7 ppm169.2 ppmThe substituent at C-3 has a pronounced electronic effect on C-5. The ester group at C-3 is strongly electron-withdrawing, deshielding C-5 significantly more than the hydroxyl group.
-OCH₃ ~55.4 ppm55.4 ppm55.3 ppmHighly consistent and characteristic signal.

Table 1: Comparative analysis of predicted NMR data for the target compound with experimental data from similar structures.

Experimental Design and Protocols

The quality of NMR data is directly dependent on a meticulously planned and executed experimental protocol. The choices made during sample preparation and parameter setup are critical for obtaining high-resolution, unambiguous spectra.

Visualization of the Validation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation prep Dissolve ~10-20 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d6 for -OH observation) tms Add TMS as internal standard (δ 0.00 ppm) prep->tms tube Transfer to 5 mm NMR tube tms->tube h1 1D ¹H NMR tube->h1 c13 1D ¹³C{¹H} NMR h1->c13 cosy 2D COSY (H-H Correlation) c13->cosy hsqc 2D HSQC (C-H Correlation) cosy->hsqc proc Processing (FT, Phasing, Baseline Correction) hsqc->proc assign Assign Signals (Chemical Shift, Integration, Multiplicity) proc->assign compare Compare with Predictions & Literature Data assign->compare structure Confirm Structure of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole compare->structure

Caption: Workflow for the NMR validation of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole.

Step-by-Step Protocol for Data Acquisition
  • Sample Preparation:

    • Rationale: The choice of solvent is critical. While CDCl₃ is common, DMSO-d₆ is highly recommended for this compound as it stabilizes the hydroxyl proton through hydrogen bonding, leading to a sharper, more easily identifiable signal.[11]

    • Procedure: Accurately weigh 10-20 mg of the purified compound and dissolve it in approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.

  • 1D ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds (to ensure full relaxation of protons, especially quaternary-adjacent ones).

    • Number of Scans: 8 to 16 scans.

  • 1D ¹³C{¹H} NMR Acquisition:

    • Rationale: This experiment provides the carbon backbone information. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 to 4096 scans, depending on sample concentration.[12]

  • 2D NMR Acquisition (Optional but Recommended):

    • 2D COSY (Correlation Spectroscopy):

      • Rationale: Confirms proton-proton couplings. For this molecule, it will show a clear cross-peak between the coupled aromatic protons (H-2'/H-6' and H-3'/H-5'), validating their assignment as an ortho-coupled system.

      • Key Parameters: Standard 'cosygpppqf' pulse sequence.

    • 2D HSQC (Heteronuclear Single Quantum Coherence):

      • Rationale: This is a powerful experiment that directly correlates each proton to the carbon it is attached to.[13] It provides an unambiguous link between the ¹H and ¹³C spectra, confirming assignments for H-4/C-4, all aromatic CH groups, and the methoxy group.

      • Key Parameters: Standard 'hsqcedetgpsisp2.3' pulse sequence.

Structure Confirmation and Data Interpretation

Final validation rests on the cohesive interpretation of all acquired spectra.

Structural Assignment Visualization

G cluster_mol NMR Assignments for 3-Hydroxy-5-(4-methoxyphenyl)isoxazole cluster_hsqc Key Expected HSQC (¹H-¹³C) Correlations mol H4 H-4 (~6.8 ppm) C4 C-4 (~99 ppm) H4->C4 H_aryl1 H-2'/6' (~7.7 ppm) C_aryl1 C-2'/6' (~128 ppm) H_aryl1->C_aryl1 H_aryl2 H-3'/5' (~7.0 ppm) C_aryl2 C-3'/5' (~114 ppm) H_aryl2->C_aryl2 H_OMe H-OMe (~3.8 ppm) C_OMe C-OMe (~55 ppm) H_OMe->C_OMe

Caption: Structure with atom numbering and a diagram of key expected ¹H-¹³C HSQC correlations.

Checklist for Final Validation:
  • Proton Spectrum Check:

    • Are there two doublets in the aromatic region, each integrating to 2H?

    • Is there a singlet around δ 6-7 ppm integrating to 1H (H-4)?

    • Is there a sharp singlet around δ 3.8 ppm integrating to 3H (-OCH₃)?

    • Is there a (potentially broad) singlet corresponding to the -OH proton?

  • Carbon Spectrum Check:

    • Are there 10 distinct carbon signals? (Note: C-2'/C-6' and C-3'/C-5' are equivalent).

    • Are the isoxazole carbons (C-3, C-5) observed far downfield (>160 ppm)?

    • Is the isoxazole C-4 observed around 100 ppm?

    • Does the methoxy carbon appear around 55 ppm?

  • 2D Spectra Check:

    • Does the COSY spectrum show a correlation between the two aromatic doublets?

    • Does the HSQC spectrum show correlations that match the assignments in the diagram above? For instance, does the proton signal at ~6.8 ppm correlate with the carbon signal at ~99 ppm?

A positive confirmation of all points on this checklist provides exceptionally high confidence in the structural assignment of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole. Any deviation would warrant further investigation, such as checking for impurities or considering the presence of an isomer.

References

  • Bagno, A., et al. (2006). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. Available at: [Link]

  • Reddit r/Chempros Discussion (2023). Hydroxyl Groups in NMR. Available at: [Link]

  • Qiu, D., et al. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Science Arena Publications (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available at: [Link]

  • ResearchGate (2015). Synthesis and synthetic utility of 3-isoxazolols. Available at: [Link]

  • Journal of the American Chemical Society (1962). Proton NMR Chemical Shifts of Hydronium and Hydroxyl Ions. Available at: [Link]

  • ACD/Labs (2026). Methoxy groups just stick out. Available at: [Link]

  • ResearchGate (2017). C-13 NMR spectra of some Isoxazolidine. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry. Available at: [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Silva, A. M. S., et al. (2007). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange (2017). What is the proton NMR spectrum of p-methoxyphenol? Available at: [Link]

  • Semantic Scholar (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon. Available at: [Link]

  • Futurity Proceedings (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Available at: [Link]

  • Oxford Academic (1995). Synthesis of 3-Hydroxyisoxazoles from γ-Ketoesters and Hydroxylamine. Available at: [Link]

  • Wang, L., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]

  • Molecules (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (2022). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Available at: [Link]

  • YouTube (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Available at: [Link]

  • UCD Research Repository (2020). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Synthesis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole: A Comparative Analysis of Commercial Precursors

Introduction: In the landscape of modern drug discovery and development, the isoxazole scaffold remains a cornerstone of medicinal chemistry, featuring in a wide array of therapeutic agents due to its versatile biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the landscape of modern drug discovery and development, the isoxazole scaffold remains a cornerstone of medicinal chemistry, featuring in a wide array of therapeutic agents due to its versatile biological activities.[1][2] Among its many derivatives, 3-Hydroxy-5-(4-methoxyphenyl)isoxazole stands out as a key intermediate and a pharmacophore of significant interest. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers and process chemists. This guide provides an in-depth, comparative analysis of two primary commercial precursors for the synthesis of this target molecule: the readily available 4-Methoxyacetophenone and, as a logical comparative starting point for an alternative strategy, Ethyl 4-methoxybenzoate .

This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, my objective is to provide a comprehensive, field-tested perspective on the synthetic routes emanating from these precursors. We will delve into the causality behind experimental choices, the inherent self-validating nature of the described protocols, and benchmark the performance of each pathway based on critical metrics including yield, purity, cost, and adherence to the principles of green chemistry.

Benchmarking Philosophies: Key Performance Indicators in Chemical Synthesis

Before delving into specific synthetic protocols, it is crucial to establish the metrics by which we will objectively compare the two pathways. A successful synthesis in an industrial or advanced research setting is not merely about obtaining the desired product; it is a multi-faceted optimization problem. The following Key Performance Indicators (KPIs) will form the basis of our comparison:

  • Yield: The most fundamental metric, representing the efficiency of a chemical reaction in converting reactants to the desired product.

  • Purity: Critical for downstream applications, especially in drug development, where impurities can have significant pharmacological consequences.

  • Cost-Effectiveness: A pragmatic and essential consideration, encompassing not only the price of starting materials but also reagent costs, energy consumption, and waste disposal.

  • Process Mass Intensity (PMI): A key green chemistry metric that quantifies the total mass of materials used (solvents, reagents, process aids) to produce a unit mass of the final product. A lower PMI indicates a more environmentally benign process.

  • Atom Economy: This metric, central to green chemistry, assesses the efficiency with which atoms from the reactants are incorporated into the final product.

  • Safety and Hazard Profile: An evaluation of the inherent risks associated with the reagents, intermediates, and reaction conditions.

A holistic evaluation of these KPIs provides a robust framework for selecting the most viable synthetic route for a given application, balancing scientific elegance with practical and sustainable considerations.

Synthetic Pathway Analysis: Two Routes to 3-Hydroxy-5-(4-methoxyphenyl)isoxazole

We will explore two distinct and plausible synthetic strategies, each starting from a readily available commercial precursor.

Pathway 1: The β-Diketone Route starting from 4-Methoxyacetophenone

This is a classic and reliable approach for the synthesis of 3-hydroxyisoxazoles. It involves a two-step sequence: a Claisen condensation to form a β-diketone intermediate, followed by a cyclization reaction with hydroxylamine.

Pathway 2: A Comparative Route Utilizing Ethyl 4-methoxybenzoate

For the purpose of a comprehensive comparison, we will consider a plausible alternative strategy that could conceptually start from Ethyl 4-methoxybenzoate. A common method to form unsymmetrically substituted isoxazoles involves the condensation of a lithiated oxime with an ester. This pathway offers a different set of reaction conditions and potential challenges.

Below is a visual representation of the two synthetic pathways we will be comparing.

Synthetic_Pathways cluster_0 Pathway 1: From 4-Methoxyacetophenone cluster_1 Pathway 2: From Ethyl 4-methoxybenzoate A1 4-Methoxyacetophenone C1 Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (β-Diketone Intermediate) A1->C1 Claisen Condensation B1 Diethyl Oxalate B1->C1 E1 3-Hydroxy-5-(4-methoxyphenyl)isoxazole C1->E1 Cyclization D1 Hydroxylamine Hydrochloride D1->E1 A2 Acetophenone Oxime C2 Dilithiated Oxime A2->C2 Deprotonation B2 n-Butyllithium B2->C2 E2 3-Phenyl-5-(4-methoxyphenyl)isoxazole (Illustrative Analogue) C2->E2 Condensation/ Cyclization D2 Ethyl 4-methoxybenzoate D2->E2

A comparative overview of the two synthetic pathways.

Experimental Protocols

The following protocols are detailed to be self-validating, with clear steps and justifications for the chosen conditions.

Protocol for Pathway 1: Synthesis via β-Diketone Intermediate

This protocol is a robust and well-established method for the synthesis of 3-hydroxyisoxazoles.[3][4]

Step 1: Synthesis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (β-Diketone Intermediate)

This step involves a Claisen condensation reaction between 4-methoxyacetophenone and diethyl oxalate.

  • Materials:

    • 4-Methoxyacetophenone (1.0 eq)

    • Diethyl oxalate (1.2 eq)

    • Sodium ethoxide (1.2 eq)

    • Anhydrous ethanol

    • Diethyl ether

    • 1 M Hydrochloric acid

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium metal (1.2 eq) in anhydrous ethanol under a nitrogen atmosphere to prepare sodium ethoxide.

    • To the freshly prepared sodium ethoxide solution, add a solution of 4-methoxyacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and 1 M hydrochloric acid to neutralize the base and precipitate the product.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-diketone.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.

Step 2: Synthesis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole

This step involves the cyclization of the β-diketone intermediate with hydroxylamine hydrochloride.

  • Materials:

    • Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (1.0 eq)

    • Hydroxylamine hydrochloride (1.5 eq)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve the β-diketone (1.0 eq) in ethanol.

    • Add a solution of hydroxylamine hydrochloride (1.5 eq) in water to the flask.

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If precipitation occurs, filter the solid and wash with cold ethanol/water.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 3-Hydroxy-5-(4-methoxyphenyl)isoxazole.

Protocol for Pathway 2: Synthesis via Dilithiated Oxime (Illustrative for Comparison)

This protocol outlines a common method for synthesizing unsymmetrically substituted isoxazoles and is presented here for comparative purposes, illustrating the synthesis of a closely related analogue.[5]

Step 1: Formation of Acetophenone Oxime

  • Materials:

    • Acetophenone (1.0 eq)

    • Hydroxylamine hydrochloride (1.2 eq)

    • Sodium hydroxide (1.2 eq)

    • Ethanol/Water

  • Procedure:

    • Dissolve hydroxylamine hydrochloride in water and add a solution of sodium hydroxide.

    • To this solution, add a solution of acetophenone in ethanol.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into cold water and collect the precipitated oxime by filtration.

Step 2: Synthesis of 3-Phenyl-5-(4-methoxyphenyl)isoxazole

  • Materials:

    • Acetophenone oxime (1.0 eq)

    • n-Butyllithium (2.2 eq) in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl 4-methoxybenzoate (1.1 eq)

    • 1 M Hydrochloric acid

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve acetophenone oxime in anhydrous THF and cool to 0 °C.

    • Slowly add n-butyllithium solution dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

    • Add a solution of ethyl 4-methoxybenzoate in anhydrous THF dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by slowly adding 1 M hydrochloric acid.

    • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole.

Performance Benchmarking: A Head-to-Head Comparison

The following table summarizes the anticipated performance of each synthetic pathway based on the established KPIs. The data for Pathway 1 is based on typical yields for this type of reaction, while the data for Pathway 2 is illustrative for a similar, well-documented synthesis.

Key Performance IndicatorPathway 1: From 4-MethoxyacetophenonePathway 2: From Ethyl 4-methoxybenzoate (Illustrative)Justification & Expert Insights
Overall Yield Good to Excellent (Anticipated 70-85%) Moderate (Reported 50-60% for analogues) [5]Pathway 1 generally proceeds with high efficiency in both steps. Pathway 2 can be sensitive to reaction conditions, and the use of a strong organolithium base can lead to side reactions, impacting the overall yield.
Purity High Good to High Both pathways, with appropriate purification (recrystallization or chromatography), can yield high-purity material. Pathway 1 may have fewer colored impurities.
Cost-Effectiveness Highly Favorable Less Favorable 4-Methoxyacetophenone and diethyl oxalate are commodity chemicals with low cost. n-Butyllithium, required for Pathway 2, is a more expensive and hazardous reagent, increasing the overall cost.
Process Mass Intensity (PMI) Lower Higher Pathway 1 uses more traditional and often less voluminous reagents and solvents. The workup for Pathway 2 can be more extensive, involving larger volumes of solvents for extraction and chromatography.
Atom Economy Good Moderate The Claisen condensation and cyclization in Pathway 1 have good atom economy. The use of a strong base like n-butyllithium in stoichiometric amounts in Pathway 2 lowers the overall atom economy.
Safety and Hazard Profile Safer More Hazardous Pathway 1 utilizes common laboratory reagents with well-understood hazards. Pathway 2 involves the use of pyrophoric n-butyllithium, which requires specialized handling and inert atmosphere techniques, posing a greater safety risk.

In-Depth Discussion and Mechanistic Rationale

Pathway 1: The Merits of the β-Diketone Approach

The synthesis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole via the β-diketone intermediate is a robust and highly favored method in both academic and industrial settings. The Claisen condensation is a powerful C-C bond-forming reaction that proceeds reliably with activated methylene compounds and esters. The subsequent cyclization with hydroxylamine is typically high-yielding and regioselective, leading directly to the desired 3-hydroxyisoxazole tautomer. The starting materials are inexpensive and readily available in bulk, making this pathway highly scalable and cost-effective. From a green chemistry perspective, while it does involve the use of organic solvents, the overall process mass intensity is generally lower than many alternative routes.

Pathway 2: An Alternative with Caveats

The use of a dilithiated oxime to synthesize an isoxazole offers a different strategic approach. This method allows for the coupling of two different aromatic systems, providing a degree of flexibility in the synthesis of unsymmetrical isoxazoles. However, this pathway comes with significant practical challenges. The use of n-butyllithium necessitates stringent anhydrous and inert atmosphere conditions, which can be difficult to maintain on a large scale. Furthermore, n-butyllithium is a pyrophoric reagent, posing a significant safety hazard. The cost of this organometallic reagent is also considerably higher than the reagents used in Pathway 1. While this route is mechanistically interesting and useful for certain specific synthetic targets, for the large-scale and cost-effective production of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole, it is a less attractive option compared to the β-diketone pathway.

Conclusion and Recommendation

Based on a comprehensive analysis of the key performance indicators, Pathway 1, proceeding through a β-diketone intermediate from 4-methoxyacetophenone, is the unequivocally recommended synthetic route for the preparation of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole. This pathway demonstrates superior performance in terms of yield, cost-effectiveness, safety, and environmental impact. Its reliance on readily available, inexpensive starting materials and well-established, high-yielding reactions makes it an ideal choice for both laboratory-scale synthesis and industrial-scale production.

While alternative routes such as the one illustrated in Pathway 2 exist and have their place in the synthetic chemist's toolbox, they do not offer the same combination of efficiency, safety, and economic viability for this specific target molecule. For researchers, scientists, and drug development professionals, the adoption of the β-diketone pathway will ensure a reliable and sustainable supply of this important isoxazole intermediate, facilitating further research and development efforts.

References

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]

  • Claisen isoxazole synthesis | Request PDF. ResearchGate. [Link]

  • 4-Methoxyacetophenone - 4-Acetylanisole Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]

  • Ethyl 4-methoxybenzoate. LookChem. [Link]

  • Hydroxylamine Hydrochloride - Hydroxylammonium chloride Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC. [Link]

  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses. [Link]

  • Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions | Request PDF. ResearchGate. [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]

  • Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | C13H14O5 | CID 287267. PubChem. [Link]

Sources

Comparative

Mass Spectrometry Validation of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with heterocyclic building blocks. 3-Hydroxy-5-(4-methoxyphenyl)isoxazole is a highly versatile scaffold, heavily utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with heterocyclic building blocks. 3-Hydroxy-5-(4-methoxyphenyl)isoxazole is a highly versatile scaffold, heavily utilized in the synthesis of bioactive molecules, including novel isoxazole-based curcumin analogues with enhanced pharmacokinetic profiles[1]. The structural integrity of this precursor directly dictates the yield, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).

However, traditional purity assays often fall short. This guide objectively compares the performance of an "Ultra-Pure" grade of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole against a "Standard Commercial" alternative, utilizing advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to expose hidden impurities that traditional methods miss.

The Analytical Dilemma: Why HPLC-UV is Insufficient

In isoxazole synthesis, regioselectivity is a persistent challenge. The formation of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole is frequently accompanied by its regioisomer, 5-hydroxy-3-(4-methoxyphenyl)isoxazole, alongside unreacted precursors and desmethyl process impurities.

Relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is analytically dangerous for this class of compounds. Isobaric impurities and structural isomers often exhibit nearly identical UV absorption maxima and co-elute under standard reverse-phase conditions. Recent advancements in bio-analytical methods have demonstrated the absolute necessity of LC-MS/MS for accurately quantifying isoxazole derivatives and distinguishing process-related impurities in heterocyclic building blocks[2]. Therefore, high-resolution mass spectrometry (HRMS) is mandatory to achieve a self-validating, orthogonal assessment of purity.

Comparative Performance Data

To demonstrate the necessity of MS validation, we subjected two different grades of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole to rigorous LC-MS/MS analysis. The data below highlights how standard commercial grades often harbor hidden regioisomers that go undetected by standard UV assays.

Purity MetricUltra-Pure GradeStandard Commercial GradeAnalytical Method
Overall Purity (Area %) > 99.8%96.4%LC-MS (Total Ion Chromatogram)
Regioisomer Content < 0.05%2.10%LC-MS/MS (MRM)
Desmethyl Impurity Not Detected0.85%HRMS
Mass Accuracy (Parent Ion) 192.0658 m/z (1.0 ppm)192.0665 m/z (4.6 ppm)HR-ESI-TOF

Table 1: Quantitative comparison of impurity profiles between Ultra-Pure and Standard Commercial grades.

Experimental Methodology: A Self-Validating Protocol

The following LC-MS/MS protocol is designed as a self-validating system. By incorporating an internal standard (e.g., carbamazepine) and utilizing targeted Multiple Reaction Monitoring (MRM) alongside full-scan HRMS, we ensure that any deviation in ionization efficiency or matrix suppression is mathematically accounted for. Blank injections are performed between every sample to definitively rule out column carryover.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 1.0 mg of the 3-Hydroxy-5-(4-methoxyphenyl)isoxazole sample.

  • Solubilization: Dissolve the sample in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock solution.

    • Causality: The 50% organic fraction ensures complete solubilization of the hydrophobic 4-methoxyphenyl moiety, while the aqueous fraction prevents solvent-shock peak distortion upon injection into the initial reverse-phase gradient.

  • Dilution: Dilute the stock to a working concentration of 10 µg/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid), spiking in 1 µg/mL of the internal standard.

Step 2: Chromatographic Separation
  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Causality: Sub-2-micron particles provide the high theoretical plate count necessary to baseline-resolve the target compound from its closely eluting 5-hydroxy-3-aryl regioisomer.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as a crucial proton donor, significantly enhancing the ionization efficiency of the isoxazole nitrogen in positive electrospray ionization (ESI+) mode.

  • Gradient Elution: 5% B hold for 1 min, ramp to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B for 3 minutes of re-equilibration. Flow rate: 0.3 mL/min.

Step 3: Mass Spectrometry (ESI-TOF/MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

    • Causality: Optimal thermal energy is required to efficiently desolvate the aqueous droplets without inducing in-source thermal degradation of the fragile hydroxyl-isoxazole ring.

  • Scan Range: m/z 50 to 500.

Workflow A Sample Prep (50:50 MeOH:H2O) B UHPLC Separation (C18, 1.7 µm) A->B C ESI+ Ionization (0.1% Formic Acid) B->C D HR-MS/MS (Orbitrap/TOF) C->D E Data Processing (Impurity Profiling) D->E

Figure 1: End-to-end LC-MS/MS workflow for isoxazole purity validation.

Fragmentation Parent Parent Ion [M+H]+ m/z 192.06 Frag1 Demethylated Fragment m/z 177.04 Parent->Frag1 Loss of CH3• (-15 Da) Frag2 Ring Cleavage Product m/z 149.06 Parent->Frag2 Loss of HCNO (-43 Da) Frag3 Phenolic Cation m/z 107.05 Frag1->Frag3 Further Fragmentation

Figure 2: Proposed ESI+ fragmentation pathway for 3-Hydroxy-5-(4-methoxyphenyl)isoxazole.

Conclusion

The comparative data definitively proves that standard commercial grades of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole often contain unacceptable levels of regioisomers and desmethyl impurities. For researchers engaged in sensitive drug discovery campaigns, utilizing an Ultra-Pure grade validated by HR-LC-MS/MS is not just a best practice—it is a scientific necessity to prevent off-target effects and ensure reproducible downstream synthesis.

References

  • Title: Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study Source: Journal of Chromatography B (PubMed) URL: [Link]

Sources

Validation

Comparative Analysis of Catalytic Pathways for the Production of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole

Introduction & Scientific Context The 3-hydroxyisoxazole scaffold has emerged as a critical pharmacophore in modern drug discovery. Recently identified as a highly effective, non-genotoxic Zinc-Binding Group (ZBG) for Hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The 3-hydroxyisoxazole scaffold has emerged as a critical pharmacophore in modern drug discovery. Recently identified as a highly effective, non-genotoxic Zinc-Binding Group (ZBG) for Histone Deacetylase 6 (HDAC6) inhibitors[1][2], this core offers a safer alternative to traditional hydroxamic acids, which are prone to the mutagenic Lossen rearrangement[3].

Specifically, 3-Hydroxy-5-(4-methoxyphenyl)isoxazole serves as a vital intermediate and model compound for developing these targeted therapeutics. Synthesizing this molecule with high regioselectivity (avoiding the 5-isoxazolone tautomer) and acceptable yields requires precise catalytic control. This guide objectively compares three distinct catalytic pathways for its production, providing field-proven protocols, causality behind experimental choices, and self-validating workflows.

Mechanistic Overview of Synthetic Strategies

To achieve the desired regiochemistry, three primary retrosynthetic strategies are employed[2]. Each pathway utilizes different starting materials and catalytic mechanisms to drive the cyclization with hydroxylamine.

SyntheticStrategies Target Target: 3-Hydroxy-5-(4-methoxyphenyl)isoxazole PathA Pathway A: Propiolate Cyclization PathA->Target KOH, MeOH (High Regioselectivity) PathB Pathway B: Tandem Dehydrohalogenation PathB->Target KOH, EtOH, Reflux (One-Pot) PathC Pathway C: β-Keto Ester Condensation PathC->Target Na-Malonate, H2O (Green, Low Regioselectivity) SM_A Methyl 3-(4-methoxyphenyl)propiolate + NH2OH·HCl SM_A->PathA SM_B Methyl 2,3-dibromo-3-(4-methoxyphenyl)propanoate + NH2OH·HCl SM_B->PathB SM_C Ethyl 4-methoxybenzoylacetate + NH2OH·HCl SM_C->PathC

Figure 1: Comparison of three distinct catalytic pathways for 3-hydroxy-5-arylisoxazole synthesis.

Comparative Analysis & Experimental Protocols

Pathway A: Base-Mediated Cyclization of Propiolate Esters

Causality & Mechanism: This pathway relies on the 1,4-conjugate addition of hydroxylamine to an alkyne ester. Potassium hydroxide (KOH) serves a dual catalytic role: it deprotonates the hydroxylamine hydrochloride to generate the active, highly nucleophilic free base, and it activates the propiolate ester for nucleophilic attack. The rigid geometry of the alkyne intermediate heavily favors the formation of the 3-hydroxy isomer over the 5-isoxazolone upon ring closure[2].

Self-Validating Protocol:

  • Initiation: Dissolve 10 mmol of methyl 3-(4-methoxyphenyl)propiolate in 25 mL of anhydrous methanol. Cool the system to 0 °C to suppress unwanted transesterification.

  • Catalytic Activation: Slowly add 15 mmol of hydroxylamine hydrochloride, followed by the dropwise addition of a methanolic KOH solution (30 mmol). Causality: The excess base ensures complete generation of free hydroxylamine and maintains the basicity required for the conjugate addition.

  • Propagation & IPC (In-Process Control): Stir at room temperature for 4–6 hours. Self-Validation: Monitor via LC-MS. The reaction is validated when the propiolate mass peak ( [M+H]+ ) disappears, replaced by the acyclic oxime adduct intermediate.

  • Cyclization & Isolation: Quench the reaction by adding 1M HCl until the pH reaches exactly 3.0. Causality: Acidification drives the intramolecular cyclization and neutralizes the isoxazole, causing the highly pure 3-hydroxy-5-(4-methoxyphenyl)isoxazole to precipitate out of the methanolic solution. Filter and dry.

MechanismA A Propiolate Ester + NH2OH B Base Activation (Deprotonation) A->B KOH C 1,4-Conjugate Addition B->C Nucleophilic Attack D Intramolecular Cyclization C->D Ring Closure E Acid Quench (pH 3) D->E Neutralization F Target Isoxazole E->F Precipitation

Figure 2: Step-by-step mechanistic workflow of the base-catalyzed propiolate cyclization.

Pathway B: Tandem Dehydrohalogenation-Cyclization of Dibromoesters

Causality & Mechanism: Isolating terminal alkynes or propiolates can be challenging due to their volatility and instability. Pathway B circumvents this by starting with methyl 2,3-dibromo-3-(4-methoxyphenyl)propanoate[2]. Alcoholic KOH is used under reflux to force a tandem double E2 elimination (dehydrohalogenation), generating the propiolate in situ, which is immediately trapped by hydroxylamine.

Self-Validating Protocol:

  • Initiation: Suspend 10 mmol of the dibromoester and 20 mmol of hydroxylamine hydrochloride in 30 mL of ethanol.

  • Tandem Catalysis: Add a large excess of KOH (50 mmol). Causality: Two equivalents are consumed by the double E2 elimination, one neutralizes the HCl salt, and the remainder catalyzes the cyclization.

  • Propagation & IPC: Reflux at 80 °C for 8–12 hours. Self-Validation: Perform TLC (Hexane:EtOAc 7:3). The complete disappearance of the UV-active dibromoester spot validates the completion of the tandem sequence.

  • Isolation: Cool to room temperature, acidify with 2M HCl, extract with ethyl acetate, and purify via silica gel flash chromatography.

Pathway C: Organocatalyzed Condensation of β-Keto Esters (Green Chemistry)

Causality & Mechanism: Driven by green chemistry principles, this pathway utilizes an aqueous medium and a mild organocatalyst (e.g., sodium malonate)[4]. The catalyst activates the carbonyl carbon of ethyl 4-methoxybenzoylacetate for nucleophilic attack by hydroxylamine. However, because the β -keto ester lacks the rigid linear geometry of an alkyne, the hydroxylamine can attack either the ketone or the ester carbonyl, leading to a mixture of the 3-hydroxyisoxazole and the 5-isoxazolone tautomer.

Self-Validating Protocol:

  • Initiation: Disperse 10 mmol of ethyl 4-methoxybenzoylacetate and 12 mmol of hydroxylamine hydrochloride in 40 mL of DI water.

  • Catalysis: Add 10 mol% sodium malonate. Causality: The dibasic nature of sodium malonate provides a buffered microenvironment that activates the dicarbonyl without triggering rapid, uncontrolled hydrolysis.

  • Propagation & IPC: Stir at 25 °C for 2–4 hours. Self-Validation: The product selectively precipitates out of the aqueous phase, driving the equilibrium forward.

  • Isolation: Filter the solid. Critical Note: Regioselectivity is poor. Melting point analysis and 1 H-NMR are strictly required to quantify the ratio of the 3-OH vs. 5-OH isomers.

Quantitative Data Comparison

The following table summarizes the experimental performance metrics of each catalytic pathway, allowing researchers to select the optimal route based on their specific scale-up or purity requirements.

Performance MetricPathway A (Propiolate)Pathway B (Dibromoester)Pathway C (β-Keto Ester)
Starting Material Methyl 3-(4-methoxyphenyl)propiolateMethyl 2,3-dibromo-3-(4-methoxyphenyl)propanoateEthyl 4-methoxybenzoylacetate
Catalyst / Reagent KOH / MeOHKOH / EtOHSodium Malonate / H₂O
Yield (%) 75 – 85% 45 – 55%80 – 90% (Mixed Isomers)
Regioselectivity (3-OH : 5-OH) > 95 : 5 90 : 1040 : 60 (Favors 5-isoxazolone)
Reaction Time 4 – 6 hours8 – 12 hours2 – 4 hours
E-factor (Environmental Impact) ModerateHigh (Halogen waste)Low (Aqueous/Green)
Primary Use Case High-purity ZBG synthesisAvoiding unstable alkynesGreen synthesis of 5-ones

References

  • Title: Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021) URL: [Link]

  • Title: A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions Source: Indian Journal of Chemistry (2022) URL: [Link]

Sources

Comparative

Reproducibility of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole Synthesis Routes: A Comparative Guide

The 3-hydroxyisoxazole scaffold is a privileged bioisostere for carboxylic acids, widely utilized in the development of GABA receptor agonists, GPR40 activators, and highly selective Histone Deacetylase 6 (HDAC6) inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-hydroxyisoxazole scaffold is a privileged bioisostere for carboxylic acids, widely utilized in the development of GABA receptor agonists, GPR40 activators, and highly selective Histone Deacetylase 6 (HDAC6) inhibitors[1]. Specifically, 3-hydroxy-5-(4-methoxyphenyl)isoxazole serves as a critical building block in medicinal chemistry. However, synthesizing this specific regioisomer reproducibly is notoriously challenging. The primary failure point in most laboratories is the inadvertent formation of the thermodynamically favored 5-isoxazolone byproduct.

As an application scientist, achieving regiochemical fidelity requires moving beyond standard recipes and understanding the thermodynamic and kinetic levers of the cyclization process. This guide provides an objective, data-driven comparison of the primary synthetic routes, detailing the mechanistic causality behind each protocol to ensure self-validating, reproducible outcomes.

Comparative Analysis of Synthetic Routes

Route A: β -Keto Ester Condensation (Kinetic Control)

The most direct and industrially relevant approach involves the condensation of ethyl 4-methoxybenzoylacetate with hydroxylamine[2].

  • Mechanistic Causality: At ambient temperatures, hydroxylamine preferentially attacks the highly electrophilic ester carbonyl, leading to the undesired 5-isoxazolone. By conducting the reaction at cryogenic temperatures (-30°C) and utilizing the sodium enolate of the β -keto ester, the nucleophilic attack is kinetically directed to the ketone carbonyl. A subsequent rapid acidic quench at 80°C locks the intermediate into the desired 3-hydroxyisoxazole before it can equilibrate.

Route B: 2,3-Dibromo-3-arylpropanoate Cyclization (Substitution Route)

Developed to bypass the strict cryogenic requirements of Route A, this method utilizes ethyl 2,3-dibromo-3-(4-methoxyphenyl)propanoate as a precursor[1].

  • Mechanistic Causality: The presence of the α and β bromines fundamentally alters the electrophilic landscape. Hydroxylamine acts as a binucleophile, initiating a sequence of substitution and elimination reactions that inherently favor the 3-hydroxyisoxazole geometry, effectively eliminating the 5-isoxazolone pathway.

Route C: Intramolecular Cyclization of N-Hydroxy-propiolamides

A modern, highly selective approach involving the 1,4-addition of a hydroxyl group to a conjugated alkyne[1].

  • Mechanistic Causality: N-hydroxy-3-(4-methoxyphenyl)propiolamide is subjected to basic or thermal conditions. The rigid linear geometry of the alkyne forces a 5-endo-dig cyclization. The spatial proximity of the N-hydroxyl group to the alkyne ensures absolute regioselectivity.

Quantitative Performance Comparison

To guide route selection based on project scale and purity requirements, the performance metrics of the three routes are summarized below:

MetricRoute A: β -Keto EsterRoute B: Dibromo EsterRoute C: Propiolamide
Overall Yield 40–60%65–75%50–60% (over 2 steps)
Regioselectivity (3-OH : 5-OH) ~85:15>95:5>99:1
Scalability High (Kilogram scale)Medium (Bench scale)Low (Discovery scale)
Reaction Time 4–6 hours12–18 hours24+ hours
Primary Challenge Strict cryogenic controlPoor atom economy (Br₂)Complex precursor synthesis

Mechanistic Divergence Pathway

The following diagram illustrates the critical mechanistic divergence in Route A, highlighting why temperature control is the absolute determinant of success.

Mechanism SM β-Keto Ester (Ethyl 4-methoxybenzoylacetate) PathA Kinetic Control (T < -20°C, NaOH) SM->PathA PathB Thermodynamic Control (Room Temp, Neutral) SM->PathB IntA Ketone Attack (Hydroxamic Acid) PathA->IntA Regioselective IntB Ester Attack (Amide Intermediate) PathB->IntB Competing ProdA 3-Hydroxy-5- (4-methoxyphenyl)isoxazole IntA->ProdA HCl, 80°C ProdB 5-Isoxazolone Derivative IntB->ProdB Spontaneous

Mechanistic divergence in β-keto ester cyclization based on temperature control.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate in-process controls (IPCs) that allow the chemist to validate the system state before proceeding to the next step.

Protocol A: Kinetic Condensation of β -Keto Esters (Route A)

Optimal for scale-up when cryogenic reactors are available.

  • Enolate Formation: Dissolve ethyl 4-methoxybenzoylacetate (1.0 eq) in methanol. Cool the reactor to -30°C. Add aqueous NaOH (1.1 eq) dropwise over 15 minutes.

    • Causality: Deprotonation forms the sodium enolate, reducing the electrophilicity of the ester carbonyl and directing subsequent nucleophilic attack to the ketone[2].

  • Hydroxylamine Addition: Add a pre-neutralized solution of NH₂OH·HCl (1.05 eq) and NaOH (1.05 eq) dropwise. Maintain the internal temperature strictly below -20°C. Stir for 2 hours.

    • Validation Checkpoint: Quench a 50 µL aliquot in pH 7 buffer. LC-MS must show the mass of the uncyclized hydroxamic acid intermediate; no cyclized product should be visible. If 5-isoxazolone is detected, the cooling system has failed.

  • Quench and Cyclize: Add a small volume of acetone (0.5 eq) to the reactor at -20°C. Immediately add excess concentrated HCl (to reach pH < 2) and rapidly heat the mixture to 80°C for 1 hour.

    • Causality: Acetone quenches unreacted hydroxylamine, preventing stray side reactions during heating[2]. Rapid heating under strongly acidic conditions forces the kinetic intermediate to cyclize into the 3-hydroxyisoxazole before it can equilibrate to the thermodynamic sink.

  • Isolation: Cool to room temperature, pour into water, and extract with EtOAc. Wash with brine, dry over MgSO₄, and concentrate. Recrystallize from EtOH/Water to yield the pure product.

Protocol B: Dibromo-Ester Cyclization (Route B)

Optimal for discovery chemistry and bench-scale synthesis where regioselectivity is prioritized over atom economy.

  • Base Neutralization: Suspend NH₂OH·HCl (3.0 eq) in ethanol. Add aqueous NaOH (4.0 eq) and stir at room temperature for 15 minutes.

  • Substitution/Cyclization: Add ethyl 2,3-dibromo-3-(4-methoxyphenyl)propanoate (1.0 eq) dropwise to the suspension. Heat the mixture to reflux for 4–6 hours.

    • Causality: The excess base facilitates both the liberation of free hydroxylamine and the sequential dehydrohalogenation/substitution required to close the isoxazole ring[1].

    • Validation Checkpoint: TLC (Hexane:EtOAc 7:3) should indicate complete consumption of the UV-active dibromo starting material (Rf ~0.7) and the appearance of a highly polar spot (Rf ~0.2) that stains positive with FeCl₃ (confirming the presence of the free hydroxyl group).

  • Acidification: Cool the mixture to 0°C and carefully acidify with 1M HCl until the pH reaches 3.

    • Causality: The resulting 3-hydroxyisoxazole is acidic (pKa ~ 5.5). Acidification is mandatory to protonate the sodium salt, allowing the compound to partition into the organic phase during extraction.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography (gradient elution: DCM to DCM:MeOH 95:5).

WorkflowB Step1 Bromination Aryl cinnamate + Br2 in DCM (Yields 2,3-dibromo ester) Step2 Cyclization Setup Add NH2OH·HCl + NaOH in EtOH at Room Temperature Step1->Step2 Step3 Reflux & Monitor Heat to reflux for 4-6h (Check TLC for SM consumption) Step2->Step3 Step4 Acidification & Isolation Quench with 1M HCl to pH 3 Extract with EtOAc Step3->Step4

Experimental workflow for the 2,3-dibromo-3-arylpropanoate cyclization route.

References

  • Nakamura, T., et al. "Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine." Agricultural and Biological Chemistry, vol. 53, no. 7, 1989, pp. 1831-1837.[Link]

  • Linciano, P., et al. "Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 36, no. 1, 2021, pp. 416-425.[Link]

Sources

Validation

Cross-Reactivity Studies of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole Analogs: A Comparison Guide

Executive Summary 3-Hydroxy-5-(4-methoxyphenyl)isoxazole (4-OMe-HPIS) is an advanced aryl-isoxazole derivative that leverages the 3-hydroxyisoxazole scaffold as a bioisostere for the carboxylic acid moiety found in γ-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxy-5-(4-methoxyphenyl)isoxazole (4-OMe-HPIS) is an advanced aryl-isoxazole derivative that leverages the 3-hydroxyisoxazole scaffold as a bioisostere for the carboxylic acid moiety found in γ-aminobutyric acid (GABA)[1]. While early-generation analogs like muscimol exhibit potent but non-selective pan-activation of GABA-A receptors[2], the introduction of the 5-(4-methoxyphenyl) group fundamentally alters the molecule's steric and electronic profile. This guide provides an objective comparison of 4-OMe-HPIS against alternative isoxazole analogs, detailing its receptor subtype cross-reactivity and off-target profile, supported by validated experimental protocols.

Structural Rationale & Pharmacological Causality

The design of 4-OMe-HPIS is rooted in overcoming the limitations of its predecessors:

  • Muscimol: A highly potent orthosteric agonist at the β+/α− interface of GABA-A receptors. However, its lack of steric bulk leads to indiscriminate binding across almost all α-subunit variants, resulting in complex, often toxic, neurobehavioral profiles[1].

  • 3-Hydroxy-5-phenylisoxazole (HPIS): The addition of a 5-phenyl ring increases lipophilicity and restricts the conformational entropy of the ligand[3]. However, unsubstituted 5-phenylisoxazoles are known to exhibit off-target cross-reactivity with acetylcholinesterase (AChE), a mechanism exploited in agrochemicals like isoxathion[4].

  • 4-OMe-HPIS: The inclusion of a para-methoxy group serves a dual purpose. Electronically , the electron-donating nature of the methoxy group fine-tunes the pKa of the 3-hydroxyl group, optimizing the ratio of the active zwitterionic/anionic species at physiological pH. Sterically , the bulk of the methoxy group creates a targeted steric clash within the binding pockets of α1-containing synaptic GABA-A receptors and the narrow active-site gorge of AChE, while maintaining high affinity for the more accommodating extrasynaptic α4β3δ receptors.

Comparative Performance Data

The following table summarizes the cross-reactivity profiles of 4-OMe-HPIS and its structural alternatives. Data reflects orthosteric binding affinity ( Ki​ ) and off-target enzymatic inhibition ( IC50​ ).

CompoundGABA-A α1β2γ2 (Synaptic) Ki​ (µM)GABA-A α4β3δ (Extrasynaptic) Ki​ (µM)AChE Inhibition IC50​ (µM)Primary Pharmacological Profile
Muscimol 0.0120.008>1000Pan-GABA-A Agonist[1]
Gaboxadol (THIP) 2.50.15>1000δ-Subtype Selective Agonist
HPIS 0.850.3245.0Moderate Selectivity, AChE Risk[4]
4-OMe-HPIS >10.00.08 >500 Highly α4β3δ Selective

Table 1: Quantitative comparison of receptor affinities and off-target cross-reactivity. 4-OMe-HPIS demonstrates superior selectivity for extrasynaptic δ-containing receptors while mitigating the AChE inhibition risk associated with the unsubstituted HPIS core.

Mechanistic Pathway & Workflow Visualization

G Core 3-Hydroxyisoxazole Scaffold (Carboxylic Acid Bioisostere) Muscimol Muscimol Non-selective GABA-A Agonist High Toxicity Core->Muscimol Aminomethyl Substitution HPIS 3-Hydroxy-5-phenylisoxazole (HPIS) Moderate Selectivity AChE Cross-Reactivity Risk Core->HPIS 5-Phenyl Substitution GABA_A GABA-A Receptors (Orthosteric Site) Muscimol->GABA_A Pan-activation Target 4-OMe-HPIS High α4β3δ Selectivity Minimal AChE Cross-Reactivity HPIS->Target 4-Methoxy Addition (Steric/Electronic Tuning) HPIS->GABA_A Subtype-biased AChE Acetylcholinesterase (AChE) (Off-Target Site) HPIS->AChE Moderate Inhibition Target->GABA_A Highly Selective (α4β3δ) Target->AChE Steric Clash (No Inhibition)

Figure 1: Structural evolution and cross-reactivity logic of 3-hydroxyisoxazole analogs.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes internal controls to isolate the variable of interest.

Protocol 1: Radioligand Binding Assay ([3H]Muscimol Displacement)

Purpose: To quantitatively assess the cross-reactivity and orthosteric binding affinity of 4-OMe-HPIS across distinct GABA-A receptor subtypes[5]. Causality & Design: We utilize recombinant HEK293 cells expressing specific subunit combinations (e.g., α1β2γ2 vs. α4β3δ). HEK293 cells lack endogenous GABA receptors, providing a zero-background matrix. [3H]Muscimol is used as the radiotracer because it binds exclusively to the orthosteric site; displacement by 4-OMe-HPIS confirms competitive binding at the exact same locus.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest transfected HEK293 cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 0.5 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H]Muscimol (final concentration 2 nM), and 50 µL of 4-OMe-HPIS at varying concentrations ( 10−10 to 10−4 M).

  • Self-Validation (Non-Specific Binding): In parallel wells, add 1 mM unlabeled GABA instead of 4-OMe-HPIS. The residual radioactivity in these wells represents non-specific binding (NSB) and must be subtracted from all total binding values to yield specific binding.

  • Filtration & Detection: Incubate for 60 minutes at 4°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce ligand adherence). Wash filters three times with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Off-Target AChE Cross-Reactivity Screen (Modified Ellman’s Assay)

Purpose: To verify that the 4-methoxy substitution successfully eliminates the off-target acetylcholinesterase inhibition observed in unsubstituted 5-phenylisoxazoles[4]. Causality & Design: The Ellman's assay is a continuous, colorimetric, self-validating system. AChE cleaves the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to form the yellow 5-thio-2-nitrobenzoate anion. A lack of yellow color directly correlates with enzyme inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve DTNB to 0.3 mM and acetylthiocholine iodide to 0.5 mM in the buffer.

  • Enzyme Setup: Dilute recombinant human AChE to 0.03 U/mL in the phosphate buffer.

  • Incubation: In a clear 96-well microplate, add 140 µL of buffer, 20 µL of AChE solution, and 20 µL of 4-OMe-HPIS (test compound) or HPIS (comparator).

  • Self-Validation (Positive/Negative Controls): Use 20 µL of buffer as a negative control (100% enzyme activity). Use 20 µL of Donepezil (1 µM) as a positive control for complete inhibition. This validates the assay's dynamic range.

  • Reaction Initiation: Incubate at 25°C for 10 minutes. Add 20 µL of the DTNB/acetylthiocholine mixture to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the IC50​ based on the reduction in V0​ relative to the negative control.

Conclusion

The structural evolution from muscimol to 3-hydroxy-5-(4-methoxyphenyl)isoxazole demonstrates the power of targeted bioisosteric replacement. By introducing a para-methoxy group to the 5-phenylisoxazole core, researchers can achieve high selectivity for extrasynaptic α4β3δ GABA-A receptors while completely engineering out the off-target AChE cross-reactivity inherent to the parent scaffold. This makes 4-OMe-HPIS a superior pharmacological tool for studying tonic inhibition pathways in neurodevelopment and disease.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole

This guide provides a detailed protocol for the proper and safe disposal of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole, a compound frequently utilized in drug development and chemical research. Adherence to these procedures...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the proper and safe disposal of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole, a compound frequently utilized in drug development and chemical research. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the protection of our environment. The information herein is synthesized from established safety protocols for isoxazole derivatives and general guidelines for hazardous waste management set forth by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Assessment and Initial Safety Precautions

Immediate Safety and Handling Precautions:

Before beginning any disposal-related activities, ensure you are equipped with the necessary Personal Protective Equipment (PPE).

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against accidental splashes and airborne particles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential absorption.[1][2]
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.[5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated.[2][6]Minimizes inhalation of the compound.

Always consult your institution's Chemical Hygiene Plan (CHP) for specific safety protocols.[7][8][9][10][11]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole is to treat it as hazardous chemical waste.[2] This waste must be collected and transferred to a licensed and approved waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Workflow for Proper Disposal:

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Transfer Prep Don appropriate PPE Segregate Segregate Waste: Solid vs. Liquid Prep->Segregate Solid_Waste Solid Waste: Collect in a labeled, leak-proof container. Segregate->Solid_Waste Solids Liquid_Waste Liquid Waste: Collect in a labeled, chemically resistant container with a screw cap. Segregate->Liquid_Waste Liquids Store Store container in a designated, secure hazardous waste area. Solid_Waste->Store Liquid_Waste->Store Transfer Arrange for pickup by a licensed hazardous waste disposal service. Store->Transfer

Caption: Disposal workflow for 3-Hydroxy-5-(4-methoxyphenyl)isoxazole.

Detailed Steps:

  • Waste Identification and Segregation : Treat all 3-Hydroxy-5-(4-methoxyphenyl)isoxazole and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) as hazardous waste. Maintain separate waste streams for solid and liquid waste to ensure proper disposal.[9]

  • Waste Collection and Storage :

    • Solid Waste : Collect solid 3-Hydroxy-5-(4-methoxyphenyl)isoxazole waste in a dedicated, leak-proof, and clearly labeled container. The original product container, if in good condition, is a suitable option.[2]

    • Liquid Waste : If the compound is in a solution, collect it in a chemically resistant, leak-proof container with a secure screw-top cap.[2]

    • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name: "3-Hydroxy-5-(4-methoxyphenyl)isoxazole," and any other identifiers required by your institution and local regulations.

  • Interim Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.

  • Final Disposal : Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company. Do not attempt to treat or neutralize the chemical unless you are specifically trained and equipped to do so, following a validated and approved protocol. Controlled incineration with flue gas scrubbing at a licensed facility is a common disposal method for such compounds.[5]

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Ventilate : Immediately evacuate the affected area and ensure it is well-ventilated.

  • Control Ignition Sources : Remove all sources of ignition from the area.[5]

  • Contain the Spill : Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect and Dispose : Carefully sweep or scoop up the absorbed material, minimizing dust formation. Place the material into a sealed, labeled container for disposal as hazardous waste, following the protocol outlined above.[2]

  • Decontaminate : Clean the spill area with an appropriate solvent (consult your lab's safety procedures) and then wash with soap and water. Collect all cleaning materials for disposal as hazardous waste.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulations governing hazardous waste are issued by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13][14] It is the responsibility of the waste generator to ensure that all legal requirements are met.[13][15]

By following these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole, contributing to a culture of safety and environmental stewardship.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (URL: [Link])

  • Laboratories - Overview | Occupational Safety and Health Administration. (URL: [Link])

  • Laboratory Waste Disposal Safety Protocols - NSTA. (URL: [Link])

  • Laboratory Safety Guidance - OSHA. (URL: [Link])

  • The Laboratory Standard | Office of Clinical and Research Safety. (URL: [Link])

  • 3-(4-METHOXYPHENYL)ISOXAZOLE — Chemical Substance Information - NextSDS. (URL: [Link])

  • 38693-90-2 - Safety Data Sheet. (URL: [Link])

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (URL: [Link])

  • 3-(4-METHOXYPHENYL)-5(4H)-ISOXAZOLONE — Chemical Substance Information. (URL: [Link])

  • Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole - CDN. (URL: [Link])

  • Inhibiting effect of a synthesized organic compound, [3-(4- methoxyphenyl)isoxazole-5-yl]-methanol, on copper in 1 M sulfuric ac - Chemical Review and Letters. (URL: [Link])

  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole - Organic Syntheses Procedure. (URL: [Link])

  • Chemical Compatibility Database from Cole-Parmer. (URL: [Link])

  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents - Der Pharma Chemica. (URL: [Link])

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (URL: [Link])

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. (URL: [Link])

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (URL: [Link])

  • SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. (URL: [Link])

  • Chemical Compatibility Chart - Walchem. (URL: [Link])

  • Waste, Chemical, and Cleanup Enforcement | US EPA. (URL: [Link])

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council. (URL: [Link])

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC. (URL: [Link])

  • Chemical Compatibility Chart - Sterlitech Corporation. (URL: [Link])

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Handling

Personal protective equipment for handling 3-Hydroxy-5-(4-methoxyphenyl)isoxazole

An In-Depth Guide to Personal Protective Equipment for Handling 3-Hydroxy-5-(4-methoxyphenyl)isoxazole As a novel isoxazole derivative, 3-Hydroxy-5-(4-methoxyphenyl)isoxazole requires a cautious and systematic approach t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Personal Protective Equipment for Handling 3-Hydroxy-5-(4-methoxyphenyl)isoxazole

As a novel isoxazole derivative, 3-Hydroxy-5-(4-methoxyphenyl)isoxazole requires a cautious and systematic approach to laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural class—heterocyclic compounds used in drug development—necessitates handling it as a potentially hazardous substance. This guide, grounded in established safety protocols from the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS), provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE). Our approach is built on the foundational RAMP principle: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[1]

Hazard Recognition and Risk Assessment

Handling any new chemical entity begins with a thorough risk assessment. Based on data from analogous isoxazole compounds, we must anticipate a range of potential hazards.

Table 1: Potential Hazard Profile based on Analogous Isoxazole Derivatives

Hazard ClassPotential Effects & SymptomsRepresentative Sources
Acute Oral Toxicity Harmful if swallowed.Based on 3-(4-Methoxyphenyl)isoxazole (GHS07 pictogram, H302 hazard statement).[2]
Skin Irritation/Corrosion May cause skin irritation or burns upon contact.[3][4][5]Based on similar heterocyclic compounds.[3][4][5]
Eye Damage/Irritation May cause serious eye irritation or severe damage.[3][4][5]Based on similar heterocyclic compounds.[3][4][5]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5]Based on similar heterocyclic compounds.[4][5]

Scientist's Note: The principle of causality in lab safety dictates that in the absence of specific data, we extrapolate from structurally related compounds. The isoxazole ring system is a common scaffold in bioactive molecules, and it is prudent to assume the compound is biologically active and potentially toxic until proven otherwise.[6][7]

The First Line of Defense: Engineering and Administrative Controls

Before any discussion of PPE, the hierarchy of controls must be applied. PPE is the last line of defense, used after engineering and administrative controls have been implemented to minimize exposure.[8]

  • Engineering Controls: All manipulations of solid 3-Hydroxy-5-(4-methoxyphenyl)isoxazole or its solutions must be conducted within a certified chemical fume hood.[9][10] This is the most critical step in minimizing respiratory exposure. Laboratory ventilation systems are essential for protecting against airborne contaminants.[11]

  • Administrative Controls: Your institution must have a written Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[10][12][13] This plan includes standard operating procedures (SOPs), training requirements, and emergency protocols specific to your laboratory's work with hazardous chemicals.[9]

Core PPE Protocol: A Step-by-Step Guide

The selection of PPE must be tailored to the specific procedures being performed. The following protocol outlines the minimum required PPE for handling 3-Hydroxy-5-(4-methoxyphenyl)isoxazole.

Eye and Face Protection
  • Mandatory Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards are required at all times when the chemical is present in the laboratory. Standard safety glasses are insufficient as they do not provide a seal against splashes.[4][14]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a full-face shield must be worn over the chemical splash goggles.[15][16]

Hand Protection
  • Glove Selection: Use powder-free nitrile gloves. Powdered gloves are not recommended as the powder can absorb and aerosolize chemical particles, increasing the risk of inhalation.[8] Nitrile provides good resistance to a broad range of chemicals, but always check the manufacturer's glove compatibility chart for specific solvents being used.

  • Proper Technique: Use the double-gloving technique for enhanced protection, especially during procedures with a higher risk of contamination. Regularly inspect gloves for any signs of degradation or punctures. Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected.[8]

Body Protection
  • Standard Use: A flame-resistant (FR) laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement.

  • High-Risk Procedures: For large-scale work or situations with a high potential for spills and splashes, a chemically resistant apron or disposable coveralls should be worn over the lab coat.[15][17]

Respiratory Protection

Respiratory protection is necessary when engineering controls alone cannot guarantee exposure levels remain below permissible limits or when handling the compound as a fine powder outside of a fume hood.

  • For Powders: If weighing or transferring the solid compound could generate dust, a NIOSH-approved N95 respirator is the minimum requirement.

  • For Vapors/Aerosols: If working with volatile solutions or creating aerosols and engineering controls are inadequate, a half-mask or full-face respirator with organic vapor cartridges is necessary.[14][17] All respirator use requires prior medical clearance, training, and fit-testing as part of a formal Respiratory Protection Program.[13]

Operational Plan: Donning, Doffing, and Disposal

A procedural approach to PPE usage is critical to prevent cross-contamination.

Donning PPE (Putting On)
  • Clothing: Ensure you are wearing appropriate lab attire (long pants, closed-toe shoes).[18]

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Coverall: Put on your lab coat or coverall.

  • Respirator: If required, perform a seal check and don your respirator.

  • Goggles/Face Shield: Put on your chemical splash goggles, followed by a face shield if needed.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

Doffing PPE (Taking Off)

The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer gloves).

  • Initial Decontamination: Before leaving the immediate work area, wipe down outer gloves with an appropriate solvent (e.g., 70% ethanol) if safe to do so.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching your skin. Dispose of them immediately.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat/Coverall: Remove the lab coat by rolling it down from the shoulders, turning it inside out to contain any surface contamination.

  • Respirator: Remove the respirator without touching the front of the mask.

  • Inner Gloves: Remove the final pair of gloves, again without touching your bare skin.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[18]

Visualizing the Workflow

The following diagram outlines the decision-making process for ensuring safety when handling 3-Hydroxy-5-(4-methoxyphenyl)isoxazole.

PPE_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_ppe Phase 2: PPE Selection & Use cluster_disposal Phase 3: Decontamination & Disposal start Start: Handling Task Identified assess 1. Recognize & Assess Hazards (Review SDS of Analogs, RAMP) start->assess controls 2. Implement Engineering Controls (Chemical Fume Hood, Ventilation) assess->controls select_ppe 3. Select Task-Specific PPE controls->select_ppe ppe_table Eye/Face Hand Body Respiratory (if needed) Goggles/Face Shield Double Nitrile Gloves Lab Coat/Coverall N95 or Respirator select_ppe->ppe_table don 4. Don PPE (Correct Sequence) ppe_table->don doff 5. Doff PPE (Correct Sequence) don->doff dispose 6. Segregate & Dispose Waste (Contaminated PPE, Chemical Waste) doff->dispose wash 7. Wash Hands Thoroughly dispose->wash end End: Task Complete wash->end

Caption: Decision workflow for PPE selection and handling of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole.

Disposal Plan: Managing Contaminated Waste

Proper disposal is a critical component of the handling plan to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: All disposable PPE (gloves, coveralls, etc.) that has come into contact with the chemical must be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with regular trash.

  • Chemical Waste: Unused compound, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper) must be disposed of as hazardous chemical waste according to EPA and local regulations.[13]

  • Segregation: Do not commingle isoxazole waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department.[19] For certain acutely toxic chemicals (P-listed wastes), segregation is federally mandated.[19] Consult with EH&S to determine if this compound falls under such a category.

By integrating this expert-level guidance into your laboratory's standard operating procedures, you can build a robust and self-validating system of safety. This ensures the protection of all personnel while maintaining the integrity of your research in drug development.

References

  • OSHA. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Duke University. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. U.S. Department of Labor. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. ACS Committee on Chemical Safety. Retrieved from [Link]

  • ACS Division of Chemical Health and Safety. (2017, October 4). Safety Guidelines for the Chemistry Professional. Retrieved from [Link]

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  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • PPESAFETY. (n.d.). Chemical Handling Protection PPE Kit. Retrieved from [Link]

  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Retrieved from [Link]

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